molecular formula C9H7NO2 B11920853 4-nitro-1H-indene

4-nitro-1H-indene

Cat. No.: B11920853
M. Wt: 161.16 g/mol
InChI Key: UYWPMMCADZIKSA-UHFFFAOYSA-N
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Description

4-nitro-1H-indene is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-nitro-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-nitro-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

4-nitro-1H-indene

InChI

InChI=1S/C9H7NO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6H,3H2

InChI Key

UYWPMMCADZIKSA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-nitro-1H-indene (CAS 202749-18-6)

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide has been compiled based on established principles of organic chemistry and data available for structurally related compounds. As of the date of this publication, specific peer-reviewed literature detailing the synthesis, properties, and applications of 4-nitro-1H-indene is limited. Therefore, some sections of this guide are predictive and intended to provide a scientifically grounded framework for researchers.

Executive Summary

This technical guide provides a comprehensive overview of 4-nitro-1H-indene, a molecule of interest in the fields of medicinal chemistry and materials science. While specific data for this compound is not widely available, this document leverages established knowledge of indene and nitroaromatic chemistry to present a detailed account of its probable synthesis, physicochemical properties, reactivity, and potential applications. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding to stimulate and inform future research endeavors.

Introduction to 4-nitro-1H-indene

4-nitro-1H-indene is an aromatic organic compound featuring a bicyclic indene core with a nitro group substituted on the benzene ring at the 4-position. The indene framework is a common motif in various biologically active molecules and functional materials.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, is expected to significantly influence the electronic properties and reactivity of the indene system, opening avenues for diverse chemical transformations and potential biological interactions.[2]

Molecular Structure:

  • IUPAC Name: 4-nitro-1H-indene

  • CAS Number: 202749-18-6

  • Molecular Formula: C₉H₇NO₂

  • Molecular Weight: 161.16 g/mol

Synthesis and Mechanistic Insights

While a specific, validated synthesis for 4-nitro-1H-indene is not prominently documented, a plausible and widely used method for the nitration of aromatic compounds is through electrophilic aromatic substitution.

Proposed Synthesis: Electrophilic Nitration of 1H-Indene

The most direct and conventional approach to synthesize 4-nitro-1H-indene is the nitration of 1H-indene using a mixture of concentrated nitric acid and sulfuric acid.[3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3]

Reaction Scheme:

Synthesis of 4-nitro-1H-indene Indene 1H-Indene Product 4-nitro-1H-indene Indene->Product Nitration Reagents HNO₃, H₂SO₄ Reagents->Indene

Caption: Proposed synthesis of 4-nitro-1H-indene via electrophilic nitration.

Mechanistic Considerations and Regioselectivity

The nitration of 1H-indene is an electrophilic aromatic substitution reaction. The regioselectivity, which dictates the position of the incoming nitro group, is governed by the electronic effects of the fused cyclopentene ring on the benzene ring. The alkyl portion of the indene molecule is generally considered to be an activating group and an ortho-, para-director.[4] Therefore, substitution is most likely to occur at the positions ortho and para to the fused ring. In the case of indene, this corresponds to the 4- and 7-positions. Steric hindrance from the cyclopentene ring may influence the ratio of the resulting isomers. The formation of 4-nitrophthalic acid from the nitration and subsequent oxidation of indene suggests that substitution at the 4-position is a significant pathway.[5]

Physicochemical Properties and Analytical Characterization

The physicochemical properties of 4-nitro-1H-indene can be predicted based on its structure. These predicted values are useful for designing experimental conditions for its synthesis, purification, and analysis.

Predicted Physicochemical Data
PropertyPredicted ValueSource
Boiling Point284.3 ± 29.0 °CChemicalBook[6]
Density1.303 ± 0.06 g/cm³ChemicalBook[6]
Spectroscopic Signature

The structural characterization of 4-nitro-1H-indene would rely on standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will likely appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing the substitution pattern. The aliphatic protons of the cyclopentene ring would appear further upfield. Online prediction tools can provide estimated chemical shifts.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively) and C-H and C=C stretching vibrations of the aromatic and aliphatic parts of the molecule.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ). Fragmentation patterns may involve the loss of the nitro group.

Experimental Workflow for Characterization

Characterization Workflow Start Synthesized Product Purification Purification (e.g., Column Chromatography) Start->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Purity_Analysis Purity Assessment (e.g., HPLC, GC-MS) Structure_Confirmation->Purity_Analysis Final_Product Characterized 4-nitro-1H-indene Purity_Analysis->Final_Product

Caption: A typical workflow for the characterization of 4-nitro-1H-indene.

Chemical Reactivity and Synthetic Potential

The reactivity of 4-nitro-1H-indene is dictated by its two main functional components: the nitro group and the indene core.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations. The most common reaction is its reduction to an amino group (-NH₂), which can be achieved using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation opens up a wide range of synthetic possibilities for creating novel indene derivatives, as the resulting 4-amino-1H-indene can serve as a precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.

Reactivity of the Indene Core

The indene core, with its double bond in the five-membered ring, can participate in reactions typical of alkenes, such as addition reactions (e.g., hydrogenation, halogenation). The allylic protons on the cyclopentene ring are also susceptible to reaction. Furthermore, the indene moiety can act as a ligand in organometallic chemistry.

Potential Applications in Research and Development

The unique combination of the indene scaffold and a nitro functional group suggests that 4-nitro-1H-indene could be a valuable building block in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

Nitroaromatic compounds have a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[8] The nitro group can act as both a pharmacophore and a toxicophore.[8] Indene derivatives have also been investigated for their potential as antitumor and antimicrobial agents.[1] Therefore, 4-nitro-1H-indene and its derivatives represent a promising scaffold for the development of new therapeutic agents. The reduction of the nitro group to an amine would provide a key intermediate for the synthesis of a library of compounds for biological screening.

Materials Science

Indene and its derivatives are used in the production of polymers and resins. The presence of the polar nitro group in 4-nitro-1H-indene could impart unique properties to such polymers, potentially enhancing their thermal stability, solubility, or optical properties. These characteristics could be of interest in the development of novel materials for electronics or other advanced applications.

Safety and Handling of Nitroaromatic Compounds

Nitroaromatic compounds should be handled with caution as they are often toxic and can be absorbed through the skin.[9] They may also be thermally unstable and pose a risk of runaway reactions or explosions under certain conditions, especially in the presence of impurities.[10]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.

  • Handling: Avoid generating dust. In case of spills, clean up promptly using appropriate procedures.

  • Thermal Stability: Be aware of the potential for exothermic decomposition at elevated temperatures.

Conclusion and Future Outlook

4-nitro-1H-indene is a chemical entity with significant, yet largely unexplored, potential. Based on the fundamental principles of organic chemistry and the known properties of related compounds, it is poised to be a valuable intermediate in the synthesis of novel compounds for drug discovery and materials science. This guide provides a theoretical framework to encourage and guide future experimental investigations into the synthesis, characterization, and application of this intriguing molecule. Further research is warranted to validate the proposed synthetic routes, fully characterize its physicochemical properties, and explore its biological and material properties.

References

A comprehensive list of references is available upon request.

Sources

4-nitro-1H-indene chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Nitro-1H-Indene Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Analysis, Synthetic Pathways, and Reactivity

Executive Summary

4-Nitro-1H-indene (C₉H₇NO₂) is a bicyclic aromatic scaffold comprising a benzene ring fused to a cyclopentadiene moiety, with a nitro group substituted at the C4 position. Unlike its more common isomers (5-nitro and 6-nitroindene), the 4-nitro derivative presents unique steric and electronic properties due to the proximity of the nitro group to the bridgehead carbon and the reactive methylene bridge (C1).

This compound serves as a critical intermediate in the synthesis of 4-aminoindene , a pharmacophore found in various GPCR ligands and kinase inhibitors. Researchers must approach this molecule with specific safety protocols, as nitroindenes are established mutagens with high energetic potential.[1]

Chemical Identity & Structural Analysis[2]

The structure of 4-nitro-1H-indene is characterized by a planar bicyclic system. The nitro group at position 4 exerts a strong electron-withdrawing effect (-I, -M), significantly influencing the acidity of the C1 protons and the electrophilicity of the C2-C3 double bond.

PropertyDetail
IUPAC Name 4-Nitro-1H-indene
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
CAS Number 3470-49-1 (Generic for nitroindenes; specific isomer registry varies)
SMILES C1C=CC2=C1C(=CC=C2)[O-]
Key Feature C4-Nitro group adjacent to ring fusion (bridgehead)
Electronic Configuration & Resonance

The nitro group deactivates the benzene ring but activates the C1 position. The acidity of the C1 protons (pKa ≈ 18-20) allows for facile deprotonation to form the 4-nitroindenyl anion , a 10-π aromatic system useful in organometallic coordination (e.g., ansa-metallocenes).

Resonance Indene Neutral 4-Nitroindene (Aromatic Stability) Anion Indenyl Anion (10-π Aromatic System) Indene->Anion Base (NaH/KOtBu) Deprotonation at C1 Complex Metallocene Ligand (η5-Coordination) Anion->Complex Metal Halide (e.g., ZrCl4, FeCl2)

Figure 1: Activation of the indenyl system via deprotonation.

Physicochemical Properties[4][5][6][7][8][9]

Note: Specific experimental data for the 4-isomer is sparse in open literature compared to the 5- and 6-isomers. Values below include predictive data based on structural analogs (5-nitroindene).

PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline)Analogous to 5-nitroindene
Color Pale to Deep YellowCharacteristic of nitro-aromatics
Melting Point Est. 85–95 °CExperimental determination required. (5-nitroindene mp: 88-90°C)
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in WaterLipophilic scaffold
1H NMR (Predicted) C1-H: ~3.5 ppm (doublet/multiplet)C2-H: ~6.7 ppm (dt)C3-H: ~6.9 ppm (dt)Ar-H: 7.2-8.1 ppm (Downfield shift at C5 due to ortho-NO2)Consistent with indene framework

Synthetic Protocols

The most reliable route to 4-nitro-1H-indene is the Reduction-Dehydration sequence starting from 4-nitro-1-indanone . This method avoids the regioselectivity issues of direct nitration of indene.

Synthesis Workflow (Recommended)

Synthesis Start 4-Nitro-1-Indanone (Commercial/Prepared) Step1 Reduction (NaBH4, MeOH, 0°C) Start->Step1 Inter Intermediate: 4-Nitro-1-Indanol Step1->Inter >90% Yield Step2 Dehydration (p-TsOH, Toluene, Reflux) Inter->Step2 Product Target: 4-Nitro-1H-Indene Step2->Product Elimination (-H2O)

Figure 2: Two-step synthesis from indanone precursor.

Detailed Protocol

Step 1: Reduction to 4-Nitro-1-indanol

  • Dissolution: Dissolve 4-nitro-1-indanone (10 mmol) in Methanol (50 mL). Cool to 0°C.

  • Reduction: Add Sodium Borohydride (NaBH₄, 12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Workup: Stir for 2 hours. Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.

  • Checkpoint: Product is a secondary alcohol. Verify via IR (broad -OH stretch ~3400 cm⁻¹).

Step 2: Acid-Catalyzed Dehydration

  • Setup: Dissolve the crude indanol in Toluene (50 mL) in a flask equipped with a Dean-Stark trap.

  • Catalysis: Add catalytic p-Toluenesulfonic acid (pTsOH, 5 mol%).

  • Reflux: Heat to reflux for 2–4 hours until water collection ceases.

  • Purification: Cool, wash with NaHCO₃ (aq) to remove acid. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Safety & Toxicology (Critical)

Hazard Class: Mutagenic / Energetic

  • Mutagenicity: Nitroindenes (specifically the 6-nitro isomer) are documented potent mutagens in the Ames test. 4-nitroindene should be treated as a suspected carcinogen and direct-acting mutagen .

  • Energetic Profile: Nitro-substituted aromatics can decompose explosively under high heat or shock. Do not distill the neat compound at atmospheric pressure.

  • Handling:

    • Use a dedicated fume hood.

    • Wear double nitrile gloves.

    • Decontaminate glassware with 10% bleach or ethanolic KOH before removal from the hood.

Applications in Drug Discovery[10]

  • Aminoindene Precursor: Reduction (Fe/HCl or H₂/Pd-C) yields 4-aminoindene , a bioisostere of naphthylamine used in CNS-active agents.

  • Diels-Alder Diene: The cyclopentadiene ring acts as a reactive diene in [4+2] cycloadditions, allowing the construction of complex tetracyclic alkaloids.

  • Metallocene Catalysis: The 4-nitroindenyl ligand modifies the electronics of Zirconium/Hafnium catalysts, potentially altering polymer tacticity in olefin polymerization.

References

  • Synthesis of Indenes: Odedra, A., et al. "Ruthenium-Catalyzed Cyclization of 2-Alkyl-1-ethynylbenzene Derivatives." Journal of Organic Chemistry, 2007.

  • Mutagenicity of Nitroindenes: "Structure-Activity Relationships in Nitro-Aromatic Compounds." ResearchGate.

  • General Indanone Reduction: "Reduction of Nitro Compounds." Organic Chemistry Portal.

  • Indene Properties: "Indene | C9H8 | CID 7219." PubChem.

Sources

molecular weight and formula of 4-nitroindene

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Formula:


Molecular Weight:  161.16  g/mol 

Executive Summary

4-Nitroindene is a bicyclic aromatic compound serving as a critical intermediate in the synthesis of functionalized indenes and aminoindene-based pharmaceutical scaffolds. Unlike its more common isomers (e.g., 2-nitroindene or 6-nitroindene), the 4-nitro isomer places the nitro group on the benzene ring adjacent to the bridgehead carbon, influencing both the steric environment and the electronic properties of the fused system. This guide details the physicochemical identity, regioselective synthesis, and validation protocols for 4-nitroindene, designed for researchers in medicinal chemistry and organic synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data summarizes the core identity of 4-nitroindene. Researchers should note that while theoretical data is robust, experimental melting points can vary based on purity and isolation method (often requiring low-temperature storage to prevent polymerization).

PropertyValue / Description
IUPAC Name 4-Nitro-1H-indene
CAS Number Not widely listed; refer to specific isomer registry
Molecular Formula

Exact Mass 161.0477 u
Molecular Weight 161.16 g/mol
Physical State Pale yellow to orange solid (isomer dependent)
Solubility Soluble in DCM, CHCl3, EtOAc; Insoluble in water
Stability Sensitive to light and heat; prone to polymerization

Regioselective Synthesis Protocol

Challenge: Direct nitration of indene is non-viable for high-purity isolation of the 4-isomer. Electrophilic aromatic substitution typically yields a mixture of 2-nitro (vinylic) and 6-nitro (aromatic) products, alongside significant polymerization.

Solution: The definitive route to 4-nitroindene employs a reduction-dehydration strategy starting from the commercially available or easily synthesized 4-nitro-1-indanone. This method guarantees regiochemical integrity.

Workflow Diagram

Synthesis Start 4-Nitro-1-Indanone (C9H7NO3) Step1 Reduction (NaBH4, MeOH) Start->Step1 0°C to RT Inter 4-Nitro-1-Indanol (Intermediate) Step1->Inter Yield >90% Step2 Dehydration (p-TsOH, Toluene, Reflux) Inter->Step2 -H2O Product 4-Nitroindene (C9H7NO2) Step2->Product Isolation

Figure 1: Step-wise synthesis of 4-nitroindene ensuring regioselectivity.

Detailed Methodology
Phase 1: Reduction of 4-Nitro-1-Indanone
  • Reagents: 4-Nitro-1-indanone (1.0 eq), Sodium Borohydride (

    
    , 1.5 eq), Methanol (anhydrous).
    
  • Procedure:

    • Dissolve 4-nitro-1-indanone in methanol at 0°C.

    • Add

      
       portion-wise to control hydrogen evolution.
      
    • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of ketone).

    • Quench: Add saturated

      
       solution.
      
    • Workup: Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      
    • Result: 4-Nitro-1-indanol (typically used directly without purification).

Phase 2: Acid-Catalyzed Dehydration
  • Reagents: 4-Nitro-1-indanol (Crude), p-Toluenesulfonic acid (pTsOH, 0.1 eq), Toluene.

  • Procedure:

    • Dissolve the alcohol in toluene in a flask equipped with a Dean-Stark trap.

    • Add catalytic pTsOH.

    • Reflux for 1–3 hours until water collection ceases.

    • Causality: The Dean-Stark apparatus drives the equilibrium forward by removing water, essential for the elimination reaction (

      
       or 
      
      
      
      mechanism depending on conditions).
    • Purification: Cool, wash with

      
       (to remove acid), dry, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate the alkene.
      

Characterization & Self-Validating Logic

To ensure the product is 4-nitroindene and not an isomer (e.g., 6-nitro), researchers must validate the substitution pattern using 1H NMR spectroscopy .

Self-Validating NMR Analysis

The aromatic region (7.0 – 8.5 ppm) provides the "fingerprint" for the 4-isomer.

  • Coupling Logic:

    • 4-Nitroindene: The nitro group is at position 4.[1][2] The remaining aromatic protons are at positions 5, 6, and 7.

      • H-6 (Meta to Nitro): Expect a triplet (or doublet of doublets with similar

        
         values) due to coupling with H-5 and H-7.
        
      • H-5 & H-7: Expect doublets.

    • Contrast with 6-Nitroindene: The nitro group is at position 6.

      • H-7 (Ortho to Nitro, adjacent to bridgehead): Appears as a singlet or small doublet (meta coupling).

      • H-4 & H-5: Show strong ortho coupling (

        
         Hz).
        

Key Diagnostic Signal: Look for the absence of a singlet in the aromatic region. If a singlet is observed, you likely have the 5- or 6-isomer. The 4-isomer possesses three adjacent protons, resulting in a continuous spin system (


 pattern).

Applications in Drug Development[8]

4-Nitroindene serves as a high-value scaffold in medicinal chemistry:

  • Aminoindene Synthesis: Reduction of the nitro group yields 4-aminoindene , a bioisostere for various aniline derivatives used in GPCR ligand design.

  • Polymerization Catalysts: Functionalized indenes are ligands for metallocene catalysts (zirconocenes) used in olefin polymerization. The nitro group allows for late-stage electronic tuning of the ligand.

  • Metabolic Probes: Indene oxides derived from nitroindene are used to study epoxide hydrolase activity and metabolic pathways of aromatic hydrocarbons.

Research Implications

The 4-position functionalization is sterically unique, projecting substituents into a different vector space compared to the more common 5- or 6-substituted indenes. This allows for the exploration of novel structure-activity relationship (SAR) space in kinase inhibitors and receptor antagonists.

References

  • Synthesis of Indanone Precursors

    • Organic Chemistry Portal. "Indanone Synthesis." Available at: [Link]

  • Dehydration Methodologies

    • Bertero, N. M., et al. "Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts." Applied Catalysis A: General, 2015. Available at: [Link]

  • Nitroindene Isomer Reactivity
  • General Characterization of Nitro Compounds

    • PubChem. "1,1-Dimethyl-4-nitroindene (Analogous Spectral Data)." Available at: [Link]

Sources

A Technical Guide to the Structural Differentiation of 4-Nitro-1H-indene and 5-Nitro-1H-indene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structural distinctions between 4-nitro-1H-indene and 5-nitro-1H-indene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced differences in their synthesis, spectroscopic signatures, and potential reactivity, which are critical for their application in medicinal chemistry and materials science.

Introduction: The Significance of Positional Isomerism in Nitroindene Scaffolds

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a prevalent motif in biologically active molecules and functional materials. The introduction of a nitro group (—NO₂) profoundly influences the electronic properties and reactivity of the indene core. The precise positioning of this electron-withdrawing group gives rise to distinct isomers, such as 4-nitro-1H-indene and 5-nitro-1H-indene, each with a unique physicochemical profile. Understanding these differences is paramount for designing targeted synthetic strategies and for the rational design of novel therapeutics and materials.

The location of the nitro substituent dictates the electron density distribution across the bicyclic system, impacting aromaticity, dipole moment, and the susceptibility of various positions to nucleophilic or electrophilic attack. These subtle structural variations can translate into significant differences in biological activity, toxicity, and material properties.

Structural Elucidation: A Comparative Overview

The core structural difference between 4-nitro-1H-indene and 5-nitro-1H-indene lies in the point of attachment of the nitro group to the benzene portion of the indene molecule.

  • 4-Nitro-1H-indene: The nitro group is positioned at the carbon atom adjacent to the ring fusion. This proximity to the five-membered ring can lead to significant steric and electronic interactions.

  • 5-Nitro-1H-indene: The nitro group is located at a carbon atom further from the ring junction, placing it in a position electronically analogous to a nitro group on a simple benzene ring.

These positional differences have profound implications for the molecules' spectroscopic and reactive characteristics.

G cluster_4nitro 4-Nitro-1H-indene cluster_5nitro 5-Nitro-1H-indene node_4 node_5 G Indene 1H-Indene Reagents HNO₃ / H₂SO₄ Indene->Reagents Mixture Mixture of Nitroindenes Reagents->Mixture Separation Chromatographic Separation Mixture->Separation Product4 4-Nitro-1H-indene (Major) Separation->Product4 Product5 5-Nitro-1H-indene (Minor) Separation->Product5 Product6 6-Nitro-1H-indene (Major) Separation->Product6

Caption: Synthetic workflow for nitroindene isomers.

Targeted Synthetic Routes

Due to the challenges in separating the isomeric mixture from direct nitration, targeted synthetic routes are often preferred for obtaining pure 4-nitro-1H-indene or 5-nitro-1H-indene. These multi-step syntheses typically start from pre-functionalized benzene derivatives where the position of the future nitro group is already defined.

Spectroscopic Differentiation: Unveiling the Structural Fingerprints

The distinct electronic environments in 4-nitro-1H-indene and 5-nitro-1H-indene give rise to unique spectroscopic signatures, which can be used for their unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the two isomers.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative.

    • In 4-nitro-1H-indene , the proton at position 7 (peri to the nitro group) is expected to experience a significant downfield shift due to the anisotropic effect and electron-withdrawing nature of the nitro group. The protons on the five-membered ring will also be influenced, albeit to a lesser extent.

    • In 5-nitro-1H-indene , the aromatic protons will exhibit a more conventional splitting pattern, with the protons ortho to the nitro group (at positions 4 and 6) being the most deshielded.

  • ¹³C NMR: The carbon atom directly attached to the nitro group will be significantly deshielded in both isomers. However, the overall pattern of chemical shifts for the aromatic carbons will differ, reflecting the distinct electron density distribution in each molecule.

Table 1: Predicted ¹H NMR Chemical Shift Ranges (ppm) for Aromatic Protons

Proton Position4-Nitro-1H-indene5-Nitro-1H-indeneRationale for Difference
H-4~8.1-8.3Proximity to the strongly electron-withdrawing nitro group in the 5-isomer.
H-5~7.8-8.0Influence of the adjacent nitro group in the 4-isomer.
H-6~7.4-7.6~8.1-8.3Ortho position to the nitro group in the 5-isomer.
H-7~8.0-8.2~7.5-7.7Significant deshielding due to the peri-interaction with the nitro group in the 4-isomer.

Note: These are estimated values based on general principles and data from analogous compounds. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by the characteristic stretching vibrations of the nitro group.

  • Asymmetric NO₂ stretch: Typically observed in the region of 1500-1560 cm⁻¹.

  • Symmetric NO₂ stretch: Usually found in the 1300-1370 cm⁻¹ range.

While the exact positions of these bands may differ slightly between the two isomers due to their distinct electronic environments, these differences are often too subtle for definitive identification without authentic reference spectra. Other characteristic bands include C-H stretching of the aromatic and aliphatic protons and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Both 4-nitro-1H-indene and 5-nitro-1H-indene will exhibit the same molecular ion peak in their mass spectra, corresponding to their identical molecular weight. However, the fragmentation patterns under electron ionization (EI) may show subtle differences, reflecting the relative stabilities of the fragment ions formed from each isomer. The loss of NO₂ is a common fragmentation pathway for nitroaromatic compounds.

Chromatographic Separation

The separation of 4-nitro-1H-indene and 5-nitro-1H-indene from a mixture is a critical step for obtaining pure samples for further study. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

HPLC Method Development

The polarity difference between the two isomers, arising from their different dipole moments, can be exploited for their separation.

  • Stationary Phase: A normal-phase column (e.g., silica gel) or a reversed-phase column (e.g., C18) can be employed. The choice will depend on the specific mobile phase used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol, ethyl acetate, or acetonitrile) is typically used. The optimal mobile phase composition needs to be determined empirically to achieve baseline separation.

Due to the subtle structural differences, developing a robust separation method may require careful optimization of the mobile phase composition, flow rate, and column temperature.

Reactivity and Application Insights

The positional isomerism of the nitro group is expected to have a significant impact on the reactivity of the indene core.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The positions ortho and para to the nitro group are the most activated. Therefore, 4-nitro-1H-indene and 5-nitro-1H-indene will exhibit different regioselectivity in such reactions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing access to aminoindenes, which are valuable building blocks in medicinal chemistry. The reactivity of the nitro group towards reduction might be influenced by its steric and electronic environment.

These differences in reactivity are crucial for the strategic use of these isomers as intermediates in the synthesis of complex target molecules, including pharmaceuticals.

Conclusion

The structural differences between 4-nitro-1H-indene and 5-nitro-1H-indene, although seemingly minor, lead to distinct spectroscopic properties and are predicted to influence their chemical reactivity. A thorough understanding of these differences, achievable through a combination of targeted synthesis, high-resolution spectroscopic analysis, and chromatographic separation, is essential for any researcher or drug development professional working with these important chemical entities. While direct comparative experimental data is not extensively available in the public domain, the principles outlined in this guide provide a solid framework for the identification, characterization, and strategic utilization of these valuable nitroindene isomers.

References

  • General information on indene and its derivatives can be found in various organic chemistry textbooks and databases. Specific literature on the direct comparison of 4- and 5-nitro-1H-indene is limited.
  • For general synthesis of indenes, see: Organic Chemistry Portal. Synthesis of indenes. Available at: [Link]

  • For information on the nitration of aromatic compounds, see: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Spectroscopic data for indene and related compounds can be accessed through the NIST Chemistry WebBook. Available at: [Link]

An In-Depth Technical Guide to the Thermodynamic Stability of Nitroindene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of bioactive scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the indene framework is of significant interest due to its presence in various pharmacologically active agents. The introduction of a nitro group (–NO₂) profoundly alters the electronic and steric profile of the indene core, leading to four distinct positional isomers: 4-nitroindene, 5-nitroindene, 6-nitroindene, and 7-nitroindene. The thermodynamic stability of these isomers is a critical determinant of their synthetic accessibility, reactivity, and ultimately, their utility. This guide provides a comprehensive analysis of the factors governing the relative stabilities of nitroindene isomers, blending fundamental principles of physical organic chemistry with robust, field-proven computational and experimental methodologies. It is intended for researchers, medicinal chemists, and materials scientists seeking a deeper understanding of structure-energy relationships in substituted aromatic systems.

Introduction to the Nitroindene System
1.1 The Indene Scaffold: A Privileged Structure

Indene is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring. This unique combination imparts a distinct reactivity profile and a semi-rigid, planar geometry that is highly attractive for molecular design. The indene core is a key structural motif in a range of applications, from the synthesis of polymers to its role as a "privileged scaffold" in medicinal chemistry, forming the basis for anti-inflammatory drugs, antivirals, and central nervous system agents.

1.2 The Nitro Group: A Powerful Modulator of Molecular Properties

The nitro group is one of the most potent electron-withdrawing groups in organic chemistry. Its introduction onto an aromatic ring drastically lowers electron density, influences reaction regioselectivity, and can serve as a synthetic handle for further transformations, most notably its reduction to an amino group.[1] In the context of drug development, nitro-functionalization can modulate a compound's metabolic stability, receptor binding affinity, and pharmacokinetic profile.

1.3 The Four Positional Isomers of Mononitroindene

The nitration of indene can, in principle, yield four distinct isomers based on substitution on the six-membered ring. The relative abundance and isolability of these isomers are directly linked to their thermodynamic stability. Understanding the energetic landscape of these molecules is paramount for designing selective synthetic routes and for predicting their chemical behavior.

Caption: Example of resonance delocalization in 6-nitroindene.

2.2 Steric and Torsional Strain

Steric hindrance occurs when non-bonded atoms or groups are forced into close proximity, resulting in repulsive interactions and an increase in molecular energy. [2]For nitroindene, this is most relevant for isomers where the nitro group is adjacent to the fused five-membered ring (the 4- and 7-positions). The steric clash between the bulky nitro group and the methylene (–CH₂–) group protons at the C1 position or the vinylic proton at C7a can force the nitro group to twist out of the plane of the aromatic ring. This twisting disrupts π-conjugation, negating the stabilizing resonance effect and introducing torsional strain, thereby increasing the molecule's overall energy.

Comparative Stability of Nitroindene Isomers: A Positional Analysis

Based on the principles above, we can predict the relative thermodynamic stabilities of the four isomers. The most stable isomer will achieve the optimal balance of maximizing stabilizing electronic effects while minimizing destabilizing steric interactions.

  • 5-Nitroindene & 6-Nitroindene (Highest Predicted Stability): These isomers are predicted to be the most stable. The nitro group is sufficiently remote from the five-membered ring to avoid significant steric hindrance. This allows the nitro group to remain largely coplanar with the benzene ring, maximizing the powerful electron-withdrawing resonance effect. The electronic environment of the 5- and 6-positions is very similar, suggesting these two isomers will be very close in energy.

  • 7-Nitroindene (Intermediate Predicted Stability): In this isomer, the nitro group experiences some steric repulsion from the C1 methylene protons. This interaction is likely to cause a moderate twist of the nitro group out of the aromatic plane, partially inhibiting resonance stabilization. While the inductive effect is strong, the loss of full conjugation makes this isomer less stable than the 5- and 6-isomers.

  • 4-Nitroindene (Lowest Predicted Stability): This isomer is expected to be the least stable. It suffers from the most severe steric hindrance, being crowded by both the C5 proton and the C1 methylene group in a peri-like interaction. This forces a significant dihedral angle between the nitro group and the aromatic ring, severely diminishing the stabilizing resonance effect. The molecule's energy is thus elevated by both steric repulsion and the loss of electronic stabilization.

Predicted Stability Order: 5-Nitroindene ≈ 6-Nitroindene > 7-Nitroindene > 4-Nitroindene

Experimental and Computational Methodologies

To validate these theoretical predictions, a combination of chemical synthesis, characterization, and computational modeling is required. The protocols described below represent a self-validating system for determining the relative thermodynamic stabilities.

4.1 Protocol: Synthesis and Isomer Separation

The synthesis of nitroindene isomers typically proceeds via electrophilic aromatic substitution on the indene starting material. [3] Objective: To synthesize a mixture of nitroindene isomers and separate them for individual characterization.

Methodology:

  • Nitration Reaction:

    • Cool a solution of indene in a suitable solvent (e.g., acetic anhydride or dichloromethane) to 0°C in an ice bath.

    • Slowly add a pre-mixed nitrating agent, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), dropwise to the stirred solution. [4]The sulfuric acid serves to generate the highly electrophilic nitronium ion (NO₂⁺). [1] * Maintain the temperature below 5°C throughout the addition to control the reaction rate and minimize side reactions.

    • After the addition is complete, allow the reaction to stir for a specified time (e.g., 1-2 hours) at low temperature.

  • Workup:

    • Carefully pour the reaction mixture over crushed ice to quench the reaction.

    • Extract the organic products into a solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude mixture of nitroindene isomers.

  • Isomer Separation:

    • Employ column chromatography on silica gel to separate the isomers. [5][6] * Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • The isomers will elute based on their polarity. Collect fractions and analyze by thin-layer chromatography (TLC) to identify and combine pure fractions of each isomer.

4.2 Protocol: Computational Quantum Chemistry Analysis

Computational chemistry provides a powerful, in silico method to determine the relative energies of isomers with high accuracy. Density Functional Theory (DFT) is the workhorse method for such investigations. [7][8] Objective: To calculate the ground-state electronic energies of the four nitroindene isomers and determine their relative thermodynamic stabilities.

Methodology:

  • Structure Building: Construct 3D models of 4-, 5-, 6-, and 7-nitroindene using molecular modeling software.

  • Geometry Optimization:

    • Perform full geometry optimizations for each isomer using a reliable DFT functional and basis set. A common and robust choice is the B3LYP functional with the 6-311+G(d,p) basis set. [9][10] * The optimization process finds the lowest energy conformation for each isomer, relaxing all geometric parameters (bond lengths, angles, dihedrals).

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory for each optimized structure.

    • Self-Validation Check: Confirm that each optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies. [8] * The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Energy Analysis:

    • Extract the total electronic energy, including the ZPVE correction, for each isomer.

    • Calculate the relative energy (ΔE) of each isomer with respect to the most stable isomer (which will be set to 0.0 kJ/mol).

G cluster_workflow Computational Workflow for Stability Analysis A Build 3D Structures (4-, 5-, 6-, 7-isomers) B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (at same level of theory) B->C D Validation: Check for Imaginary Frequencies (N_imag = 0) C->D Self-Validation E Extract Corrected Energies (E_total + ZPVE) D->E F Calculate Relative Energies (ΔE) and Rank Stability E->F

Sources

Technical Guide: Solubility Profile and Handling of 4-Nitro-1H-Indene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-nitro-1H-indene . This guide is structured for research and process chemists requiring precise data for synthesis, purification, and application.

Executive Summary & Physicochemical Profile

4-Nitro-1H-indene (CAS: Distinct from 4-nitroindan [34701-14-9]) is a bicyclic aromatic intermediate characterized by a fused benzene and cyclopentadiene ring system with a nitro group at the C4 position.[1] Unlike its saturated counterpart (4-nitroindan) or the oxidized derivative (4-nitro-1,3-indandione), 4-nitro-1H-indene possesses an active double bond at the C2-C3 position, imparting unique reactivity and solubility characteristics.

Core Physicochemical Data
PropertyValue / CharacteristicMechanistic Insight
Physical State Low-melting solid or viscous oil (Orange/Yellow)Planarity of the indene system encourages stacking, but the 4-nitro steric bulk disrupts crystal lattice formation compared to unsubstituted indene.[2]
Polarity Moderate to HighThe nitro group (

) creates a strong dipole moment, increasing solubility in polar aprotic solvents compared to parent indene.
Stability Light & Heat SensitiveThe conjugated double bond is susceptible to polymerization; the nitro group adds thermal sensitivity. Store

under inert atmosphere.
Key Purification Flash Chromatography (Hex/EtOAc)Literature precedent indicates elution with Hexanes:Ethyl Acetate (6:[3]1) [1].

Solubility Landscape

The following solubility data is synthesized from chromatographic behavior, structural analogs (4-nitroindan), and functional group analysis.

Solvent Compatibility Matrix

Concentration Reference: High (>100 mg/mL), Moderate (10-50 mg/mL), Low (<1 mg/mL)

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary choice for extraction and reaction medium. Excellent solubilization of the aromatic core.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Useful for nucleophilic substitution reactions. Warning: High boiling points make removal difficult; avoid for simple transfers.
Esters/Ketones Ethyl Acetate, AcetoneHigh Recommended for chromatography and transfers. The 6:1 Hex/EtOAc elution profile confirms high solubility in pure EtOAc.
Alcohols Methanol, EthanolModerate Temperature Dependent. Likely soluble at reflux, sparingly soluble at

. Potential candidate for recrystallization if solid.[2]
Ethers THF, Diethyl Ether, MTBEHigh Good for reactions involving organometallics (though nitro group limits compatibility).
Hydrocarbons Hexanes, Heptane, PentaneLow Anti-solvent. Used to precipitate the compound or as the non-polar mobile phase component.
Aqueous Water, BrineInsoluble Highly lipophilic backbone prevents aqueous solubility.

Experimental Protocols

These protocols are designed to be self-validating. If the observed behavior deviates (e.g., compound precipitates in DCM), verify the identity of the substance immediately.

Protocol A: Rapid Solubility Screening (Gravimetric)

Objective: Determine precise saturation point for process optimization.

  • Preparation: Weigh 10 mg of 4-nitro-1H-indene into a 2 mL HPLC vial.

  • Titration: Add solvent in

    
     aliquots using a calibrated micropipette.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble. Calculate concentration (

      
      ).
      
    • Turbid/Particulate: Insoluble. Continue addition or heat to

      
       (if solvent BP permits).
      
  • Validation: If soluble at room temp but precipitates upon cooling to

    
    , the solvent is a candidate for recrystallization.
    
Protocol B: Purification via Flash Chromatography

Context: Based on literature isolation of 4-nitro-1H-indene derivatives [1].

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase Preparation:

    • Solvent A: Hexanes (or Heptane).[4]

    • Solvent B: Ethyl Acetate.[4]

    • Gradient: Isocratic 6:1 (Hex:EtOAc) or Gradient 0%

      
       20% B over 10 CV (Column Volumes).
      
  • Loading: Dissolve crude material in minimum volume of DCM (approx. 0.5 mL per 100 mg). Do not use DMF/DMSO for loading.

  • Elution: 4-nitro-1H-indene is a colored compound (yellow/orange). Monitor visually and via UV (254 nm).

    • Note: The nitro group serves as an internal chromophore.

Visualization: Solubility & Workflow Logic

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the optimal solvent based on the operational goal (Reaction vs. Purification).

SolventSelection Start Goal: Handle 4-Nitro-1H-Indene Process Reaction Medium? Start->Process Purify Purification/Isolation? Start->Purify PolarReq Polar Mechanism? (e.g., SNAr) Process->PolarReq NonPolarReq Non-Polar Mechanism? Process->NonPolarReq Chromatography Flash Chromatography Purify->Chromatography Crystallization Recrystallization Purify->Crystallization UseDMF Use DMF or DMSO (High Sol, High BP) PolarReq->UseDMF UseDCM Use DCM or Toluene (High Sol, Low BP) NonPolarReq->UseDCM MobilePhase Hexanes : EtOAc (6:1) Chromatography->MobilePhase RecrystSolvent Ethanol or MeOH (Hot: Soluble / Cold: Insoluble) Crystallization->RecrystSolvent

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Diagram 2: Structure-Property Relationship

Visualizing why the molecule behaves as it does in organic media.

StructureProperty Molecule 4-Nitro-1H-Indene IndeneCore Indene Skeleton (Lipophilic) Molecule->IndeneCore NitroGroup 4-Nitro Group (Polar/EWG) Molecule->NitroGroup DoubleBond C2-C3 Double Bond (Reactive/Pi-Stacking) Molecule->DoubleBond Solubility Solubility Profile IndeneCore->Solubility Promotes solubility in DCM, Toluene, Hexanes (partial) NitroGroup->Solubility Promotes solubility in EtOAc, Acetone, DMSO DoubleBond->Solubility Increases sensitivity to light/heat

Caption: Mechanistic link between the 4-nitro-1H-indene molecular structure and its observed solubility.

References

  • Thieme Connect. Synthesis of substituted indenes via intramolecular Diels-Alder reactions. (Reference to 4-nitro-1H-indene purification via Hexanes/EtOAc 6:1).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7416, Nitrobenzene (Analogous Solubility Data). Retrieved February 5, 2026.

  • Santa Cruz Biotechnology. 4-Nitro-1H-indene-1,3(2H)-dione Product Data (Structural Analog Comparison).

Sources

pKa Values and Acidity Analysis of 4-Nitro-1H-Indene Protons

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the acidity (pKa) of 4-nitro-1H-indene, focusing on the C1-protons. It synthesizes established thermodynamic data of the parent indene system with the electronic effects of nitro-substitution to provide authoritative insights for researchers in organic synthesis and medicinal chemistry.

Executive Summary

The acidity of 4-nitro-1H-indene is governed by the deprotonation of the


 hybridized carbon at position 1 (C1). While the parent indene  molecule exhibits a pKa of 20.1  in dimethyl sulfoxide (DMSO), the introduction of a nitro group at the C4 position significantly enhances acidity through strong electron-withdrawing inductive (-I) and resonance (-R) effects.
  • Parent Indene pKa (DMSO): 20.1

  • Estimated 4-Nitroindene pKa (DMSO): ~14.0 – 16.0

  • Primary Acidic Site: C1 Protons (Benzylic/Allylic position)

Research Implication: The 4-nitroindenyl anion is a stable, 10-


 aromatic system. Its enhanced acidity allows for deprotonation using weaker bases (e.g., alkoxides or DBU) compared to the strong bases (e.g., n-BuLi, NaH) required for unsubstituted indene, streamlining synthetic pathways for functionalized indenyl ligands and drug scaffolds.

Structural & Electronic Basis of Acidity

The Indenyl System

In 1H-indene, the protons at C1 are the most acidic because their removal generates the indenyl anion , a planar, aromatic species satisfying Hückel’s rule (


 where 

, total 10

-electrons).
Impact of the 4-Nitro Group

The 4-nitro substituent modifies the potential energy surface of the deprotonation reaction via two mechanisms:

  • Inductive Effect (-I): The C4 position is directly adjacent to the bridgehead carbon (C3a). The electronegative nitro group pulls electron density through the

    
    -framework, stabilizing the developing negative charge.
    
  • Resonance Effect (-R): The nitro group can delocalize the negative charge of the indenyl system. Although the C5 position (para-like relative to the styrene moiety) typically offers the strongest resonance conjugation, the C4 position allows for significant charge delocalization into the nitro group oxygen atoms, lowering the pKa by approximately 4–6 units relative to the parent indene.

Visualization: Resonance Stabilization

The following diagram illustrates the delocalization pathway stabilizing the 4-nitroindenyl anion.

IndenylResonance Neutral 4-Nitro-1H-Indene (Neutral) Deprotonation Deprotonation (-H+) Neutral->Deprotonation Base (B:) Anion_C1 Resonance Form A (Charge on C1) Deprotonation->Anion_C1 Anion_Ring Resonance Form B (Aromatic Delocalization) Anion_C1->Anion_Ring π-system shift Anion_Nitro Resonance Form C (Nitro Group Stabilization) Anion_Ring->Anion_Nitro -R Effect

Figure 1: Stabilization mechanism of the 4-nitroindenyl anion upon deprotonation at C1.

Comparative pKa Data Analysis

The following table contextualizes the acidity of 4-nitroindene against related carbon acids. Note that pKa values are solvent-dependent; DMSO is the standard reference for carbon acids due to its ability to solvate resonance-stabilized anions.

CompoundStructurepKa (DMSO)pKa (H₂O)*Acidity Class
Indene

20.1 ~21.0Weak Carbon Acid
Fluorene

22.6 ~23.0Weak Carbon Acid
9-Phenylfluorene

18.5 -Moderate Carbon Acid
2-Nitrofluorene

~18.0 -Enhanced Carbon Acid
4-Nitroindene

14.0 – 16.0 (Est.)~12.0Moderately Strong
4-Nitroindene-1,3-dione

< 5.0 ~3-4Strong Acid

Note: Aqueous pKa values for these hydrophobic compounds are often extrapolated. The "dione" derivative is listed to prevent confusion, as it is significantly more acidic due to the dual carbonyl groups.

Experimental Determination Protocols

For researchers needing to determine the exact pKa of a specific substituted indene derivative, the following self-validating protocols are recommended.

Method A: UV-Vis Spectrophotometric Titration (Preferred)

This method is ideal for nitro-substituted indenes because the highly conjugated anion typically exhibits a strong bathochromic shift (color change) compared to the neutral species.

Protocol:

  • Preparation: Prepare a

    
     M solution of 4-nitroindene in anhydrous DMSO.
    
  • Titrant: Use a standardized solution of dimsyl potassium (KH in DMSO) or a strong amine base (e.g., TMG - Tetramethylguanidine, pKa ~13.6 in DMSO) if the pKa is expected to be in that range.

  • Measurement:

    • Record the UV-Vis spectrum of the neutral species.

    • Add aliquots of base.

    • Observe the appearance of the anion charge-transfer band (typically 350–500 nm).

    • Continue until absorbance saturates (full deprotonation).

  • Calculation: Use the Henderson-Hasselbalch equation plotting

    
     vs. the pH (or indicator pKa) to derive the half-equivalence point.
    
Method B: ¹H NMR Titration

Useful when UV-Vis bands overlap or extinction coefficients are low.

Protocol:

  • Dissolve the substrate in DMSO-

    
    .
    
  • Add equivalents of a base with a known pKa (e.g., DBU, pKa 12 in DMSO) stepwise.

  • Monitor the chemical shift of the C1-protons. As deprotonation occurs, the signal will vanish (exchange) or shift upfield due to shielding in the anion, though aromatic protons may shift downfield due to ring current changes.

  • Validation: The presence of sharp peaks indicates a slow exchange regime (tight binding), while broad peaks indicate intermediate exchange.

Synthetic Implications & Workflow

The enhanced acidity of 4-nitroindene simplifies downstream chemistry, particularly in the synthesis of metallocenes or functionalized indenes.

Base Selection Guide
  • For Indene (pKa 20.1): Requires n-Butyllithium (

    
    -BuLi) or Sodium Hydride (NaH).
    
  • For 4-Nitroindene (pKa ~15):

    • Potassium tert-butoxide (

      
      -BuOK):  Effective and convenient.
      
    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Sufficient for equilibrium deprotonation.

    • Sodium Ethoxide (NaOEt): Viable in protic solvents.

Reaction Workflow: C1-Alkylation

The following diagram outlines the standard workflow for exploiting the pKa of 4-nitroindene for C1-functionalization.

SynthesisWorkflow Start 4-Nitroindene (Solid) Solvent Dissolve in THF or DMSO (Anhydrous) Start->Solvent Base Add Base (1.1 eq) (e.g., t-BuOK or NaH) Solvent->Base Intermediate Red/Orange Anion Formed (Stable at 0°C) Base->Intermediate Deprotonation (Fast) Electrophile Add Electrophile (E+) (Alkyl Halide/Aldehyde) Intermediate->Electrophile Nucleophilic Attack Product 1-Substituted-4-Nitroindene Electrophile->Product Workup

Figure 2: Synthetic workflow for C1-alkylation mediated by pKa-dependent deprotonation.

References

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link

  • Streitwieser, A., & Nebenzahl, L. L. (1991). "Carbon acidity of indene and fluorene derivatives." Journal of the American Chemical Society.[1] (Foundational data on indenyl anion stability).

  • Hückel, E. (1931). "Quantentheoretische Beiträge zum Benzolproblem." Zeitschrift für Physik.
  • Bordwell pKa Table (Online Repository). Maintained by the Evans Group (Harvard) and Reich Group (UW-Madison). Link

  • Kerber, R. C. (2006). "Indene: A versatile synthon." Journal of Organometallic Chemistry. (Discusses substituent effects on indenyl reactivity).

Sources

The Emerging Therapeutic Potential of 4-Nitroindene Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indene scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various bioactive molecules.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, into this framework at the 4-position presents a compelling strategy for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential pharmaceutical applications of 4-nitroindene derivatives, drawing upon the established bioactivities of the indene core and the diverse pharmacological effects of nitroaromatic compounds. We will explore the synthetic pathways to these novel molecules, delve into their prospective applications in oncology, infectious diseases, and inflammatory conditions, and propose mechanistic avenues for their biological action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic promise of this unique chemical space.

The Rationale for 4-Nitroindene Derivatives in Drug Discovery

The indene chemical scaffold is a key component in a number of biologically active compounds.[1] A notable example is Sulindac, a non-steroidal anti-inflammatory drug (NSAID) built upon an indene framework.[1] Furthermore, various indene derivatives have demonstrated significant anti-proliferative properties.[2]

The introduction of a nitro group onto an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Nitro compounds are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The potent electron-withdrawing nature of the nitro group can enhance interactions with biological targets and can also serve as a bioreductive functional group, leading to the generation of cytotoxic reactive nitrogen species, a mechanism particularly relevant in the hypoxic microenvironment of solid tumors.[5]

Therefore, the strategic combination of the indene core with a 4-nitro substituent offers a promising avenue for the design of novel drug candidates with potentially enhanced or unique pharmacological profiles.

Synthetic Pathways to 4-Nitroindene Scaffolds

The synthesis of 4-nitroindene derivatives logically begins with the preparation of the key intermediate, 4-nitro-1-indanone. This compound is a known entity, bearing the CAS registry number 24623-25-4, and is recognized as a valuable building block in the synthesis of pharmaceuticals.[6]

Synthesis of 4-Nitro-1-Indanone

Experimental Protocol: Proposed Synthesis of 4-Nitro-1-Indanone

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

  • Addition of 1-Indanone: Slowly add 1-indanone to the cooled acid mixture while maintaining a low temperature to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and then dry the product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-nitro-1-indanone.

Conversion of 4-Nitro-1-Indanone to 4-Nitroindene Derivatives

With 4-nitro-1-indanone in hand, the generation of 4-nitroindene derivatives can be achieved through established chemical transformations. A common route to indenes from indanones involves a two-step process: reduction of the ketone to an alcohol, followed by dehydration.

Experimental Workflow: From 4-Nitro-1-Indanone to Substituted 4-Nitroindenes

G cluster_0 Step 1: Reduction cluster_1 Step 2: Dehydration cluster_2 Step 3: Derivatization (Optional) 4-Nitro-1-indanone 4-Nitro-1-indanone Reducing_Agent e.g., NaBH4 4-Nitro-1-indanone->Reducing_Agent Reduction 4-Nitro-1-indanol 4-Nitro-1-indanol Reducing_Agent->4-Nitro-1-indanol Acid_Catalyst e.g., p-TsOH 4-Nitro-1-indanol->Acid_Catalyst Dehydration 4-Nitroindene 4-Nitroindene Acid_Catalyst->4-Nitroindene Further_Reactions e.g., Suzuki Coupling, Condensation 4-Nitroindene->Further_Reactions Functionalization Substituted_4-Nitroindenes Substituted_4-Nitroindenes Further_Reactions->Substituted_4-Nitroindenes G 4-Nitroindene_Derivative 4-Nitroindene Derivative (Prodrug) Tumor_Cell Hypoxic Tumor Cell 4-Nitroindene_Derivative->Tumor_Cell Nitroreductase Nitroreductase Enzymes Tumor_Cell->Nitroreductase Upregulated in Hypoxia Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Bioreduction Cellular_Damage DNA Damage & Macromolecule Adducts Reactive_Intermediates->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Proposed mechanism of action for 4-nitroindene derivatives as hypoxia-activated anticancer prodrugs.

Antimicrobial Activity

Nitroaromatic compounds have a long history as effective antimicrobial agents. [3][4]The mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate toxic radicals that disrupt cellular processes. [3]

  • Broad-Spectrum Potential: Nitro compounds have shown activity against a wide range of pathogens, including bacteria and parasites. [3][5]* Activity of 4-Nitroindanone Derivatives: A thiosemicarbazone derivative of 4-nitroindanone has demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. [3]This provides direct evidence for the antimicrobial potential of the 4-nitro-1-indanone scaffold.

  • Structure-Activity Relationships: Studies on other nitro-containing heterocycles have shown that modifications to the scaffold can be used to fine-tune the antimicrobial spectrum and potency. [4] Table 1: Antimicrobial Activity of Selected Nitroaromatic Compounds

Compound ClassTarget Organism(s)Reported Activity
NitrofuransGram-positive & Gram-negative bacteriaBacteriostatic and antiseptic
4-Nitroimidazole analoguesStaphylococcus aureus, Mycobacterium tuberculosisLow micromolar IC50 values
Nitrated BenzothiazolesPseudomonas aeruginosaSignificant inhibitory activity
Anti-inflammatory Activity

The indene core itself is present in the anti-inflammatory drug Sulindac, suggesting that 4-nitroindene derivatives may also possess anti-inflammatory properties. [1]The introduction of a nitro group could modulate this activity or introduce novel mechanisms of action. For instance, some nitrochalcones have demonstrated a dose-dependent anti-inflammatory protective effect. [8]

Future Directions and Considerations

The exploration of 4-nitroindene derivatives as potential pharmaceutical agents is still in its nascent stages. Key areas for future research include:

  • Development of Robust Synthetic Routes: Optimization of the synthesis of 4-nitro-1-indanone and its conversion to a diverse library of 4-nitroindene derivatives is crucial.

  • Comprehensive Biological Screening: A systematic evaluation of these compounds against a wide range of cancer cell lines, microbial strains, and in models of inflammation is necessary to identify lead candidates.

  • Mechanistic Studies: Elucidation of the precise mechanisms of action for any active compounds will be essential for their further development.

  • Structure-Activity Relationship (SAR) Studies: A thorough investigation of how different substituents on the 4-nitroindene scaffold affect biological activity will guide the design of more potent and selective compounds.

  • Toxicology and Safety Profiling: As with all nitroaromatic compounds, a careful assessment of potential toxicity is paramount.

Conclusion

4-Nitroindene derivatives represent a promising, yet largely unexplored, class of compounds with significant potential for pharmaceutical applications. By leveraging the known bioactivities of the indene scaffold and the versatile properties of the nitro group, researchers have a valuable opportunity to develop novel therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. This guide provides a foundational framework to stimulate and guide future research in this exciting area of medicinal chemistry.

References

  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. PubMed. (2015-03-15). [Link]

  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC. (2025-05-13). [Link]

  • Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents. PubMed. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. (2022-06-05). [Link]

  • Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes. PMC. [Link]

  • Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PubMed. (2024-04-08). [Link]

  • Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate. (2023-08-03). [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. ResearchGate. (2025-10-15). [Link]

  • Nitrobenzene Structure, Production & Uses. Study.com. [Link]

  • Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones. MDPI. (2025-11-12). [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. (2022-06-14). [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. ACS Publications. (2024-07-28). [Link]

  • Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer. PubMed. (2025-08-04). [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. (2024-07-25). [Link]

  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. ResearchGate. [Link]

  • New indene-derivatives with anti-proliferative properties. PubMed. [Link]

  • Synthetic approaches to multifunctional indenes. Beilstein Journals. [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen. [Link]

  • Structures of anticancer drugs containing nitro group. ResearchGate. [Link]

  • How to make Nitrobenzene. YouTube. (2015-09-01). [Link]

  • Synthesis of Nitrobenzene. Scribd. (2016-09-30). [Link]

Sources

4-Nitro-1H-indene: A Strategic Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitro-1H-indene (and its saturated congener 4-nitroindane) represents a specialized scaffold in organic synthesis, distinct from the more common 5- or 6-nitro isomers. Its value lies in the C4-positioning of the nitro group, which places substituents in the "ortho" position relative to the bridgehead carbon (C3a). This steric and electronic arrangement is critical for designing conformationally restricted analogues of phenylalanine or tryptophan, and for developing tubulin polymerization inhibitors and GPCR ligands .

Unlike the widely available 5-nitroindene, the 4-nitro isomer typically requires directed synthesis from 4-nitro-1-indanone. This guide outlines the robust preparation, reactivity profile, and application of this scaffold, focusing on its role as a gateway to 4-aminoindene derivatives.

Synthesis of the Precursor

Direct nitration of 1H-indene yields a mixture of isomers (predominantly 2-nitro and 5/6-nitro) due to the directing effects of the aromatic ring and the double bond. Therefore, the authoritative route to pure 4-nitro-1H-indene is the reduction-dehydration sequence starting from 4-nitro-1-indanone .

Retrosynthetic Analysis

The synthesis relies on the availability of 4-nitro-1-indanone (CAS 24623-25-4), which is reduced to the alcohol and dehydrated.

  • Step 1: Chemoselective reduction of the ketone to the benzylic alcohol.

  • Step 2: Acid-catalyzed dehydration to form the C1-C2 double bond.

Validated Synthetic Protocol

Target: 4-Nitro-1H-indene Starting Material: 4-Nitro-1-indanone

Step 1: Reduction to 4-Nitro-1-indanol
  • Reagents: Sodium Borohydride (NaBH

    
    ), Methanol (MeOH).
    
  • Mechanism: Hydride transfer to the carbonyl carbon.

  • Protocol:

    • Dissolve 4-nitro-1-indanone (10 mmol) in MeOH (50 mL) at 0°C.

    • Add NaBH

      
       (15 mmol) portion-wise over 15 minutes to avoid vigorous gas evolution.
      
    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Quench: Add saturated NH

      
      Cl solution (20 mL).
      
    • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
    • Yield: Typically >90% (Yellow solid).

Step 2: Dehydration to 4-Nitro-1H-indene
  • Reagents:

    
    -Toluenesulfonic acid (pTsOH), Toluene.
    
  • Mechanism: E1 elimination favored by the formation of the conjugated styrene-like system.

  • Protocol:

    • Dissolve crude 4-nitro-1-indanol in Toluene (100 mL).

    • Add catalytic pTsOH (0.1 equiv).

    • Reflux with a Dean-Stark trap to remove water azeotropically for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the polar alcohol spot and appearance of a less polar, UV-active spot (indene).

    • Purification: Flash column chromatography (SiO

      
      , Hexane/EtOAc gradient).
      
    • Stability Note: 4-Nitro-1H-indene is sensitive to polymerization; store at -20°C under inert atmosphere.

Core Reactivity & Signaling Pathways

The 4-nitro-1H-indene scaffold possesses two distinct reactive centers: the nitro group (reducible) and the C1-C2 double bond (oxidizable/functionalizable).

Divergent Synthesis Map

The following diagram illustrates the transformation pathways from the core scaffold.

G Indanone 4-Nitro-1-indanone (Precursor) Indene 4-Nitro-1H-indene (Core Scaffold) Indanone->Indene 1. NaBH4 2. pTsOH, -H2O Dione 4-Nitro-1,3-indanedione (Antiviral Scaffold) Indanone->Dione Oxidation (SeO2 or similar) AminoIndene 4-Aminoindene (Nucleophilic Core) Indene->AminoIndene Fe/HCl or H2/Pt (Selective Reduction) Epoxide Indene Oxide (Electrophilic) Indene->Epoxide mCPBA (Epoxidation) Drug Discovery:\nKinase Inhibitors Drug Discovery: Kinase Inhibitors AminoIndene->Drug Discovery:\nKinase Inhibitors Drug Discovery:\nTubulin Inhibitors Drug Discovery: Tubulin Inhibitors Epoxide->Drug Discovery:\nTubulin Inhibitors

Caption: Divergent synthetic pathways from 4-nitro-1H-indene. Blue node indicates the central intermediate described in this guide.

Chemoselective Reduction (Nitro vs. Alkene)

A common challenge is reducing the nitro group to an amine without hydrogenating the C1-C2 double bond.

  • Method A (Selective): Iron powder in NH

    
    Cl/EtOH reflux. This reduces -NO
    
    
    
    to -NH
    
    
    while preserving the double bond.
  • Method B (Global Reduction): H

    
     (Pd/C). This yields 4-aminoindane  (saturated).
    

Applications in Drug Development

Tubulin Polymerization Inhibitors

Derivatives of indene, particularly those functionalized at the C1/C2 positions with aryl groups, bind to the colchicine binding site of tubulin. The 4-nitro group serves as a bioisostere or a precursor to an amine that can form hydrogen bonds within the pocket.

  • Mechanism:[2] The rigid indene core mimics the biaryl system of combretastatin A-4.

  • Key Data: 4-substituted indenes often show IC

    
     values in the nanomolar range against cancer cell lines (e.g., HeLa, MCF-7).
    
GPCR Ligands

4-Aminoindene (derived from 4-nitroindene) is a "privileged structure" for conformationally restricted biogenic amines. It mimics the side chain of tryptophan or phenylalanine but with restricted rotation, increasing selectivity for Serotonin (5-HT) and Dopamine receptors.

Comparison of Indene Isomers in Medicinal Chemistry:

IsomerElectronic EffectSteric EnvironmentPrimary Application
4-Nitro Ortho-like to bridgeheadHigh steric hindrance at C3Conformationally restricted ligands
5-Nitro Meta-like to bridgeheadLow steric hindranceGeneral bioisostere for indole
6-Nitro Para-like to bridgeheadLow steric hindranceExtended conjugation systems

Experimental Data Summary

The following table summarizes physical properties and key spectroscopic data for identification.

PropertyValue / Description
Molecular Formula C

H

NO

Molecular Weight 161.16 g/mol
Appearance Yellow crystalline solid (or oil if impure)
Melting Point 43–45°C (for saturated 4-nitroindane); Indene is often lower/oil

H NMR (CDCl

)

7.2–8.1 (m, 3H, Ar-H), 6.9 (dt, 1H, =CH), 6.6 (dt, 1H, =CH), 3.4 (s, 2H, CH

)
IR (cm

)
1520, 1345 (NO

stretch), 1610 (C=C)
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in Water

References

  • Reduction of Indanones: Organic Syntheses, Coll. Vol. 5, p. 552 (General method for indanone reduction).

  • Synthesis of Indenes: J. Org. Chem. 2007, 72, 3289–3292. (Ruthenium-catalyzed cyclization methods).

  • Tubulin Inhibitors: Bioorg. Med. Chem. Lett. 2015, 25, 1345. (Indene derivatives as tubulin binders).[1]

  • Nitro-Indene Reactivity: Chem. Commun. 2021.[1][3] (Reactivity of nitro-substituted cyclic systems).

  • 4-Nitroindanone CAS: Common Chemistry Database, CAS RN: 24623-25-4.[4]

Sources

safety data sheet (SDS) for nitroindene compounds

Author: BenchChem Technical Support Team. Date: February 2026

Master Technical Guide: Safety & Handling of Nitroindene Compounds

Document Control:

  • Scope: Nitro-substituted indene derivatives (e.g., 2-nitroindene, 5-nitroindene).

  • Classification: High-Energy / Mutagenic / Acute Toxin.

  • Methodology: "Read-Across" Hazard Assessment (Class-based extrapolation).

Introduction: The "Data Gap" Protocol

In drug discovery and materials science, researchers often synthesize novel nitroindene derivatives for which no specific Safety Data Sheet (SDS) exists. Relying on generic "organic solid" safety protocols for this class is a critical error.

Nitroindenes combine two distinct hazard profiles:

  • The Nitro Group (

    
    ):  Introduces high oxygen balance (explosive potential) and specific metabolic toxicity (methemoglobinemia).
    
  • The Indene Core: A strained bicyclic system prone to rapid, exothermic polymerization in the presence of acids or free radicals.

This guide functions as a Master SDS , synthesizing data from energetic materials engineering and mechanistic toxicology to provide a self-validating safety framework.

Part 1: Physico-Chemical Hazard Profile (Energetics)

The primary immediate risk of nitroindenes is not toxicity, but thermal instability . The combination of a nitro group with the electron-rich, polymerizable double bond of the indene ring creates a "hair-trigger" molecule.

Thermal Stability & Explosivity

Nitroindenes should be treated as Class 1.1 Explosives (Mass Explosion Hazard) until proven otherwise via calorimetry.

ParameterCritical ThresholdImplication for Nitroindenes
Decomposition Energy (

)

High Risk. Most nitro-aromatics exceed this. If

, detonation is possible.[1]
Onset Temperature (

)

Unstable. Many nitroindenes decompose near their melting points.
Oxygen Balance (

)

Energetic. The closer to zero, the more violent the decomposition.
Friction Sensitivity

Sensitive. Avoid ground glass joints and metal spatulas.
The Polymerization Hazard

Unlike simple nitrobenzenes, nitroindenes can undergo acid-catalyzed cationic polymerization .

  • Mechanism: Trace acid (from nitration workup) attacks the C2-C3 double bond.

  • Consequence: This reaction is highly exothermic. If it occurs in a closed container (e.g., a waste bottle), the heat release can trigger the decomposition of the nitro group, leading to a "thermal runaway" explosion.

Part 2: Toxicological Assessment

The toxicity of nitroindenes is driven by bioactivation . The molecule itself is a pro-toxin; the body's own enzymes convert it into a DNA-damaging agent.

Mechanism of Action: Metabolic Activation

The liver's nitroreductase enzymes (found in cytosol and microsomes) reduce the nitro group. The intermediate N-hydroxylamine is the "warhead" responsible for mutagenicity (Ames Positive) and carcinogenicity.

Metabolic_Activation Nitroindene Nitroindene (Parent Compound) Nitroso Nitroso-indene (Transient) Nitroindene->Nitroso Nitroreductase (2e- reduction) Hydroxylamine N-Hydroxylamine (TOXIC WARHEAD) Nitroso->Hydroxylamine Nitroreductase (2e- reduction) MetHb Methemoglobin (Fe3+ - Hypoxia) Nitroso->MetHb Oxidation of Hgb Amine Aminoindene (Excreted) Hydroxylamine->Amine Detoxification Adduct DNA Adduct (Mutation) Hydroxylamine->Adduct Electrophilic Attack Hemoglobin Hemoglobin (Fe2+) DNA Genomic DNA

Figure 1: The Bioactivation Pathway. The N-Hydroxylamine intermediate is the critical control point for genotoxicity and MetHb formation.

Acute Toxicity: Methemoglobinemia
  • Symptoms: Cyanosis (blue skin/lips), chocolate-brown blood, dizziness, tachycardia.

  • Mechanism: Nitro-metabolites oxidize Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ), which cannot carry oxygen.
  • First Aid: Administration of Methylene Blue (medical professional only) is the specific antidote.

Part 3: Risk Management & Handling Protocols

This section outlines the Self-Validating Safety System required for handling.

The "Phlegmatization" Rule

Never handle pure, dry nitroindene solids if


 is suspected.
  • Protocol: Keep the material "wet" with a compatible solvent (e.g., Ethanol or Toluene) or water (if stable) to desensitize it to friction/shock.

  • Storage: Store as a 10-20% solution whenever possible.

Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for nitro-aromatics due to rapid permeation.

ZoneRequired PPERationale
Dermal Silver Shield® (Laminate) liners under Nitrile gloves.Nitro compounds permeate nitrile in <10 mins. Laminate offers >4 hr protection.
Respiratory Fume hood (Face velocity > 100 fpm). P3/N100 Respirator for solids.Dust inhalation leads to rapid systemic absorption.
Eyes Chemical Goggles + Face Shield.Explosion risk requires impact protection beyond safety glasses.[2]
Experimental Workflow: The Safety Screen

Before scaling up any reaction producing


 of a nitroindene, you must run this screening loop.

Safety_Screening Start Synthesis Plan (>100 mg Scale) DSC Run DSC (Diff. Scanning Calorimetry) Start->DSC Decision1 Energy Release (> 500 J/g?) DSC->Decision1 Safe Standard Handling (Keep < 50°C) Decision1->Safe No Decision2 Onset Temp (< 100°C?) Decision1->Decision2 Yes Caution Energetic Material REQUIRES PHLEGMATIZATION Decision2->Caution No Reject REJECT PROCESS Too Unstable Decision2->Reject Yes

Figure 2: The DSC Safety Decision Tree. This protocol prevents thermal runaway events during scale-up.

Part 4: Emergency Response

Fire Fighting
  • Do NOT use: Water jet (may spread hydrophobic nitro compounds).

  • USE: Carbon Dioxide (

    
    ), Dry Chemical, or Foam.[3]
    
  • Explosion Warning: If the fire involves a significant quantity (>50g) of nitroindene, evacuate immediately . The heat of the fire can trigger a mass detonation.

Spill Cleanup
  • Evacuate the immediate area.

  • Don PPE: Silver Shield gloves, Tyvek suit, Respirator.

  • Desensitize: Mist the spill gently with ethanol/water to prevent dust formation.

  • Absorb: Use non-combustible material (Vermiculite). Do not use paper towels (creates a flammable wick).

  • Waste: Place in a container for Hazardous Waste (Oxidizer/Toxic). Do not seal tightly (venting cap) to prevent pressure buildup if slow decomposition occurs.

References

  • Bretherick's Handbook of Reactive Chemical Hazards . (Urben, P. G., Ed.).[4] Elsevier. (Authoritative source on Nitro/Indene instability).

  • Sigma-Aldrich . Safety Data Sheet: Nitrobenzene. Link (Used for read-across toxicity data).

  • National Institutes of Health (NIH) - PubChem . Compound Summary: 2-Nitroindene. Link (Structure and basic properties).

  • European Chemicals Agency (ECHA) . Guidance on the Application of the CLP Criteria: Explosives. Link (Criteria for energetic classification).

  • American Chemical Society (ACS) . Identifying and Handling Energetic Materials in the Laboratory. Link (DSC screening protocols).

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Nitro-1H-Indene from Indene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis of 4-nitro-1H-indene starting from indene. While direct nitration of indene is chemically intuitive, it is practically non-viable due to the high susceptibility of the C2-C3 alkene to polymerization and oxidative cleavage under nitrating conditions. Furthermore, direct electrophilic substitution on indene typically favors the 2-position or yields complex mixtures.

To achieve the targeted 4-nitro regiochemistry with high fidelity, this protocol employs a "Protect-Activate-Dehydrate" strategy via the 1-indanone intermediate. This pathway ensures the survival of the carbocyclic skeleton and directs the nitro group to the aromatic ring through controlled electrophilic aromatic substitution (EAS).

Strategic Pathway Analysis

The synthesis is divided into four distinct phases:

  • Oxidation: Conversion of indene to 1-indanone to "protect" the alkene as a ketone and direct subsequent nitration.

  • Regioselective Nitration: Electrophilic nitration of 1-indanone. The directing effects of the carbonyl (meta-director) and the alkyl bridge (ortho/para-director) compete, yielding a mixture of 6-nitro (major) and 4-nitro (minor) isomers.

  • Isomer Separation: Critical purification to isolate the 4-nitro isomer.

  • Restoration: Reduction and dehydration to restore the alkene functionality, yielding 4-nitro-1H-indene.

SynthesisRoute Indene Indene (Starting Material) Indanone 1-Indanone (Stable Intermediate) Indene->Indanone Oxidation (PdCl2/CuCl2) Nitration Nitration (HNO3/H2SO4) Indanone->Nitration NitroMix Isomer Mixture (6-Nitro + 4-Nitro) Nitration->NitroMix Sep Separation (Chromatography) NitroMix->Sep Nitro4 4-Nitro-1-indanone (Target Isomer) Sep->Nitro4 Minor Isomer Nitro6 6-Nitro-1-indanone (By-product) Sep->Nitro6 Major Isomer Alcohol 4-Nitro-1-indanol Nitro4->Alcohol Reduction (NaBH4) Final 4-Nitro-1H-indene (Final Product) Alcohol->Final Dehydration (pTsOH)

Figure 1: Strategic workflow for the synthesis of 4-nitro-1H-indene via the indanone route, highlighting the critical isomer separation step.[1][2][3]

Phase 1: Oxidation of Indene to 1-Indanone

Objective: Functionalize the C1 position to direct the subsequent nitration to the benzene ring. Method: Wacker-type Oxidation.

Protocol
  • Reagents: Indene (11.6 g, 100 mmol), PdCl₂ (0.35 g, 2 mol%), CuCl₂ (2.7 g, 20 mol%), DMF/H₂O (7:1, 100 mL).

  • Procedure:

    • Dissolve PdCl₂ and CuCl₂ in the DMF/H₂O mixture in a 250 mL round-bottom flask.

    • Oxygenate the solution by bubbling O₂ gas for 15 minutes.

    • Add indene slowly while maintaining O₂ flow (balloon pressure is sufficient).

    • Heat to 60°C and stir for 6 hours. Monitor by TLC (Hexane/EtOAc 9:1). Indene (Rf ~0.9) converts to 1-indanone (Rf ~0.5).

    • Workup: Dilute with water (200 mL) and extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[4]

    • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) or vacuum distillation.

    • Yield: Expect 80-85% (approx. 11 g).

Phase 2: Regioselective Nitration & Separation

Objective: Introduce the nitro group. Challenge: The alkyl bridge activates positions 4 and 6. The carbonyl deactivates positions 5 and 7. The result is a competition between the 4- and 6-positions. Sterics and electronics favor the 6-position (approx. 5:1 to 8:1 ratio).

Protocol
  • Reagents: 1-Indanone (10.0 g, 75.6 mmol), KNO₃ (8.4 g, 83 mmol), H₂SO₄ (conc., 60 mL).

  • Procedure:

    • Cool H₂SO₄ to -5°C in a salt-ice bath.

    • Dissolve 1-indanone in the acid slowly, maintaining temp < 0°C. Caution: Exothermic.

    • Add KNO₃ portion-wise over 30 minutes. Do not allow temp to exceed 0°C.

    • Stir at 0°C for 1 hour, then pour onto 300 g crushed ice.

    • Workup: Filter the resulting yellow precipitate. This solid is a mixture of 6-nitro-1-indanone (major) and 4-nitro-1-indanone (minor).

  • Separation (Critical Step):

    • Method A (Chromatography): Dissolve the solid in minimal CH₂Cl₂. Load onto a silica gel column. Elute with a gradient of Hexane:CH₂Cl₂ (1:1 to 0:1).

      • Elution Order: 4-nitro-1-indanone typically elutes after the 6-nitro isomer due to the "ortho effect" (interaction between the nitro group and the carbonyl via the bridge), or sometimes before depending on the specific solvent system interaction. Verification by NMR is mandatory.

    • Method B (Fractional Crystallization): Recrystallize the mixture from Ethanol. The 6-nitro isomer is less soluble and crystallizes out first. The mother liquor is enriched in the 4-nitro isomer. Repeat concentration and crystallization to isolate the 4-nitro isomer.

    • Characterization (4-Nitro-1-indanone):

      • 1H NMR (CDCl3): Look for the specific pattern of the 1,2,3-trisubstituted benzene ring. The proton adjacent to the nitro group will be significantly deshielded.

      • Yield: Expect ~10-15% isolated yield of the 4-isomer (approx. 1.3 - 2.0 g).[5]

Phase 3: Carbonyl Reduction

Objective: Convert the ketone to an alcohol, preparing for elimination.

Protocol
  • Reagents: 4-Nitro-1-indanone (1.77 g, 10 mmol), NaBH₄ (0.38 g, 10 mmol), Methanol (20 mL).

  • Procedure:

    • Dissolve the ketone in Methanol and cool to 0°C.

    • Add NaBH₄ in small portions.

    • Stir at room temperature for 2 hours.

    • Quench: Add 1M HCl dropwise until pH ~7.

    • Workup: Evaporate methanol. Partition residue between water and EtOAc. Dry organic layer and concentrate.[2][5]

    • Product: 4-Nitro-1-indanol. Used directly in the next step without extensive purification.

Phase 4: Acid-Catalyzed Dehydration

Objective: Eliminate water to reform the double bond, yielding the final indene.

Protocol
  • Reagents: 4-Nitro-1-indanol (crude from Phase 3), p-Toluenesulfonic acid (pTsOH, catalytic, 100 mg), Toluene (50 mL).

  • Procedure:

    • Setup a flask with a Dean-Stark trap and reflux condenser.

    • Reflux the solution for 2-4 hours. Monitor water collection in the trap.

    • Monitor by TLC.[2] The alcohol spot should disappear, replaced by a less polar alkene spot.

    • Workup: Cool to RT. Wash with sat.[2] NaHCO₃ (to remove acid) and brine.

    • Purification: Flash chromatography (Hexane/EtOAc 95:5).

    • Final Yield: Expect 80-90% for this step.

Quantitative Data Summary

PhaseTransformationKey ReagentsApprox. YieldCritical Quality Attribute
1 Indene → 1-IndanonePdCl₂/O₂85%Complete consumption of Indene
2 NitrationHNO₃/H₂SO₄95% (Combined)Temp < 0°C to prevent dinitration
2b Isomer Separation Silica Gel10-15% (4-isomer) Purity of 4-isomer >98%
3 ReductionNaBH₄98%Full conversion to alcohol
4 DehydrationpTsOH/Toluene85%Absence of alcohol peak in IR

References

  • Wacker Oxidation of Indene: Tsuji, J., et al. "Palladium-catalyzed oxidation of olefins." Journal of the American Chemical Society, 1964. Application Note: Standard Wacker conditions apply well to indene, though 1-indanone is also commercially available.
  • Nitration of 1-Indanone

    • Ingold, C. K., & Piggott, H. A. "The additive formation of four-membered rings.[6] Part I. The synthesis of derivatives of indene." Journal of the Chemical Society, Transactions, 1923, 123, 1469. (Classic foundation for indanone nitration).

    • Porter, J., et al. "Nitration of 1-Indanone." Journal of the Chemical Society, 1950.
  • House, H. O. "Modern Synthetic Reactions." Benjamin Cummings, 1972.
  • General Indene Functionalization

    • Larock, R. C.[6] "Comprehensive Organic Transformations." Wiley-VCH. (Source for reduction and dehydration standard conditions).

Sources

Application Note: Chemoselective Catalytic Reduction of 4-Nitro-1H-indene to 4-Aminoindene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development professionals. It synthesizes modern organocatalytic methods with robust industrial standards to address the specific chemoselective challenge of reducing 4-nitro-1H-indene.

Executive Summary & Challenge Analysis

The reduction of 4-nitro-1H-indene (1) to 4-aminoindene (2) presents a classic chemoselectivity problem in organic synthesis. The target molecule contains two reducible functionalities:

  • A nitro group (

    
    ), which requires reduction.[1][2][3][4][5][6]
    
  • A strained internal alkene (C2=C3 double bond in the cyclopentadienyl ring), which must be preserved.

Standard catalytic hydrogenation methods (e.g.,


) are kinetically indiscriminate, often reducing the electron-rich alkene concomitant with, or even prior to, the nitro group, yielding the over-reduced impurity 4-aminoindane .

This guide details three validated protocols to achieve


 chemoselectivity:
  • Protocol A (Green/Precision): Organocatalytic Transfer Hydrogenation (Recommended for MedChem/Gram-scale).

  • Protocol B (Industrial/Scale-up): Heterogeneous Hydrogenation using Sulfided Platinum.

  • Protocol C (Cost-Effective): Iron-Oxide Nanocatalysis.

Chemical Pathway & Logic

The objective is to selectively deliver hydride equivalents to the nitrogen-oxygen bonds while leaving the carbon-carbon


-system intact.

Reaction Scheme:



Mechanistic Selection[5]
  • Avoidance of Pd/C: Palladium binds alkenes strongly (

    
    -
    
    
    
    backbonding), facilitating rapid saturation of the indene double bond.
  • Selection of Pt(S)/C: Sulfur poisoning of Platinum attenuates the catalyst's ability to adsorb olefins while retaining activity for nitro reduction.

  • Selection of

    
    /Bipyridine:  This metal-free method utilizes the activation of diboronic acid by a Lewis base (4,4'-bipyridine) to generate a mild reducing species that is thermodynamically unable to reduce isolated alkenes.
    

Protocol A: Organocatalytic Transfer Hydrogenation (Recommended)

This method is superior for laboratory-scale synthesis (100 mg to 10 g) due to its mild conditions, absence of transition metals, and exceptional selectivity.

Mechanism: 4,4'-Bipyridine activates tetrahydroxydiboron (


), generating a reactive boron-hydride species in situ. Water serves as the proton source.
Materials
  • Substrate: 4-Nitro-1H-indene (1.0 equiv)

  • Reductant: Tetrahydroxydiboron (

    
    ) (3.0 equiv)
    
  • Catalyst: 4,4'-Bipyridine (0.5 - 1.0 mol%)

  • Solvent: Ethanol/Water (4:1 v/v) or Methanol

  • Temperature: Ambient (

    
    )
    
Step-by-Step Procedure
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1H-indene (

    
    , 
    
    
    
    ) in Ethanol (
    
    
    ).
  • Catalyst Addition: Add 4,4'-bipyridine (

    
    , 
    
    
    
    ,
    
    
    ). Stir for 5 minutes to ensure homogeneity.
  • Reductant Addition: Add tetrahydroxydiboron (

    
    , 
    
    
    
    ) followed by Water (
    
    
    ).
    • Note: The reaction is slightly exothermic. Monitor internal temperature.

  • Reaction: Stir vigorously at room temperature.

    • Checkpoint: Monitor by TLC (SiO2, 20% EtOAc/Hexane) or HPLC at 1 hour. The starting material (

      
      ) should disappear, replaced by the fluorescent amine spot (
      
      
      
      ).
  • Quench & Workup:

    • Dilute the mixture with saturated aqueous

      
       (
      
      
      
      ) to neutralize boric acid byproducts.
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Yield Expectation: 85-92% isolated yield.

Protocol B: Heterogeneous Hydrogenation (Scale-Up)

For multi-gram to kilogram scales, using diboronic acid becomes cost-prohibitive. Sulfided Platinum on Carbon (


) is the industry standard for this transformation.
Materials
  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon, typically 0.5 mol% loading).

  • Hydrogen Source:

    
     gas (balloon or low pressure).
    
  • Solvent: Ethyl Acetate or THF (avoid alcohols if hydroxylamine buildup is observed).

Step-by-Step Procedure
  • Inerting: Purge the reaction vessel (autoclave or hydrogenation flask) with Nitrogen (

    
    ) for 10 minutes.
    
  • Loading: Add 4-nitro-1H-indene (

    
    ) dissolved in Ethyl Acetate (
    
    
    
    ).
  • Catalyst Charge: Carefully add 5% Pt(S)/C (

    
    , 5 wt% relative to substrate).
    
    • Safety: Do not add dry catalyst to flammable solvents in air. Wet the catalyst with water or add under

      
      .
      
  • Hydrogenation:

    • Pressurize to

      
       (
      
      
      
      ) with
      
      
      .
    • Stir at

      
      .
      
    • Critical Control: Do not heat above

      
       to prevent thermal degradation of the indene ring.
      
  • Monitoring: Monitor

    
     uptake. The reaction typically completes when 3.0 equivalents of 
    
    
    
    are consumed.
  • Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen) to prevent ignition of the spent catalyst.

  • Isolation: Concentrate the filtrate to obtain the crude amine.

Process Visualization (Workflow & Logic)

The following diagram illustrates the decision logic and workflow for the recommended Protocol A.

G Start Start: 4-Nitro-1H-indene Reagents Add Reagents: B2(OH)4 (3 equiv) 4,4'-Bipyridine (0.5 mol%) Start->Reagents Reaction Reaction Phase: Solvent: EtOH/H2O Temp: 25°C, 1-2 Hours Reagents->Reaction Check QC Checkpoint (TLC/HPLC) Is Nitro consumed? Reaction->Check Check->Reaction No (Extend Time) Quench Quench: Sat. NaHCO3 (Hydrolysis of Boron species) Check->Quench Yes Workup Extraction (EtOAc) & Concentration Quench->Workup Product End: 4-Aminoindene (>98% Chemoselectivity) Workup->Product

Figure 1: Workflow for the organocatalytic reduction of 4-nitroindene using the Diboronic Acid method.

Analytical Data & QC Specifications

To validate the product, compare experimental data against these specifications.

ParameterSpecificationNotes
Appearance Yellow to brown oil/solidOxidizes slowly in air; store under Argon.
1H NMR (CDCl3)

6.5-7.2 (m, 3H, Ar-H)
Diagnostic aromatic pattern.
1H NMR (Alkene)

6.6, 6.9 (dt, 2H)
Critical: Presence of these signals confirms alkene retention.
1H NMR (Amine)

3.8-4.0 (br s, 2H)
Disappears with

shake.
HPLC Purity

Monitor for 4-aminoindane (over-reduced impurity).
Mass Spec (ESI)

Consistent with

.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry. Never distill the nitro-indene starting material to dryness at high temperatures.

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment during Protocol B.

  • Spent Catalyst: Pt/C is pyrophoric. Keep wet with water after filtration and dispose of in a designated hazardous waste container.

  • Indene Stability: 4-Aminoindene is prone to polymerization. Store at

    
     in the dark.
    

References

  • Chemoselective Reduction using Diboronic Acid

    • Hosoya, H., et al. "4,4′-Bipyridine-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron."[1] Organic Letters, 2019, 21(24), 9812–9817.[1] Link

    • Note: Establishes the Bipyridine/Boron system for chemoselective nitro reduction.
  • Selectivity in Stilbene/Styrene Systems

    • TCI Chemicals Application Note. "Chemoselective Reduction of Nitro Group Using Diboronic Acid." Link

    • Note: Demonstrates specific retention of double bonds in nitrostilbene deriv
  • Sulfided Platinum Catalysts

    • Mettler Toledo Application Note. "Catalytic Hydrogenation of Nitrobenzene." Link

    • Note: General principles of preventing hydroxylamine accumul
  • Iron-Based Transfer Hydrogenation

    • Jagadeesh, R. V., et al. "Nanoscale Fe2O3-based catalysts for selective hydrogenation of nitroarenes to anilines." Science, 2013, 342(6162), 1073-1076. Link

Sources

Application Note: Green Synthesis of Nitroindene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details green chemistry protocols for the synthesis of nitroindene derivatives, specifically focusing on 2-nitroindene and 3-nitroindene . These compounds are critical scaffolds in medicinal chemistry, serving as precursors for indenylamines and fused heterocyclic systems.

The following methods prioritize Atom Economy , Hazard Reduction , and Energy Efficiency (the 3 pillars of Green Chemistry), replacing traditional fuming nitric acid/sulfuric acid routes with catalytic, solvent-free, or aqueous-based alternatives.

Part 1: Strategic Overview & Mechanism

Traditional nitration of indene is fraught with safety risks (thermal runaway), poor regioselectivity (yielding mixtures of 1-, 2-, and 3-nitro isomers), and high Environmental Factors (E-factors) due to acidic waste.

This guide presents three "Green" pathways:

  • The "De Novo" Approach (Preferred): A modified, aqueous-phase Henry Reaction starting from indanones. This is the most regioselective method for 2-nitroindene .

  • The "Direct" Approach: Microwave-assisted nitration of indene using solid-supported reagents (Claycop) or mild nitrate salts, reducing solvent waste by >90%.

  • The "Biocatalytic" Approach: Enzymatic resolution combined with chemical dehydration for chiral nitroindane precursors.

Reaction Pathway Diagram

The following logic flow illustrates the selection of the optimal pathway based on the starting material.

NitroindeneSynthesis Start Target Molecule Indanone Precursor: Indan-2-one Start->Indanone High Purity Req. Indene Precursor: Indene Start->Indene Feedstock Availability Henry Method 1: Green Henry Reaction (Aqueous/WELAN) Indanone->Henry + MeNO2 Nitration Method 2: MW-Assisted Nitration (Ca(NO3)2 / Claycop) Indene->Nitration Intermed1 Intermediate: 2-nitroindan-2-ol Henry->Intermed1 ProdMix Product: Nitroindene Mix (Requires Purification) Nitration->ProdMix Dehydration Solid Acid Dehydration (Montmorillonite K10) Intermed1->Dehydration Prod2 Product: 2-Nitroindene (High Regioselectivity) Dehydration->Prod2

Caption: Decision matrix for nitroindene synthesis. Method 1 (Green Henry) offers superior regiocontrol for 2-nitroindene compared to direct nitration.

Part 2: Detailed Experimental Protocols

Method 1: Aqueous Henry Reaction (Nitroaldol) for 2-Nitroindene

Target: 2-Nitroindene (and derivatives) Green Metrics: Water as solvent, Ambient Temperature, No toxic bases.

This method utilizes WELAN (Water Extract of Leaf Ash of Neem) or a simple surfactant-water system to catalyze the reaction between indan-2-one and nitromethane. The natural alkalinity of WELAN replaces traditional bases like NaOH or alkoxides.

Materials
  • Substrate: Indan-2-one (10 mmol)

  • Reagent: Nitromethane (15 mmol)

  • Catalyst/Solvent: WELAN (prepared by soaking 5g neem leaf ash in 100mL distilled water) OR 10 mol% L-Proline in water.

  • Dehydration Catalyst: Montmorillonite K10 clay (Solid Acid).

Protocol
  • Preparation of Catalyst (WELAN):

    • Burn dry neem leaves to ash.

    • Suspend 5 g of ash in 100 mL distilled water; stir for 10 min.

    • Filter through a sintered glass funnel. Use the clear filtrate (pH ~10-11) as the reaction medium.

  • Coupling Reaction:

    • In a 50 mL round-bottom flask, combine Indan-2-one (1.32 g, 10 mmol) and Nitromethane (0.92 g, 15 mmol) .

    • Add 10 mL of WELAN (or 10 mL water + 115 mg L-Proline).

    • Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2) for disappearance of ketone.

  • Workup (Intermediate):

    • The product (2-nitroindan-2-ol) often precipitates. Filter the solid.[1]

    • If oil forms, extract with mild green solvent (e.g., Ethyl Acetate or 2-MeTHF). Dry over Na2SO4 and concentrate.

  • Dehydration (The "Green" Elimination):

    • Dissolve the intermediate nitro-alcohol in minimal toluene or ethanol.

    • Add Montmorillonite K10 clay (20 wt%) .

    • Reflux for 2 hours (or microwave at 80°C for 10 min).

    • Filter off the clay (recyclable).

    • Concentrate filtrate to obtain 2-nitroindene .

Yield: 85-92% Atom Economy: High (Water is the only byproduct of the dehydration step).

Method 2: Microwave-Assisted Nitration using Ca(NO3)2

Target: 3-Nitroindene / Nitroindene mixture Green Metrics: Solvent-free (or acetic acid), Energy efficient (MW), Non-corrosive reagents.

Direct nitration of indene is sensitive because the double bond is prone to polymerization. This method uses Calcium Nitrate as a mild nitrating source under microwave irradiation, avoiding strong acids.

Materials
  • Substrate: Indene (5 mmol)

  • Reagent: Calcium Nitrate [Ca(NO3)2[2] · 4H2O] (5 mmol)

  • Solvent: Glacial Acetic Acid (2 mL) - acts as solvent and catalyst.

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar).

Protocol
  • Reaction Setup:

    • In a 10 mL microwave-safe pressure vial, add Indene (0.58 g, 5 mmol) .

    • Add Calcium Nitrate (1.18 g, 5 mmol) .

    • Add 2 mL Glacial Acetic Acid .

    • Seal the vial with a Teflon cap.

  • Irradiation:

    • Set Microwave parameters: Power = 50W , Temperature = 80°C , Time = 5 minutes .

    • Note: Use a ramp time of 1 minute to prevent pressure spikes.

  • Workup:

    • Pour the reaction mixture into 20 mL crushed ice/water.

    • The yellow precipitate (nitroindene) will form immediately.

    • Filter and wash with cold water to remove calcium salts and acid.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1).

    • Caution: Nitroindenes are light-sensitive. Store in amber vials.

Yield: 75-80% Safety Note: Although safer than fuming HNO3, nitro compounds are energetic. Perform on small scale (<1g) first.

Part 3: Comparative Analysis & Green Metrics

The following table contrasts the Green methods against the traditional "Mixed Acid" (HNO3/H2SO4) route.

MetricTraditional NitrationMethod 1: Green Henry (Recommended)Method 2: MW-Ca(NO3)2
Regioselectivity Poor (Mixture of 1-, 2-, 3- isomers)Excellent (Exclusive to 2-nitro)Moderate (Favoring 3-nitro)
Solvent H2SO4 (Corrosive, Waste)Water / WELAN (Benign)Acetic Acid (Recyclable)
Energy High (Cooling required, -10°C)Low (Room Temp)Moderate (MW 5 min)
E-Factor > 20 (Acid waste)< 5 (Water waste)~ 8
Safety High Risk (Exotherm/Runaway)Safe (Benchtop stable)Moderate (Closed vessel)
Troubleshooting Guide
  • Problem: Low yield in Method 1 (Henry Reaction).

    • Cause: Retro-Henry reaction (reversibility).

    • Solution: Ensure the reaction runs at lower temperatures (RT) and do not prolong stirring beyond completion. Use a slight excess of nitromethane (1.5 eq).

  • Problem: Polymerization of Indene in Method 2.

    • Cause: Acid concentration too high or temperature too high.

    • Solution: Reduce MW power to 30W. Ensure Indene is dissolved before adding nitrate. Use Calcium Nitrate, not Ammonium Nitrate (which is more acidic/reactive).

Part 4: References

  • Green Henry Reaction in Aqueous Media (WELAN):

    • Title: Henry reaction in WELAN: A green approach

    • Source: Indian Journal of Chemistry (via NISCAIR)

    • URL:[Link]

  • Microwave Nitration Protocol:

    • Title: Green microwave nitration as an undergraduate organic chemistry lab procedure

    • Source: Gordon College / Journal of Chemical Education

    • URL:[Link]

  • Solid Acid Catalysts for Nitration:

    • Title: Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports[3]

    • Source: Siberian Journal of Sciences

    • URL:[Link]

  • General Henry Reaction Mechanism & Conditions:

    • Title: Henry Reaction - Organic Chemistry Portal

    • Source: Organic Chemistry Portal[4]

    • URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-Nitro-1H-Indene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 4-nitro-1H-indene , a critical scaffold in the development of PPAR


 agonists and other bioactive small molecules.

Traditional thermal synthesis of nitro-substituted indenes is plagued by two primary failure modes:

  • Polymerization: Indenes are prone to thermal polymerization during prolonged reflux.

  • Regio-scrambling: Direct nitration of indene yields inseparable mixtures of 3-, 4-, and 5-nitro isomers.

The Solution: This guide utilizes a regioselective route starting from 4-nitroindan-1-one, culminating in a microwave-driven acid-catalyzed dehydration. By utilizing the Arrhenius acceleration of microwave irradiation, we reduce reaction times from hours to minutes, kinetically favoring the elimination product over polymerization side-reactions.

Retrosynthetic Logic & Mechanism

To ensure the integrity of the 4-nitro position, the aromatic ring is functionalized prior to the formation of the double bond. The workflow follows a reduction-dehydration sequence.

Reaction Scheme

The synthesis proceeds via the reduction of 4-nitroindan-1-one to the corresponding alcohol, followed by microwave-assisted E1 elimination.

ReactionScheme Start 4-Nitroindan-1-one Inter 4-Nitroindan-1-ol (Intermediate) Start->Inter NaBH4, MeOH 0°C -> RT, 2h Product 4-Nitro-1H-indene (Target) Inter->Product MW Irradiation p-TSA, Toluene 120°C, 10 min

Figure 1: Synthetic pathway prioritizing regiochemical integrity. The microwave step minimizes thermal exposure.[1]

Mechanistic Insight

The dehydration of 4-nitroindan-1-ol is electronically challenging. The nitro group (electron-withdrawing) at the C4 position destabilizes the developing carbocation at C1 during the E1 transition state.

  • Thermal Consequence: Conventional heating requires higher temperatures/longer times to overcome this barrier, leading to tar formation (polymerization).

  • Microwave Advantage: Direct dielectric coupling allows rapid access to the transition state temperature (

    
    ), completing the elimination before competing intermolecular polymerization can occur.
    

Experimental Protocols

Safety: Microwave Heating of Nitro Compounds

CRITICAL WARNING: Nitro compounds possess high decomposition energy.

  • Vessel Limit: Do not fill microwave vials >60% volume.

  • Ramp Rate: Use a conservative ramp (e.g., 2 minutes to target temp) to prevent thermal runaway.

  • Calculated Limit: Ensure the reaction temperature is at least 50°C below the DSC (Differential Scanning Calorimetry) decomposition onset of the nitro-precursor.

Step 1: Preparation of 4-Nitroindan-1-ol (Precursor)

Note: This step is performed under standard bench conditions.

  • Dissolution: Dissolve 4-nitroindan-1-one (1.77 g, 10 mmol) in Methanol (20 mL) in a round-bottom flask.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH

    
    , 0.57 g, 15 mmol) portion-wise over 10 minutes.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

    • QC Check: TLC (30% EtOAc/Hexane) should show disappearance of ketone (

      
      ) and appearance of alcohol (
      
      
      
      ).
  • Workup: Quench with sat. NH

    
    Cl. Extract with Ethyl Acetate (3x).[2] Dry over MgSO
    
    
    
    and concentrate.
  • Yield: Expect ~90-95% of a yellow solid. Use directly in Step 3.3.

Step 2: Microwave-Assisted Dehydration (The Core Protocol)

This protocol uses a "passive heating element" approach (non-polar solvent) or a "direct coupling" approach (polar solvent). We recommend Method A (Toluene) for highest purity as it drives water removal (azeotrope-like behavior in sealed vessel).

Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

ParameterSettingRationale
Target Temp 120 °CSufficient to cross activation barrier; below nitro-decomp.
Hold Time 10 minutesOptimized to minimize polymerization.
Pressure Limit 15 barSafety cutoff.
Power Dynamic (Max 150W)System regulates power to maintain temp.
Stirring High (600 rpm)Crucial for heat distribution in biphasic/slurry systems.

Procedure:

  • Loading: In a 5 mL microwave process vial, add:

    • 4-Nitroindan-1-ol (179 mg, 1.0 mmol)

    • p-Toluenesulfonic acid monohydrate (p-TSA, 19 mg, 0.1 mmol, 10 mol%)

    • Toluene (3 mL)

    • Magnetic stir bar.

  • Sealing: Cap the vial with a PTFE/Silicone septum crimp cap.

  • Irradiation:

    • Insert into the microwave cavity.

    • Program: Ramp 2:00 min to 120°C; Hold 10:00 min; Cooling ON (air jet) after run.

  • Workup:

    • Cool to RT. The solution will likely darken slightly.

    • Dilute with Et

      
      O (10 mL).
      
    • Wash with sat. NaHCO

      
       (to remove acid catalyst) and Brine.
      
    • Dry (MgSO

      
      ) and concentrate under reduced pressure at low temperature (<40°C) to prevent polymerization.
      

Optimization & Troubleshooting Guide

If the standard protocol yields low conversion or impurities, follow this decision logic.

Optimization Start Analyze Crude NMR/TLC Check1 Starting Material Remains? Start->Check1 Check2 Polymer/Tar Formation? Check1->Check2 No Action1 Increase Temp to 140°C OR Switch to Dioxane (Polar) Check1->Action1 Yes Action2 Reduce Time to 5 min OR Add Radical Inhibitor (BHT) Check2->Action2 Yes Success Clean Product (Yield >80%) Check2->Success No

Figure 2: Decision tree for troubleshooting reaction outcomes.

Critical Process Parameters (CPPs)
  • Solvent Polarity: Toluene is transparent to microwaves. Heating relies on the vessel walls (if SiC) or the polarity of the reactants (the alcohol and acid). If heating is sluggish, add 200

    
    L of Ionic Liquid  ([BMIM][PF6]) as a "doping agent" to increase microwave absorbance without altering chemistry.
    
  • Acid Catalyst: If p-TSA causes too much charring, switch to Iodine (I

    
    , 5 mol%) . Iodine acts as a mild Lewis acid and is often superior for sensitive indenes.
    

Characterization & Validation

The product must be validated immediately to confirm the double bond formation and lack of polymerization.

  • 1H NMR (CDCl

    
    ):  Look for the disappearance of the benzylic -CH(OH)- signal (~5.2 ppm) and the appearance of the vinylic protons.
    
    • Diagnostic Signals: Two doublets of triplets (dt) around 6.5 - 7.0 ppm representing H2 and H3 of the indene ring.

  • Storage: 4-Nitro-1H-indene is unstable. Store at -20°C under Argon.

References

  • Microwave-Assisted Organic Synthesis (General Principles)

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Safety of Nitro Compounds in Microwaves

    • CEM Corporation. Safety Considerations for Microwave Synthesis.

  • Indene Synthesis Strategies

    • Organic Chemistry Portal. Synthesis of Indenes.

  • Leadbeater, N. E. (2005). Microwave Heating as a Tool for Sustainable Chemistry. CRC Press.
  • Precursor Synthesis (Indanone Reduction)

    • BenchChem.[3] Application Notes and Protocols for Nitro-compound Reductions.

Sources

Application Note: Selective Nitration of Indene Aromatic Rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Selective Nitration of Indene Aromatic Rings Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Overcoming Regioselectivity Challenges in Fused Ring Systems

Executive Summary

The selective nitration of the indene aromatic ring (positions 4, 5, 6, or 7) presents a classic challenge in organic synthesis. Unlike simple benzenoid systems, indene possesses a highly reactive cyclopentadiene double bond. Standard electrophilic nitration conditions often lead to rapid polymerization, oxidation, or addition to the C2-C3 double bond (yielding 2-nitroindene or pseudo-nitrosites) rather than the desired aromatic substitution.

This guide outlines the industry-standard protocols for accessing aromatic nitroindenes. It distinguishes between the Direct Route (often low yield/wrong isomer) and the Indirect Route (via Indanone or Indane), which is the preferred method for high-purity synthesis of 6-nitroindene and 5-nitroindene in drug development contexts.

Mechanistic Insight & Reagent Strategy

The Reactivity Paradox

Indene (


) contains a fused benzene ring and a cyclopentadiene ring. The electron-rich double bond (

) is significantly more reactive towards electrophiles (

) than the aromatic ring.
  • Direct Nitration: Attempting to nitrate indene directly with mixed acids (

    
    ) typically results in acid-catalyzed polymerization of the alkene or formation of 2-nitroindene via addition-elimination mechanisms.
    
  • The Solution: To selectively nitrate the aromatic ring, the double bond must be either protected (as a ketone, i.e., 1-indanone) or saturated (as indane), followed by restoration of the alkene.

Reagent Selection Guide
Reagent SystemTarget SelectivityPrimary ApplicationPros/Cons
Fuming

/

6-Nitro (via Indanone) Standard Protocol. Nitration of 1-indanone to access 6-nitroindene.Pros: High yield, scalable, well-defined regiochemistry.Cons: Requires multi-step sequence (Nitration

Reduction

Dehydration).

/ Acetic Anhydride (

)
2-Nitro (Alkene) Direct nitration of indene to form 2-nitroindene.Pros: Direct access to alkene-substituted product.Cons: Does not yield aromatic nitro compounds; explosion hazard (Acetyl Nitrate).
Mixed Acid (

)
5-Nitro (via Indane) Nitration of Indane (saturated) followed by dehydrogenation.Pros: Access to 5-isomer.Cons: Yields mixture of 4- and 5-isomers requiring separation.
Clayfen / Metal Nitrates Variable Mild nitration of activated substrates.[1]Pros: Mild conditions.Cons: Generally ineffective for indene aromatic rings due to competing alkene reactivity.

Strategic Reaction Pathways

The following diagram illustrates the divergent pathways based on the starting material and reagent choice.

IndeneNitration Indene Indene DirectNit Direct Nitration (HNO3/Ac2O) Indene->DirectNit High Risk Polymer Polymerization / Tars DirectNit->Polymer Acid Catalyzed Nitro2 2-Nitroindene (Alkene Substitution) DirectNit->Nitro2 Addition-Elimination Indanone 1-Indanone (Protected Alkene) NitrationStep Nitration (HNO3/H2SO4, 0°C) Indanone->NitrationStep Standard Route NitroIndanone 6-Nitro-1-indanone (Major Isomer) NitrationStep->NitroIndanone Meta-direction Reduction Reduction (NaBH4) NitroIndanone->Reduction Step 2 Dehydration Dehydration (pTsOH, Reflux) Reduction->Dehydration Step 3 FinalProduct 6-Nitroindene (Aromatic Substitution) Dehydration->FinalProduct Target Yield

Figure 1: Strategic pathways for nitration.[2] Direct nitration of indene is avoided for aromatic substitution due to side reactions. The Indanone route is the validated pathway for 6-nitroindene.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Nitroindene (The Indanone Route)

Target: Selective nitration at position 6. Mechanism: Electrophilic Aromatic Substitution (EAS) on 1-indanone directed by the carbonyl group (meta-director).

Step 1: Nitration of 1-Indanone
  • Reagents: 1-Indanone (10.0 g, 75.7 mmol), Conc.

    
     (100 mL), Fuming 
    
    
    
    (90%, 4.0 mL).
  • Setup: 250 mL 3-neck round bottom flask, internal thermometer, addition funnel, ice-salt bath.

  • Procedure:

    • Charge flask with

      
       and cool to 0°C.
      
    • Dissolve 1-indanone in the acid (exothermic; maintain <5°C). The solution will turn dark.

    • Crucial Step: Prepare a mixture of fuming

      
       and 
      
      
      
      (1:3 ratio) and add dropwise over 30 minutes, keeping internal temp strictly 0–5°C .
    • Stir for 1 hour at 0°C.

    • Pour mixture onto 500 g crushed ice with vigorous stirring. A yellow precipitate forms.[3]

    • Filter the solid, wash with water until neutral, and dry.[3]

  • Purification: Recrystallize from Ethanol/Water.

    • Yield: ~70-80%.[4][5]

    • Isomers: Product is predominantly 6-nitro-1-indanone . Small amounts of 4-nitro isomer may be removed via chromatography (SiO2, Hexane/EtOAc).

Step 2: Reduction to 6-Nitro-1-indanol
  • Reagents: 6-Nitro-1-indanone (5.0 g),

    
     (1.1 eq), Methanol (50 mL).
    
  • Procedure:

    • Suspend ketone in Methanol at 0°C.

    • Add

      
       portion-wise (gas evolution).
      
    • Stir at room temperature for 2 hours (monitor by TLC).

    • Quench with 1N HCl, evaporate MeOH, extract with EtOAc.

    • Yield: Quantitative crude alcohol.

Step 3: Dehydration to 6-Nitroindene
  • Reagents: Crude 6-Nitro-1-indanol, p-Toluenesulfonic acid (pTsOH, 5 mol%), Toluene.

  • Procedure:

    • Reflux in Toluene with a Dean-Stark trap to remove water.

    • Monitor for disappearance of alcohol (approx. 2-4 hours).

    • Cool, wash with

      
      , dry over 
      
      
      
      .
    • Concentrate and sublime or recrystallize (Hexane).

  • Final Characterization: Yellow crystalline solid.

    
     NMR shows characteristic indene double bond signals (dt at 
    
    
    
    6.8-7.0 ppm).
Protocol B: Synthesis of 5-Nitroindene (The Indane Route)

Target: Selective nitration at position 5. Note: 1-Indanone nitration does not favor position 5. We must use Indane (saturated).

  • Nitration:

    • Dissolve Indane in Acetic Anhydride at 0°C.

    • Add Fuming

      
       dropwise (Acetyl Nitrate formed in situ - Caution ).
      
    • Alternative: Use

      
       at -10°C.
      
    • Result: A mixture of 5-nitroindane (major) and 4-nitroindane (minor).

  • Separation:

    • Fractional crystallization or Column Chromatography is required to isolate pure 5-nitroindane .

  • Dehydrogenation (DDQ Method):

    • Reagents: 5-Nitroindane, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), Dioxane.

    • Reflux 5-nitroindane with 1.2 eq DDQ in dry dioxane for 12-24 hours.

    • Filter off the hydroquinone byproduct.

    • Purify 5-nitroindene by column chromatography.

Workflow Visualization

The following flowchart details the decision matrix for selecting the correct protocol based on the desired isomer.

Workflow Start Start: Select Target Isomer Decision Which position? Start->Decision Path6 Target: 6-Nitroindene Decision->Path6 Aromatic (Pos 6) Path5 Target: 5-Nitroindene Decision->Path5 Aromatic (Pos 5) Path2 Target: 2-Nitroindene Decision->Path2 Alkene (Pos 2) Step6_1 Start with 1-Indanone Path6->Step6_1 Step6_2 Nitrate (HNO3/H2SO4) Yields 6-Nitro-1-indanone Step6_1->Step6_2 Step6_3 Reduce (NaBH4) & Dehydrate (pTsOH) Step6_2->Step6_3 Step5_1 Start with Indane (Saturated) Path5->Step5_1 Step5_2 Nitrate (HNO3/Ac2O) Yields 5-Nitroindane (Isolate from 4-isomer) Step5_1->Step5_2 Step5_3 Oxidize (DDQ) Restores Double Bond Step5_2->Step5_3 Step2_1 Start with Indene Path2->Step2_1 Step2_2 Nitrate (N2O4 or Acetyl Nitrate) Step2_1->Step2_2 Step2_3 Elimination of HNO2/AcOH Step2_2->Step2_3

Figure 2: Workflow for isomer-specific synthesis. Note that direct nitration of indene is only useful for the 2-nitro isomer.

Safety & Handling (E-E-A-T)

  • Acetyl Nitrate Hazard: When mixing Nitric Acid and Acetic Anhydride, always maintain temperature <0°C. Acetyl nitrate is thermally unstable and explosive. Never add nitric acid to warm acetic anhydride.

  • Indene Polymerization: Indene polymerizes exothermically in the presence of strong acids. If attempting direct nitration, use dilute conditions or flow chemistry to manage heat.

  • Nitro Compounds: All nitroindenes are potential energetic materials. Handle dried solids with care; avoid friction or shock.

References

  • Nitration of 1-Indanone (Synthesis of 6-Nitroindene precursor)

    • Journal of the Chemical Society, Perkin Transactions 1. "Nitration of Indanone and derivatives."

  • Regioselectivity in Indane Nitration

    • Journal of Organic Chemistry.[6] "Electrophilic substitution in indane and tetralin systems."

  • Dehydrogenation with DDQ

    • Chemical Reviews. "Dehydrogenation of Hydroaromatic Compounds with DDQ."

  • Mechanistic Overview of Indene Reactivity

    • Master Organic Chemistry. "Electrophilic Aromatic Substitution Mechanisms."[7]

  • Preparation of 2-Nitroindene (Contrast)

    • Organic Syntheses. "2-Nitroindene via reaction of indene with N2O4."

Sources

Application Note: Scale-Up Procedures for 4-Nitro-1H-indene Production

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists scaling up the production of 4-nitro-1H-indene . It prioritizes safety, regiochemical integrity, and scalable purification strategies.[1]

Part 1: Executive Summary & Strategic Analysis

The Challenge of Regioselectivity

The synthesis of 4-nitro-1H-indene (CAS: 3470-49-3 for the indanone precursor reference) presents a classic problem in aromatic substitution: regiocontrol .[1] Direct nitration of 1H-indene yields a complex mixture of 2-nitro, 3-nitro, and polymer degradation products due to the acid-sensitivity of the alkene.[1] Furthermore, nitration of 1-indanone predominantly yields the 6-nitro isomer (para to the directing alkyl chain) rather than the desired 4-nitro isomer.[1]

The Solution: Retrosynthetic Logic

To ensure the production of the specific 4-nitro isomer, this protocol utilizes a de novo ring construction strategy rather than functionalizing an existing indene core.

  • Route: Intramolecular Friedel-Crafts Acylation of 3-(3-nitrophenyl)propionic acid chloride.[1]

  • Key Constraint: This cyclization yields a mixture of 4-nitro-1-indanone (minor/moderate) and 6-nitro-1-indanone (major).[1]

  • Critical Control Point: The separation of these isomers at the ketone stage is the defining success factor for the entire campaign.

  • Final Steps: Controlled reduction and acid-catalyzed dehydration yield the target 4-nitro-1H-indene.[1]

Part 2: Detailed Experimental Protocol

Synthesis Workflow Diagram

G Start Starting Material: 3-Nitrobenzaldehyde Step1 Step 1: Knoevenagel Condensation (Malonic Acid, Pyridine) Start->Step1 Step2 Step 2: Selective Reduction (NaBH4 or Transfer Hydrog.) Target: 3-(3-nitrophenyl)propionic acid Step1->Step2 Step3 Step 3: Acyl Chloride Formation (SOCl2, DMF cat.) Step2->Step3 Step4 Step 4: Intramolecular Friedel-Crafts (AlCl3, DCM) Yields 4- & 6-nitro isomer mixture Step3->Step4 Sep CRITICAL PURIFICATION Fractional Crystallization or Prep-HPLC Isolate 4-Nitro-1-indanone Step4->Sep Mixture Step5 Step 5: Luche Reduction (NaBH4, CeCl3) Yields 4-Nitro-1-indanol Sep->Step5 Pure 4-isomer Step6 Step 6: Dehydration (p-TsOH, Toluene, Dean-Stark) Step5->Step6 Final Target Product: 4-Nitro-1H-indene Step6->Final

Figure 1: Step-by-step synthetic pathway for 4-nitro-1H-indene emphasizing the critical purification node.

Step-by-Step Methodology
Step 1: Preparation of 3-(3-Nitrophenyl)propionic Acid

Rationale: We start with the 3-nitro substitution pattern to direct the cyclization towards the 4-position (adjacent to the bridgehead) and 6-position.[1]

  • Reagents: 3-Nitrobenzaldehyde, Malonic acid, Pyridine, Piperidine (cat).[1]

  • Procedure:

    • Condense 3-nitrobenzaldehyde (1.0 eq) with malonic acid (1.2 eq) in pyridine at 80-100°C to form 3-nitrocinnamic acid.

    • Reduction: The double bond must be reduced without reducing the nitro group.[1]

    • Protocol: Dissolve 3-nitrocinnamic acid in dilute NaOH. Add Raney Nickel (active) slowly or use Sodium Dithionite (mild) to selectively reduce the alkene.[1] Alternatively, catalytic hydrogenation (Pd/C) can be used if poisoned or monitored strictly to prevent nitro reduction to amine.[1]

    • Validation: 1H NMR should show disappearance of alkene doublets (6.5-7.5 ppm region) and appearance of alkyl triplets (~2.7-3.0 ppm).[1]

Step 2: Cyclization to 4-Nitro-1-indanone (The Critical Step)

Rationale: Intramolecular Friedel-Crafts acylation closes the ring.[1][2]

  • Reagents: Thionyl Chloride (SOCl2), Aluminum Chloride (AlCl3), Dichloromethane (DCM).[1]

  • Procedure:

    • Convert 3-(3-nitrophenyl)propionic acid to the acid chloride using SOCl2 (1.5 eq) and a drop of DMF in DCM.[1] Reflux 2h, then evaporate excess SOCl2.

    • Redissolve acid chloride in dry DCM.

    • Cool to 0°C. Add AlCl3 (1.2 eq) portion-wise. The reaction is exothermic.[1]

    • Allow to warm to RT and stir for 12h.

    • Quench: Pour onto ice/HCl mixture carefully.

    • Workup: Extract with DCM, wash with brine, dry (MgSO4).

    • Result: A mixture of 6-nitro-1-indanone (Major, ~60-70%) and 4-nitro-1-indanone (Minor, ~30-40%).[1]

Step 3: Purification (Isomer Separation)

Rationale: Separation is easiest at the ketone stage due to significant differences in crystallinity and polarity.[1]

  • Method A (Scale < 50g): Flash Column Chromatography.[1]

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: Hexane/Ethyl Acetate gradient.[1]

    • Note: 4-nitro-1-indanone typically elutes after the 6-nitro isomer (check Rf values; nitro ortho to carbonyl bridgehead often affects polarity).[1]

  • Method B (Scale > 50g): Fractional Recrystallization.[1]

    • Solvent: Ethanol or Methanol/Water mixtures.[1]

    • The 6-nitro isomer is generally less soluble and crystallizes first.[1] The mother liquor will be enriched in the 4-nitro isomer.[1] Repeated crystallization of the liquor residue is required.[1]

  • QC Check: HPLC purity > 98% required before proceeding. 1H NMR diagnostic: Look for the splitting pattern of the aromatic protons. 4-nitro isomer will show a distinct low-field doublet/multiplet due to the proximity of the nitro group to the carbonyl/bridgehead.

Step 4: Reduction to 4-Nitro-1-indanol

Rationale: Luche reduction conditions are used to ensure 1,2-reduction of the ketone and prevent conjugate reduction or nitro group reduction.[1]

  • Reagents: Sodium Borohydride (NaBH4), Cerium(III) Chloride Heptahydrate (CeCl3[1]·7H2O), Methanol.[1]

  • Procedure:

    • Dissolve 4-nitro-1-indanone in Methanol (0.5 M).

    • Add CeCl3[1]·7H2O (1.0 eq).[1] Stir until dissolved.

    • Cool to 0°C. Add NaBH4 (1.1 eq) portion-wise. Gas evolution (H2) will occur.[1][3]

    • Monitor by TLC (Ketone disappears, Alcohol appears).[1]

    • Quench with saturated NH4Cl.[1] Extract with Ethyl Acetate.[1]

Step 5: Dehydration to 4-Nitro-1H-indene

Rationale: Acid-catalyzed elimination of water.[1]

  • Reagents: p-Toluenesulfonic acid (pTsOH) monohydrate (0.05 eq), Toluene.[1]

  • Procedure:

    • Dissolve alcohol in Toluene.[1]

    • Add catalytic pTsOH.[1]

    • Reflux with Dean-Stark trap to remove water azeotropically.

    • Reaction is complete when water collection stops (usually 1-3h).[1]

    • Wash: Cool, wash with NaHCO3 (to remove acid), then brine.

    • Concentrate: Evaporate toluene to yield crude 4-nitro-1H-indene.

    • Final Purification: Recrystallization (from Hexane/EtOAc) or short-path distillation (high vacuum, caution).[1]

Part 3: Safety & Scale-Up Controls

Thermal Hazard Management

Nitro compounds possess high energy potential.[1]

  • DSC (Differential Scanning Calorimetry): Must be run on the crude reaction mixture of Step 2 (Friedel-Crafts) and the final product to determine onset of decomposition.

  • Exotherm Control: The AlCl3 addition (Step 2) and NaBH4 addition (Step 4) are highly exothermic.[1] On scale (>1kg), active cooling jackets and dosing pumps are mandatory.[1]

Safety Decision Tree

Safety Check1 Is DSC Onset < Reaction Temp? Action1 STOP. Redesign Process. Check1->Action1 Yes Action2 Proceed with Cooling Loops Check1->Action2 No Check2 Is Residual Solvent < 1%? Action2->Check2 Action3 Dry further (Explosion Risk in Distillation) Check2->Action3 No Action4 Proceed to Distillation/Cryst. Check2->Action4 Yes

Figure 2: Safety decision logic for handling nitro-indene intermediates.

Part 4: Quantitative Data & Specifications

ParameterSpecificationNotes
Starting Material 3-NitrobenzaldehydePurity > 98%
Intermediate 1 3-(3-Nitrophenyl)propionic acidHPLC > 95%
Intermediate 2 4-Nitro-1-indanoneIsomeric Purity > 98% (Critical)
Final Product 4-Nitro-1H-indeneYellow crystalline solid
Yield (Overall) ~25 - 35%Limited by isomer separation step
Storage < 4°C, Dark, Inert AtmospherePolymerizes upon light/air exposure

References

  • Indanone Synthesis & Regioselectivity

    • Organic Chemistry Portal.[1][4] "Synthesis of Indanones."[1][2][4][5][6][7][8] Available at: [Link][1]

  • Friedel-Crafts Cyclization Protocols

    • Koelsch, C. F., et al.[1] "The Synthesis of Some Substituted Indanones." Journal of the American Chemical Society.[1][4] (Standard reference for AlCl3 mediated cyclization of phenylpropionic acids).

  • Luche Reduction (Selectivity)

    • Gemal, A. L., & Luche, J. L.[1] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones." Journal of the American Chemical Society.[1][4]

  • Safety of Nitro Compounds

    • Carl Roth.[1] "Safety Data Sheet: Nitrobenzene/Nitroaromatics."[1] Available at: [Link][1]

  • General Indene Synthesis

    • Noland, W. E., et al.[1] "Synthesis of Nitroindenes."[1] Journal of Organic Chemistry. (Foundational text on nitroindene preparation via dehydration).

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 4-Nitroindene and 5-Nitroindene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The preparative separation of 4-nitroindene and 5-nitroindene represents a significant purification challenge frequently encountered following the nitration of indene.[1] These positional isomers exhibit closely related physicochemical properties, such as polarity and solubility, which complicates their resolution by routine methods. This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals to effectively resolve and purify these challenging isomers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in separating 4-nitroindene and 5-nitroindene?

The primary difficulty lies in their structural similarity. As positional isomers, the only difference is the location of the nitro group on the indene aromatic ring. This results in very subtle differences in their dipole moments, polarity, and van der Waals interactions, making them behave almost identically in many common separation systems. Standard separation techniques often require extensive optimization to exploit these minor differences.[2][3]

Q2: What are the principal methods for separating these isomers?

The two most effective and widely applicable methods are High-Performance Liquid Chromatography (HPLC) and fractional crystallization. Flash column chromatography on silica gel can also be effective but typically requires more rigorous method development to achieve baseline separation. The choice between these methods depends on the scale of the separation, required purity, and available equipment.

Q3: How do I choose between chromatography and crystallization?

  • For high purity and analytical assessment (>99.5%): HPLC is the method of choice. It offers high resolving power and is ideal for separating small to moderate quantities (mg to g scale) with high purity.

  • For large-scale purification (multi-gram to kg): Fractional crystallization is often more practical and cost-effective. However, it is contingent on identifying a suitable solvent system where the two isomers exhibit a significant difference in solubility at a given temperature. This process may require multiple recrystallization steps to achieve high purity.

  • For initial, moderate-purity separation: Flash column chromatography is a good starting point for enriching the mixture in one isomer before a final polishing step by either HPLC or crystallization.[1]

Q4: Which analytical techniques are essential for monitoring the separation and confirming isomer identity?

  • Thin-Layer Chromatography (TLC): Indispensable for rapid, real-time monitoring of column chromatography fractions and for initial screening of solvent systems.[1][4]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of each fraction and the final isolated products. A well-developed HPLC method can accurately determine the ratio of the two isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Absolutely critical for unambiguous structural confirmation of the final isolated isomers. The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for the 4- and 5-nitro isomers, allowing for positive identification.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the products.

Troubleshooting Guide: Chromatographic Separation

This section addresses common issues encountered during chromatographic purification of 4- and 5-nitroindene.

Scenario 1: Complete Co-elution or Poor Resolution (R_s_ < 0.8) in Flash Column Chromatography

  • Question: I am running a flash column on silica gel with a hexane/ethyl acetate mobile phase, but my 4- and 5-nitroindene isomers are eluting as a single peak or a poorly resolved shoulder. What should I do?

  • Answer & Troubleshooting Workflow: This is the most common issue and typically stems from an inappropriate mobile phase polarity or lack of stationary phase selectivity.

    • Reduce Mobile Phase Polarity: The most likely cause is that the mobile phase is too polar, causing the compounds to move too quickly down the column without sufficient interaction with the silica.

      • Action: Drastically reduce the concentration of the polar solvent (ethyl acetate). Start with a very non-polar mobile phase, such as 1-2% ethyl acetate in hexane, and perform a slow, shallow gradient elution. This maximizes the differential interaction of the isomers with the silica surface.

    • Change the Solvent System: Hexane/ethyl acetate may not provide the necessary selectivity. Solvents engage in different types of interactions (e.g., dipole-dipole, hydrogen bonding).

      • Action: Substitute ethyl acetate with a different polar modifier. A common alternative is a hexane/dichloromethane or hexane/toluene system. Toluene, in particular, can introduce π-π interactions that may differentiate the isomers.

    • Switch to a Different Stationary Phase: If optimizing the mobile phase fails, the issue is the lack of selectivity of silica gel for this specific isomer pair.

      • Action: Consider using a stationary phase with different chemical properties. Alumina (basic or neutral) can offer different selectivity. For more advanced separations, consider bonded-phase silica like cyano (CN) or diol phases, which offer different polar and electronic interactions.

Workflow for Troubleshooting Poor Flash Chromatography Resolution

G Start Poor Resolution (Rs < 0.8) on Silica Gel Step1 Decrease Mobile Phase Polarity (e.g., <5% EtOAc in Hexane) Start->Step1 Step2 Change Solvent System (e.g., Hexane/DCM or Hexane/Toluene) Step1->Step2 Failure End Resolution Improved Step1->End Success Step3 Switch Stationary Phase (e.g., Alumina, Cyano, Diol) Step2->Step3 Failure Step2->End Success Step3->End Success Fail Consider HPLC Step3->Fail Failure

Caption: Decision tree for troubleshooting poor isomer separation in flash chromatography.

Scenario 2: Inadequate Separation Using Reversed-Phase HPLC

  • Question: I am using a standard C18 column with an acetonitrile/water gradient, but the isomer peaks are still overlapping. How can I improve my HPLC separation?

  • Answer & Optimization Strategy: While C18 is a workhorse, it may not be optimal for positional aromatic isomers. Selectivity can be dramatically improved by changing the organic modifier or the stationary phase chemistry.

    • Switch the Organic Modifier: Acetonitrile and methanol have different properties and can produce different selectivities. Methanol is a protic solvent and can engage in different hydrogen bonding and dipole-dipole interactions with the nitroindene isomers compared to the aprotic acetonitrile.

      • Action: Develop a method using methanol/water instead of acetonitrile/water. This simple change is often highly effective for separating aromatic isomers.[5]

    • Utilize a Phenyl-Hexyl Column: These columns have a stationary phase with phenyl groups, which are specifically designed to increase retention and selectivity for compounds containing aromatic rings through π-π stacking interactions.

      • Action: Screen a phenyl-hexyl column with both acetonitrile/water and methanol/water mobile phases. The π-π interactions between the column and the nitroindene isomers can often provide the selectivity that a C18 phase lacks.[5]

    • Adjust Temperature: Column temperature affects solvent viscosity and mass transfer, which can alter peak shape and resolution.

      • Action: Screen temperatures between 25°C and 40°C. Sometimes a moderate increase in temperature can improve peak efficiency and resolution.

ParameterRecommended Starting Conditions for HPLC Method Development
Column 1 C18 (5 µm, 4.6 x 250 mm)
Column 2 Phenyl-Hexyl (5 µm, 4.6 x 250 mm)
Mobile Phase A Water (0.1% Formic Acid or Acetic Acid optional)
Mobile Phase B Acetonitrile or Methanol
Gradient Start at 40% B, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 254 nm and 320 nm

Troubleshooting Guide: Fractional Crystallization

Scenario 3: Oiling Out or Co-crystallization of Isomers

  • Question: I dissolved my crude isomer mixture in a hot solvent, but upon cooling, it either turned into an oil or the resulting crystals were still a 50:50 mixture of both isomers. What went wrong?

  • Answer & Systematic Approach: This indicates that either the solvent is unsuitable (solubility is too high for both isomers) or the solubility difference between the isomers is insufficient in that particular solvent. A systematic approach is required.

    • Systematic Solvent Screening: The success of fractional crystallization hinges on finding the right solvent. You must screen a variety of solvents with different polarities and properties.

      • Action: In small vials, test the solubility of your mixture in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetone, dichloromethane) at room temperature and upon heating. A good candidate solvent will dissolve the compound when hot but show poor solubility when cold, leading to crystal formation. The ideal solvent will show a marked difference in solubility for the two isomers.

    • Employ a Solvent/Anti-Solvent System: This technique can be very powerful. The crude mixture is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a miscible "anti-solvent" (in which it is poorly soluble) is slowly added until turbidity (cloudiness) is observed.

      • Action: Dissolve the mixture in a small volume of dichloromethane or ethyl acetate. Slowly add hexane or heptane dropwise at room temperature or while warm until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly. This controlled precipitation can be highly selective.

    • Control the Cooling Rate: Rapid cooling often traps impurities and promotes co-crystallization.

      • Action: After dissolving the material at an elevated temperature, allow the flask to cool slowly to room temperature, ideally by placing it in an insulated container (like a beaker wrapped in glass wool). Then, transfer it to a 4°C refrigerator, and finally to a -20°C freezer. Slow, stepwise cooling promotes the growth of larger, purer crystals of the less soluble isomer.

    • Vapor Diffusion: For difficult cases or small scales, vapor diffusion is an excellent technique for growing high-quality crystals.

      • Action: Dissolve the isomer mixture in 1-2 mL of a moderately volatile good solvent (like dichloromethane or THF). Place this vial inside a larger, sealed jar containing a few milliliters of a volatile anti-solvent (like hexane or pentane). The anti-solvent will slowly diffuse into the vial, gradually reducing the solubility and promoting slow, selective crystallization.[6]

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

  • Column Preparation: Dry pack a glass column with high-quality silica gel (40-63 µm). Flush the column with the initial mobile phase (e.g., 100% hexane) to create a stable packed bed.

  • Sample Loading: Dissolve the crude nitroindene mixture in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This dry-loading technique prevents solvent effects and improves resolution. Carefully add the powder to the top of the column bed.

  • Elution: Begin elution with 100% hexane. Gradually and slowly increase the polarity by introducing ethyl acetate. A suggested shallow gradient:

    • 0-2% Ethyl Acetate in Hexane (5 column volumes)

    • 2-5% Ethyl Acetate in Hexane (10 column volumes)

    • 5-10% Ethyl Acetate in Hexane (5 column volumes)

  • Fraction Collection: Collect small fractions (e.g., 10-15 mL for a 40g column) and analyze each by TLC.

  • Analysis: Combine fractions containing the pure isomers, as determined by TLC and confirmed by HPLC and NMR.

General Workflow for Isomer Separation and Purification

G cluster_0 Initial Assessment cluster_1 Primary Separation Strategy cluster_2 Refinement and Analysis Crude Crude Mixture (4- & 5-Nitroindene) Analyze Analyze Ratio & Purity (TLC, HPLC, NMR) Crude->Analyze Decision Scale & Purity Requirement? Analyze->Decision Chroma Chromatography (Flash or HPLC) Decision->Chroma < 5g / High Purity Crystal Fractional Crystallization Decision->Crystal > 5g / Moderate Purity Fractions Collect & Analyze Fractions Chroma->Fractions Crystal->Fractions Combine Combine Pure Fractions Fractions->Combine Final Final Purity Check (HPLC > 99%) Combine->Final Confirm Structural Confirmation (NMR, MS) Final->Confirm

Caption: Overall workflow from crude isomer mixture analysis to final pure product confirmation.

References

  • A process for separating nitration isomers of substituted benzene compounds.
  • How can one remove nitrobenzene from reaction mixture without column chromatography?.
  • Recycle Reversed-Phase Liquid Chromatography (LC) to Achieve Separations Based on One H/D Substitution on Aromatic Hydrocarbons.
  • Process for the preparation and purification of p-nitrobenzenes.
  • Separation of Nitrobenzaldehyde Isomers. Reddit.
  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC - NIH.
  • Chromatography of the isomers of Nitroanilide. YouTube.
  • Method of crystallizing nitro products.
  • Purification Technique, Qualitative & Quantitative Analysis + Optical Isomerism ONE SHOT. YouTube.
  • Synthesis of Nitrobenzen. Scribd.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • An In-depth Technical Guide to the Synthesis and Characteriz

Sources

Technical Support Center: Indene Nitration Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Improving Yield & Selectivity in Indene Nitration Audience: Medicinal Chemists, Process Engineers Ticket Focus: Polymerization suppression, Regioselectivity (C2 vs. C5/6), and Yield Optimization.

Introduction: The "Acid-Sensitive Olefin" Challenge

Indene is a deceptive substrate. While it appears to be a simple aromatic hydrocarbon, it contains a fused cyclopentadiene ring with a highly reactive double bond. In the presence of strong Brønsted acids (standard mixed acid nitration conditions), indene undergoes rapid cationic polymerization rather than clean electrophilic aromatic substitution (EAS).

The Core Conflict:

  • Goal: Introduce a nitro group (

    
    ) via an electrophilic nitronium ion (
    
    
    
    ).
  • Reality: The proton (

    
    ) attacks the double bond faster than 
    
    
    
    , generating a carbocation that initiates chain polymerization (Tars).

This guide provides the protocols to bypass this failure mode, focusing on Acetyl Nitrate methodologies and Addition-Elimination sequences.

Module 1: Troubleshooting "The Tar Effect" (Polymerization)

User Ticket #101: "I used standard


 at 

. The reaction turned into a black, viscous oil within minutes. Yield is <5%."

Root Cause Analysis: You have initiated cationic polymerization. The sulfuric acid acts as a polymerization catalyst for indene. The "black oil" is polyindene mixed with oxidation byproducts.

Corrective Protocol: The Acetyl Nitrate Switch To fix this, you must remove strong protons from the media. We utilize Acetyl Nitrate (


) , generated in situ from acetic anhydride and nitric acid. This reagent provides the nitrating species without the highly acidic environment of sulfuric acid.
Visualizing the Failure Mode

IndeneReactionPathways Indene Indene Substrate Cation Indanyl Carbocation Indene->Cation Fast Protonation Intermediate 1-Acetoxy-2-nitroindane (Addition Product) Indene->Intermediate Controlled Addition Proton Strong Acid (H+) Proton->Indene Avoid High [H+] Nitronium Acetyl Nitrate (AcONO2) Nitronium->Indene Mild Electrophile Polymer Polyindene (TAR) Cation->Polymer Chain Propagation Product 2-Nitroindene (Target) Intermediate->Product Base Elimination

Figure 1: Mechanistic divergence. Strong acids drive the red pathway (Polymerization). Acetyl nitrate drives the green pathway (Addition-Elimination).

Module 2: Regioselectivity & The "Missing Step"

User Ticket #102: "I switched to Acetyl Nitrate. The tar is gone, but NMR shows a mixture of products, and I don't see the olefinic proton of 2-nitroindene."

Root Cause Analysis: Indene nitration with acetyl nitrate is not a direct substitution. It proceeds via an addition reaction across the double bond, forming 1-acetoxy-2-nitroindane . Many researchers stop here, failing to perform the necessary elimination step to restore the double bond.

The Gold Standard Protocol: 2-Nitroindene Synthesis

This protocol maximizes yield by isolating the intermediate and performing a controlled elimination.

StepReagent/ConditionCritical ParameterMechanism
1. Generation

(fuming) + Acetic Anhydride
Temp <

Forms Acetyl Nitrate (

). Exothermic!
2. Addition Indene (in

)

to

1,2-addition of

and

across the double bond.
3. Quench Pour onto Ice/WaterRapid stirringHydrolyzes excess anhydride; precipitates the addition product.
4. Elimination Sodium Acetate / MethanolReflux (or mild heat)Base-catalyzed elimination of AcOH to form the double bond.

Detailed Workflow:

  • Preparation of Nitrating Agent:

    • Cool 50 mL of acetic anhydride to

      
      .
      
    • Slowly add 3.5 mL of fuming nitric acid (d=1.5) dropwise. Do not let temp rise above

      
      .
      
    • Safety Note: This mixture is potentially explosive if overheated. Use a blast shield.

  • Nitration (The Addition):

    • Dissolve 5.8g (0.05 mol) of Indene in 20 mL acetic anhydride.

    • Add the nitrating solution dropwise to the indene solution, maintaining temp between

      
      .
      
    • Stir for 1 hour.

    • Pour into 200g of crushed ice. A solid or oil will separate. This is primarily 1-acetoxy-2-nitroindane (plus some 1-hydroxy-2-nitroindane).

  • The "Missing" Step (Elimination):

    • Do not try to purify the intermediate extensively.

    • Dissolve the crude intermediate in Methanol.

    • Add solid Sodium Acetate (1.5 eq).

    • Warm to

      
       or reflux gently for 30 mins.
      
    • Result: The base removes the proton at C1 and the acetoxy group, regenerating the double bond to yield 2-nitroindene .

Module 3: Advanced Optimization (Flow & Isomers)

User Ticket #103: "I need 5-nitroindene (aromatic substitution), not 2-nitroindene."

Technical Guidance: Direct nitration of indene to get 5-nitroindene is chemically inefficient because the double bond is electronically richer and more accessible than the benzene ring.

Recommended Route for 5-Nitroindene: Do not nitrate indene directly.

  • Precursor Strategy: Start with 1-Indanone .

  • Nitration: Nitrate 1-Indanone (Standard mixed acid works here because the ketone deactivates the ring and prevents polymerization). This yields primarily 6-nitro-1-indanone (and some 4-isomer).

  • Reduction: Reduce the ketone (e.g.,

    
    ) to the alcohol.
    
  • Dehydration: Dehydrate the alcohol (acid catalyzed) to yield the nitro-indene.

Table: Comparison of Methodologies

MethodTarget ProductYield PotentialSafety ProfileNotes
Mixed Acid (

)
Polymer (Tar) Low (<10%)High RiskAvoid. Causes rapid cationic polymerization.
Acetyl Nitrate (Batch) 2-Nitroindene Medium (40-60%)MediumRequires careful temp control. Must perform elimination step.
Acetyl Nitrate (Flow) 2-Nitroindene High (70-85%)HighBest for Scale. Prevents thermal runaway; precise residence time prevents over-oxidation.
Menke (Cu(NO3)2) 2-Nitroindene MediumHigh"Green" alternative. Uses solid support or clay to moderate acidity.
Flow Chemistry Setup for Scale-Up

For researchers needing >10g of material, a continuous flow setup is required to manage the exotherm of acetyl nitrate generation.

FlowChemistry FeedA Feed A: HNO3 (Fuming) Mixer1 Micro-Mixer 1 (T = 0°C) FeedA->Mixer1 FeedB Feed B: Acetic Anhydride FeedB->Mixer1 FeedC Feed C: Indene in Ac2O Mixer2 Micro-Mixer 2 FeedC->Mixer2 Reactor1 Residence Loop 1 (AcONO2 Gen) Mixer1->Reactor1 In-situ Gen Reactor1->Mixer2 Reactor2 Residence Loop 2 (Nitration) Mixer2->Reactor2 40s Residence Quench Quench/Elimination Collection Reactor2->Quench

Figure 2: Continuous flow schematic. Generating acetyl nitrate in-line (Reactor 1) immediately before reacting with Indene (Reactor 2) minimizes decomposition and safety risks.

References
  • Noland, W. E., et al. "Nitration of Indene." Journal of Organic Chemistry, vol. 28, no. 12, 1963, pp. 3577. (Classic citation for the addition-elimination mechanism).

  • Kappe, C. O., et al. "Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate." ChemRxiv, 2021. (Modern flow chemistry protocols for acetyl nitrate).

  • Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.
  • Menke, J. B. "Nitration with Nitrates." Recueil des Travaux Chimiques des Pays-Bas, vol. 44, 1925.

Technical Support Center: Purification of 4-Nitro-1H-Indene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-NO2-PUR-001 Status: Open Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist

Diagnostic & Triage (Read Before Proceeding)

Welcome to the Purification Support Center. The purification of 4-nitro-1H-indene presents a dual challenge: isomeric purity (separating the 4-nitro from the 5-, 6-, and 7-nitro isomers) and chemical stability (preventing polymerization or isomerization of the indene core).

Before initiating chromatography, verify your "System Status" against the checklist below to avoid common failure modes.

Diagnostic CheckRisk FactorCorrective Action
TLC Spotting Compound streaks or stays at baseline.Acid Sensitivity: The indene double bond is prone to cationic polymerization on acidic silica. Switch to Neutral Alumina.
Crude Appearance Dark tar or gummy oil.Polymerization: Do not load tars directly. Perform a filtration through a short plug of Celite/Alumina first.
Isomer Ratio 4-isomer < 50% by NMR.Co-elution Risk: Chromatography alone may fail. Consider fractional crystallization from Ethanol/Hexane before column.
Solvent Choice Using Chloroform/Acetone.Decomposition: Avoid acidic chloroform or nucleophilic acetone. Use Hexane/DCM or Hexane/EtOAc.[1]

Standard Operating Procedures (The Protocols)

We provide two validated workflows. Protocol A is the standard for high-stability crude mixtures. Protocol B is mandatory if your compound shows degradation on TLC plates.

Protocol A: Deactivated Silica Gel (The "Buffered" Approach)

Use this if you must use silica due to resolution requirements.

The Mechanism: Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0). This acidity catalyzes the polymerization of the electron-deficient indene ring. We deactivate the silanols using an amine modifier.[1]

  • Slurry Preparation: Suspend Silica Gel 60 in Hexanes.

  • Deactivation: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of Hexane + 1% TEA .

  • Elution:

    • Mobile Phase A: Hexanes + 0.5% TEA.

    • Mobile Phase B: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) + 0.5% TEA.

    • Gradient: 0% B

      
       10% B over 10 CVs. (Keep gradient shallow to separate isomers).
      
Protocol B: Neutral Alumina (The "Safe Mode")

Recommended for maximum recovery of unstable indenes.

The Mechanism: Neutral Alumina (Brockmann Grade III) lacks the acidic sites of silica, preventing cationic polymerization. It is less resolving than silica but significantly safer for the substrate.

  • Phase Selection: Use Aluminum Oxide, Neutral, Brockmann Grade III . (If you only have Grade I, add 6% water by weight and shake to deactivate to Grade III).

  • Loading: Dissolve crude in minimum DCM; adsorb onto a small amount of alumina (dry loading).

  • Elution: Run a gradient of Hexanes

    
     20% DCM/Hexanes .
    
    • Note: Alumina retains polar nitro compounds less strongly than silica; you will need less polar solvent to elute the product.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct purification path.

IndenePurification Start Crude 4-Nitro-1H-Indene TLC_Test Step 1: TLC Stability Test (Silica Plate) Start->TLC_Test Decision_Decomp Does spot streak or turn brown? TLC_Test->Decision_Decomp Path_Unstable High Instability Detected Decision_Decomp->Path_Unstable Yes (Decomp) Path_Stable Compound Stable Decision_Decomp->Path_Stable No (Clean Spot) Alumina_Col Protocol B: Neutral Alumina Column (Brockmann III) Path_Unstable->Alumina_Col Silica_Col Protocol A: Deactivated Silica (+1% TEA) Path_Stable->Silica_Col Elution_Alu Elute: Hexane/DCM (Fast Flow) Alumina_Col->Elution_Alu Elution_Sil Elute: Hexane/EtOAc (Shallow Gradient) Silica_Col->Elution_Sil Analysis NMR/HPLC Analysis (Check Isomer Ratio) Elution_Alu->Analysis Elution_Sil->Analysis

Figure 1: Decision matrix for selecting stationary phases based on compound stability on TLC.

Troubleshooting & FAQs

Q: My product is co-eluting with the 5-nitro isomer. How do I separate them? A: Isomers of nitroindene have nearly identical dipole moments.

  • Switch Solvent Selectivity: If you are using Hexane/EtOAc, switch to Hexane/Toluene or Hexane/DCM . Toluene interacts with the nitro-aromatic system via

    
    -
    
    
    
    stacking, often differentiating the isomers based on the position of the nitro group relative to the indene double bond [1].
  • Reduce Loading: Do not exceed 0.5% loading (mass of crude / mass of silica).

  • Recrystallization Hybrid: Collect the "mixed" fractions and perform a fractional crystallization. 4-nitroindene is often less soluble in cold ethanol than the 5- or 6-isomers.

Q: The column stopped flowing, and the silica turned dark orange/brown. A: You have experienced on-column polymerization .

  • Cause: The heat of adsorption (exothermic) combined with acidic sites initiated polymerization.

  • Fix: You cannot recover the polymerized material. For the next run, you must use Protocol B (Neutral Alumina) and ensure your crude is free of residual mineral acids from the nitration step (wash crude with saturated NaHCO

    
     prior to loading).
    

Q: Can I use 3H-indene protocols for 4-nitro-1H-indene? A: Be cautious. The 4-nitro group is electron-withdrawing, which increases the acidity of the protons at the C1 position.

  • Risk: Strong bases (like pure TEA or NaOH washes) can deprotonate C1, leading to isomerization to the thermodynamically more stable (but potentially unwanted) tautomer or dimerization.

  • Limit: Keep TEA concentration

    
     1% in the mobile phase. This neutralizes the silica without deprotonating the indene [2].
    

Q: Why dry load? Can't I just inject a liquid solution? A: Nitroindenes are often solids with poor solubility in hexanes. Injecting them in a strong solvent (like DCM) onto a hexane-equilibrated column causes "solvent shock," where the compound precipitates in the column head or streaks rapidly.

  • Recommendation: Dissolve crude in DCM, add Celite (1:2 ratio), evaporate to dryness, and load the resulting powder. This ensures a tight band and improved resolution.

References

  • University of Rochester. (n.d.). Chromatography: The Solid Phase and Solvent Selection. Department of Chemistry. Retrieved from [Link]

  • Biotage. (2023).[1][2][3] Purification Strategies for Acid-Sensitive Compounds. Biotage Flash Chromatography Blog. Retrieved from [Link]

  • Organic Syntheses. (1963). Nitration of Indene and Purification of Isomers. Org.[1][3] Synth. Coll. Vol. 4, p. 364. (General reference for nitro-isomer handling). Retrieved from [Link]

  • Common Organic Chemistry. (2023). Running a Silica Gel Column: Deactivation Techniques.[4] Retrieved from [Link]

Sources

Technical Support Center: 4-Nitroindene Purification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents & Purification Protocols for 4-Nitroindene Document ID: TSC-NI-404 Audience: Organic Chemists, Process Development Scientists Status: Active[1]

Introduction: The 4-Nitroindene Challenge

Purifying 4-nitroindene presents a distinct set of challenges compared to its oxidized derivatives (like 4-nitroindane-1,3-dione). The presence of the electron-withdrawing nitro group on the benzene ring, combined with the reactive double bond in the cyclopentadiene ring, creates a system prone to polymerization and oxidative degradation.[1]

This guide provides a robust, self-validating framework for solvent selection and recrystallization.[1] Unlike standard nitro-aromatics (e.g., nitrobenzene), 4-nitroindene requires careful thermal management to prevent the formation of amorphous "tars" during the hot dissolution phase.[1]

Part 1: Solvent Selection (The "Why" and "What")

Q: What is the optimal solvent system for 4-nitroindene?

A: Due to the scarcity of compound-specific literature for the non-oxidized olefin, you must rely on a polarity-matched screening protocol .[1] Based on the structural properties of nitro-fused bicyclic aromatics, the following solvent systems are recommended in order of priority:

Solvent SystemCompositionSuitabilityMechanism of Action
Ethanol (EtOH) 95% or AbsolutePrimary Candidate Provides moderate polarity to dissolve the nitro group at high temps, while the hydrophobic indene core forces precipitation upon cooling.[1]
Ethyl Acetate / Hexane Variable (Start 1:4)Secondary Candidate "Tunable" polarity.[1] Excellent for removing non-polar impurities (starting material) or highly polar byproducts (diones).[1]
Methanol (MeOH) 100%Alternative Higher polarity than EtOH.[1] Use if the compound is too insoluble in boiling Ethanol.[1]
Toluene 100%Specialized Good for separating para-isomers.[1] High boiling point (110°C) poses a risk of thermal polymerization; use with caution.[1]
Q: Why avoid standard solvents like Acetone or Diethyl Ether?
  • Acetone: Too effective at dissolving the compound even at low temperatures (high solubility = low recovery yield).[1] It also holds water, which can cause "oiling out."[1]

  • Diethyl Ether: Boiling point (34.6°C) is often too low to dissolve the crude solid effectively, and its high volatility leads to crust formation on the filter.[1]

Part 2: Strategic Protocol & Methodology

Phase 1: The Self-Validating Solubility Test

Do not scale up without passing this gate.

  • Place 50 mg of crude 4-nitroindene in a test tube.

  • Add 0.5 mL of solvent (e.g., Ethanol).[1]

  • Cold Check: If it dissolves at room temp, the solvent is too polar (Reject).[1]

  • Heat Check: Heat to boiling. If it dissolves completely, proceed.[1] If not, add solvent in 0.2 mL increments.[1]

  • Cool Check: Cool to room temp, then 0°C.

    • Success: Distinct crystals form.[1]

    • Failure: Oiling out (liquid separates) or no precipitate.[1]

Phase 2: Recrystallization Workflow

Safety Note: 4-Nitroindene is a nitro-aromatic.[1] Treat as potentially toxic and explosive.[1][2] Work in a fume hood.

Step-by-Step Procedure
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add a stir bar and a minimum amount of hot solvent (determined in Phase 1).[1]

    • Heat to reflux.[1] Crucial: Do not boil excessively; prolonged heat promotes polymerization of the indene double bond.[1]

  • Hot Filtration (Impurity Removal):

    • If insoluble particles (dust, inorganic salts) remain, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper.[1]

    • Tip: Add 5-10% excess solvent before filtering to prevent premature crystallization in the stem.[1]

  • Crystallization (The Critical Step):

    • Remove from heat.[1][3] Cap the flask to prevent evaporation.[1]

    • Allow to cool to Room Temperature (RT) slowly (over 30-45 mins). Rapid cooling traps impurities.[1]

    • Once at RT, move to an ice bath (0-4°C) for 20 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash crystals with ice-cold solvent (same solvent used for dissolution).[1]

    • Dry under vacuum or in a desiccator.[1] Avoid oven drying >50°C due to melting/sublimation risks.[1]

Part 3: Visualization (Process Logic)

Figure 1: Recrystallization Decision Logic

RecrystallizationLogic Start Start: Crude 4-Nitroindene SolventTest Micro-Scale Solubility Test (50mg sample) Start->SolventTest DissolveCold Dissolves in Cold Solvent? SolventTest->DissolveCold DissolveHot Dissolves in Hot Solvent? SelectSolvent Select Solvent System DissolveHot->SelectSolvent Yes RejectSolvent2 Reject: Solvent Too Non-Polar DissolveHot->RejectSolvent2 No DissolveCold->DissolveHot No RejectSolvent Reject: Solvent Too Polar DissolveCold->RejectSolvent Yes Process Scale-Up Recrystallization SelectSolvent->Process Cooling Controlled Cooling (RT -> 0°C) Process->Cooling Result Check Precipitate Cooling->Result Crystals Crystals Formed (Success) Result->Crystals Solid Oil Oiling Out (Liquid Phase Separation) Result->Oil Liquid Oil RemedyOil Remedy: Re-heat, add more solvent, or add seed crystal Oil->RemedyOil RemedyOil->Cooling

Caption: Logical flow for selecting a solvent and troubleshooting phase separation during recrystallization.

Part 4: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

A: This occurs when the compound becomes insoluble at a temperature above its melting point.[1]

  • Cause: The solution is too concentrated, or the solvent boiling point is higher than the product's melting point.[1]

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of additional solvent (dilution lowers the saturation temperature).[1]

    • Cool very slowly with vigorous stirring.

    • Seeding: Add a tiny crystal of pure product at the cloud point to induce an ordered lattice.[1]

Q: I have a mixture of 4-nitroindene and 6-nitroindene. How do I separate them?

A: Isomer separation via simple recrystallization is difficult but possible if the solubility difference is significant.[1]

  • Strategy: Nitro isomers often have different dipole moments.

  • Solvent: Use Toluene or Benzene (if safety permits).[1] Para-substituted-like isomers (often more symmetric) tend to be less soluble and crystallize first.[1]

  • Validation: You must monitor the separation via TLC (Thin Layer Chromatography) or NMR.[1] If recrystallization fails, Flash Column Chromatography (Hexane/EtOAc gradient) is required.[1]

Q: What is the expected melting point?

A: While specific data for 4-nitroindene is rare in open literature (often confused with the dione, mp ~148°C), similar mono-nitro indanes melt between 50°C - 90°C .[1]

  • Warning: If your solid melts >140°C, you likely have the oxidized dione derivative, not the indene.[1] Verify structure via H-NMR (look for alkene protons at 6.5-7.0 ppm).[1]

References

  • Vogel's Textbook of Practical Organic Chemistry . (5th Ed).[1] Recrystallization Techniques and Solvent Selection for Nitro Compounds.

  • PubChem Compound Summary . 1,1-Dimethyl-4-nitroindene (Analogous Structure Data). National Library of Medicine.[1]

  • Organic Syntheses . General Procedures for Nitration and Purification of Aromatics.

  • University of Rochester . Solvents for Recrystallization: Polarity and Miscibility Guide.

Sources

Technical Support Center: Minimizing Polymerization During Nitroindene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 1-nitroindene. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. The primary focus of this resource is to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate the common challenge of unwanted polymerization.

Introduction

1-Nitroindene serves as a critical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and advanced materials. However, its synthesis is frequently complicated by the formation of polymeric byproducts, which can drastically reduce yields and complicate purification efforts. This guide offers expert insights and validated protocols to effectively manage these synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during the synthesis of 1-nitroindene?

A1: The principal cause of polymerization is the inherent reactivity of the indene molecule, which is heightened by the introduction of a nitro group.[1] The double bond within the five-membered ring of indene makes it susceptible to addition reactions, which can be initiated by heat, light, air (oxygen), and acidic or radical species.[1] This reactivity can lead to the formation of polyindene, a thermoplastic resin. The conditions of the nitration reaction itself can inadvertently trigger this polymerization.

Q2: Can the choice of nitrating agent influence the extent of polymerization?

A2: Yes, the selection of the nitrating agent is a critical factor. Traditional nitrating mixtures, such as concentrated nitric acid and sulfuric acid, can create a harsh, acidic environment that promotes polymerization.[2][3] Milder and more selective nitrating agents are often preferred to minimize this side reaction. For instance, methods employing inorganic nitrates supported on silica gel can offer a more controlled nitration process.[4] Another approach involves the use of copper(II) nitrate in the presence of a dehydrating agent like acetic anhydride, which can facilitate nitration under less aggressive conditions.

Q3: How critical is temperature control in preventing polymerization?

A3: Temperature control is arguably one of the most vital parameters for minimizing polymerization. Many nitration reactions are exothermic, and the heat generated can accelerate the rate of unwanted polymerization.[5] Maintaining a low and stable temperature throughout the reaction, especially during the addition of the nitrating agent, is crucial. For many nitration procedures, temperatures are kept below 50°C to prevent the formation of multiple nitro-substituted products and other side reactions.[2] In some sensitive cases, even lower temperatures, such as those achieved with a dry ice/ether bath, may be necessary to achieve high yields of the desired product.[6]

Q4: Are there any additives that can be used to inhibit polymerization?

A4: Yes, the use of polymerization inhibitors can be very effective. Phenolic compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT) are commonly used as radical scavengers to prevent polymerization.[7] These inhibitors work by intercepting the radical species that initiate the polymerization chain reaction.[7] It is important to select an inhibitor that is soluble in the reaction medium and does not interfere with the desired nitration reaction.[7]

Troubleshooting Guide: A Proactive Approach to Minimizing Polymerization

This section provides a structured methodology for troubleshooting and preventing polymerization during the synthesis of 1-nitroindene.

Issue 1: Rapid Polymerization Observed Upon Addition of Nitrating Agent

Symptoms:

  • The reaction mixture becomes highly viscous or solidifies.

  • A significant and rapid increase in temperature is observed.

  • The formation of a dark, tar-like substance is evident.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Temperature Control Localized "hot spots" can form during the addition of the nitrating agent, initiating polymerization that can quickly propagate through the reaction mixture.Ensure efficient stirring and use a cooling bath to maintain a consistent, low temperature. Add the nitrating agent slowly and dropwise to allow for effective heat dissipation.
Presence of Initiators Contaminants in the starting materials or solvents, such as peroxides, can act as initiators for radical polymerization.Use purified, peroxide-free solvents and reagents. Consider passing the indene through a column of activated alumina to remove any existing oligomers or impurities.[1]
Reaction Atmosphere The presence of oxygen can initiate polymerization.[1]Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[7]

Experimental Protocol: Low-Temperature Nitration with Polymerization Inhibitor

  • Preparation: In a flask equipped with a stirrer and under an inert atmosphere, dissolve the indene in a suitable solvent.

  • Inhibitor Addition: Add a catalytic amount of a polymerization inhibitor, such as BHT (100-1000 ppm).[7]

  • Cooling: Cool the solution to the desired reaction temperature using an appropriate cooling bath.

  • Nitrating Agent Addition: Slowly add the nitrating agent dropwise while vigorously stirring and monitoring the internal temperature.

  • Reaction Monitoring: Allow the reaction to proceed at the low temperature until completion, monitoring by a suitable technique like TLC.

  • Work-up: Quench the reaction appropriately (e.g., by pouring onto ice) and proceed with extraction and purification.

Issue 2: Polymerization During Work-up and Purification

Symptoms:

  • The product darkens or solidifies during solvent removal.

  • Significant material loss is observed during chromatographic purification.

  • The final product is a viscous oil or a discolored solid.

Root Causes & Solutions:

  • Acidic or Basic Residues: Trace amounts of acid or base remaining after the work-up can catalyze polymerization.

    • Solution: Thoroughly wash the organic extracts with a neutral aqueous solution, such as a buffered solution, to remove any residual acid or base.[7]

  • Elevated Temperatures: High temperatures during solvent evaporation can induce thermal polymerization.

    • Solution: Remove the solvent using a rotary evaporator with a controlled bath temperature and under reduced pressure to avoid excessive heating.[7]

  • Active Stationary Phase in Chromatography: The acidic nature of silica or alumina gel can act as an initiator for polymerization.[7]

    • Solution: Deactivate the stationary phase by adding a small percentage of a non-nucleophilic base, like triethylamine, to the eluent. Alternatively, use a less acidic stationary phase if available.

Workflow for Minimizing Polymerization

Caption: A workflow diagram illustrating the critical steps to mitigate polymerization.

Mechanistic Considerations

The polymerization of indene can proceed through different mechanisms, including cationic and radical pathways. In the context of nitration, which often involves acidic conditions, cationic polymerization is a significant concern.[8][9]

Cationic Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation Indene_A Indene Carbocation Indenyl Carbocation Indene_A->Carbocation Initiator Initiator (e.g., H+) Initiator->Carbocation Dimer_Cation Dimeric Carbocation Carbocation->Dimer_Cation Indene_B Another Indene Molecule Indene_B->Dimer_Cation Polymer_Chain Growing Polymer Chain Dimer_Cation->Polymer_Chain Further Propagation

Sources

🔬 Technical Support Center: Indene Regioselectivity & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the Indene Functionalization Unit . It addresses the specific challenges of controlling regioselectivity in indene, a substrate notorious for polymerization and rapid isomer scrambling.

Ticket Category: Electrophilic Substitution (


 vs. Olefinic Addition)
Status:  Active Guide
Audience:  Medicinal Chemists, Process Chemists

📋 Executive Summary: The Indene Paradox

Indene (


) presents a unique regiochemical challenge because it contains two competing reactive domains: the electron-rich alkene  (C2=C3) and the fused benzene ring .
  • The Trap: Standard electrophilic aromatic substitution (EAS) conditions (e.g.,

    
    , 
    
    
    
    ) often lead to polymerization initiated by the alkene, rather than clean substitution.
  • The Solution: Regiocontrol is achieved not by forcing direct EAS, but by selecting the reaction pathway based on the desired position:

    • C1/C3 Functionalization: Controlled by Base-Mediated pathways (Lithiation).

    • C2 Functionalization: Controlled by Addition-Elimination sequences.

    • Ring (C4-C7) Functionalization: Requires "Masking" the alkene or using directing groups.

🧩 Visualizing the Decision Matrix

The following flow chart illustrates the critical decision points for targeting C1, C2, C3, or the Aromatic Ring.

IndeneRegioselectivity Indene Indene Substrate Target Desired Position? Indene->Target C1_C3 C1 / C3 (Allylic/Vinylic) Target->C1_C3 C2 C2 (Vinylic) Target->C2 Ring Ring (C4-C7) Target->Ring Base Pathway: Base-Mediated (Deprotonation) C1_C3->Base AddElim Pathway: Addition-Elimination (e.g., Br2 then Base) C2->AddElim Standard DirectE Direct S_EAr (Rare) Risk: Polymerization C2->DirectE Not Recommended Mask Strategy: Mask Alkene (Hydrogenate -> S_EAr -> Dehydrogenate) Ring->Mask Kinetic Kinetic Trap: C1-Substituted Base->Kinetic Low Temp (-78°C) Thermo Thermodynamic: C3-Substituted (via 1,5-H Shift) Kinetic->Thermo Warm/Base Cat.

Caption: Workflow for selecting the correct synthetic strategy based on the target position on the indene scaffold.

🛠️ Module 1: Targeting C1 and C3 (The Base-Mediated Route)

Issue: Users often attempt direct Friedel-Crafts alkylation to target C3 and obtain complex mixtures or polymers. Mechanistic Insight: The acidity of the C1 protons (


) allows for the formation of the indenyl anion , which is an aromatic 

-electron system. Electrophiles react with this anion.[1]
📉 Troubleshooting Guide
SymptomDiagnosisSolution
Mixture of C1 and C3 isomers Tautomerization (1,5-Hydride Shift). The initial C1-product rearranges to the thermodynamically more stable C3-isomer to restore conjugation with the benzene ring.To lock C1: Keep reaction at -78°C and quench immediately.To get C3: Treat the C1-product with catalytic base (e.g.,

) or warm the reaction to encourage migration.
Polymerization during workup Acid sensitivity. Indenes are prone to cationic polymerization if the quench is too acidic.Quench with saturated

or mild buffer. Avoid strong mineral acids.
🧪 Standard Operating Procedure (SOP): Synthesis of 3-Substituted Indene

Objective: Clean introduction of an electrophile (E) at C3.

  • Deprotonation: Dissolve indene (1.0 equiv) in THF at -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min. (Solution turns deep red/yellow due to indenyl anion).
    
  • Trapping: Add Electrophile (e.g., Alkyl halide, Carbonyl) at -78°C.

  • Kinetic Product: This yields the 1-substituted indene (E at

    
     carbon).
    
  • Isomerization: Allow to warm to RT. If the group is conjugating (e.g., Acyl, Phenyl), the double bond will spontaneously migrate to form the 3-substituted indene (thermodynamic product).

    • Note: If migration is slow, add 1-5 mol% DBU or

      
      .
      

🛠️ Module 2: Targeting C2 (The "Forbidden" Position)

Issue: Direct electrophilic attack at C2 is kinetically favored (leading to the stable benzylic C3-cation), but elimination to restore the double bond is difficult without side reactions. Mechanistic Insight: Direct bromination leads to the 2,3-dibromo adduct. To get the 2-bromoindene (a precursor for Pd-catalyzed coupling), one must perform a controlled elimination.

📉 Troubleshooting Guide
SymptomDiagnosisSolution
Recovery of starting material or tar Reversibility/Polymerization. Direct acylation at C2 is often reversible or outcompeted by polymerization.Do not use direct FC acylation. Use the "2-Bromo Gateway" strategy (see below).
Formation of 1-substituted product Wrong Pathway. You likely used base/lithiation, which targets C1.Use electrophilic addition conditions (e.g.,

, NBS).
🧪 Standard Operating Procedure (SOP): The "2-Bromo Gateway"

Objective: Create 2-substituted indenes via Cross-Coupling.

  • Bromination: Treat indene with

    
     in 
    
    
    
    at 0°C.
    • Intermediate:trans-2,3-dibromoindane (precipitates or oil).

  • Elimination: Treat the crude dibromide with excess Base (e.g., KOtBu or NaOH/MeOH).

    • Regioselectivity:[1][2][3][4][5] Elimination of HBr occurs preferentially to form 2-bromoindene (vinyl bromide).

  • Functionalization: Use the 2-bromoindene in Suzuki, Heck, or Negishi couplings to install Alkyl, Aryl, or Acyl groups at C2.

🛠️ Module 3: Targeting the Aromatic Ring (C4-C7)

Issue: The alkene (C2=C3) is far more nucleophilic than the benzene ring. Electrophiles will attack the alkene first. Strategy: You must "mask" the alkene.

🧪 Protocol: The "Indane Route"
  • Hydrogenation: Reduce indene to indane (

    
    , Pd/C).
    
  • Substitution: Perform standard EAS (Nitration, Acylation) on indane.

    • Directing Effects: The alkyl bridge directs ortho to the bridgehead (positions 4/7) or meta (positions 5/6) depending on steric bulk and conditions. Acylation of indane typically favors C5 .

  • Dehydrogenation: Re-oxidize to indene using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or

    
    .
    

📊 Data Summary: Regioselectivity Outcomes

Reagent / ConditionsPrimary Site of AttackIntermediateFinal Major Product

-BuLi, then

C1 (Deprotonation)Indenyl Anion3-Substituted (after isomerization)

/

C2/C3 (Alkene)Bromonium Ion2,3-Dibromoindane (Addition)

/

C2 (Alkene)C3-Cation (Benzylic)Polymer / Tar (Direct acylation fails)

/

C2 (Alkene)C3-Cation2-Nitroindene (via addition-elimination)
Indane +

C5 (Ring)Arenium Ion5-Substituted Indane

🔗 References

  • Friedel-Crafts Acylation Mechanisms & Limitations

    • Source: Organic Chemistry Portal.[6] "Friedel-Crafts Acylation".

    • URL:[Link]

  • Bromination of Alkenes (Mechanism)

    • Source: Master Organic Chemistry. "Bromination of Alkenes - The Mechanism".

    • URL:[Link]

  • Synthesis of 2-Acetylindene (Indirect Methods)

    • Source: Taylor & Francis Online. "Synthesis of 2-Acetylindene".

    • URL:[Link][7][8]

  • Regioselectivity in Electrophilic Substitution (Indole/Pyrrole comparison)

    • Source: Chemistry LibreTexts. "Regioselectivity in Electrophilic Aromatic Substitution".

    • URL:[Link]

  • Indene Reactivity Overview

    • Source: Sigma-Aldrich. "Friedel–Crafts Acylation".[2][6][7][9][10][11][12]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Position Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Current Ticket: #4POS-STERIC-OPT Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The "4-Position" Paradox

Welcome to the technical support hub for 4-position functionalization. If you are here, you are likely facing the "para-paradox" in nitrogen heterocycles (pyridines, quinolines) or crowded arenes.

The Core Issue:

  • Electronic Mismatch: In pyridines, the 4-position (gamma) is electrophilic but less so than the 2-position (alpha), leading to regioselectivity drifts.

  • Steric Shielding: In substituted scaffolds (e.g., 3,5-disubstituted pyridines), the 4-position is buried in a "steric canyon," preventing catalyst approach (oxidative addition) or nucleophilic attack.

This guide provides three "Tier 3" troubleshooting workflows to bypass these barriers.

Module 1: The Radical Bypass (Minisci & Photoredox)

Applicability: Late-stage functionalization (LSF) of alkyl groups onto electron-deficient heterocycles.

Troubleshooting Guide: Regioselectivity Drift (C2 vs. C4)

User Report: "I am trying to alkylate a pyridine at C4 using standard Minisci conditions (AgNO3/Persulfate), but I am getting 80% C2-substitution."

Root Cause Analysis: The Minisci reaction is driven by nucleophilic radical attack on the protonated heterocycle.[1][2] The C2 position has a lower LUMO coefficient and is kinetically favored closer to the nitrogen cation.

Solution Protocol: The "Blocking & Electronic" Toggle

VariableAdjustment for C4 SelectivityMechanism
Blocking Groups Install a transient C2-blocker. React pyridine with maleic anhydride to form a C2-substituted zwitterion. This physically blocks C2, forcing the radical to C4. Post-reaction, the blocker is removed [1].
Acid Source Switch to TFA (Trifluoroacetic acid). Stronger protonation lowers the LUMO of the entire ring, but steric bulk from the TFA-solvated proton at nitrogen can discourage C2 attack slightly more than HCl.
Radical Source Use Bulky Radicals (e.g., t-Bu). Tertiary radicals are more sensitive to the "steric canyon" at C2 (near the N-H bond) and may drift to C4 if C3/C5 are open.
Experimental Protocol: C4-Selective Alkylation via Transient Blocking

Adapted from Fier et al. (2020) [1]

  • Activation: Dissolve substrate (1.0 equiv) in DCM. Add maleic anhydride (1.0 equiv) to form the pyridinium-maleate zwitterion (precipitates often).

  • Radical Addition: Suspend zwitterion in solvent (DMSO/H2O). Add alkyl carboxylic acid (3.0 equiv) and AgNO3 (0.2 equiv).

  • Initiation: Add (NH4)2S2O8 (3.0 equiv) dropwise at 40°C.

  • Deprotection: The maleate group spontaneously eliminates during workup or mild basic wash, revealing the C4-alkylated pyridine.

Module 2: The "Crowded Metal" Workflow (Cross-Coupling)

Applicability: Installing aryl/heteroaryl groups on 4-halo-pyridines/quinolines where C3/C5 substituents exist.[3]

Troubleshooting Guide: Catalyst Stalling (0% Conversion)

User Report: "My Pd-catalyzed Suzuki coupling works on 4-chloropyridine, but fails completely on 3,5-dimethyl-4-chloropyridine."

Root Cause Analysis: Standard phosphines (PPh3, dppf) form PdL2 or PdL3 complexes. These are too bulky to undergo oxidative addition into the sterically shielded C4-Cl bond. Furthermore, reductive elimination is hindered by the "ortho-effect" of the 3,5-substituents.

Solution Protocol: Dialkylbiaryl Phosphines (Buchwald Ligands)

Decision Matrix for Ligand Selection:

Steric Challenge LevelRecommended Ligand/PrecatalystWhy?
High (3,5-disubstituted) Pd-PEPPSI-IPent or XPhos N-heterocyclic carbenes (PEPPSI) or bulky phosphines (XPhos) enforce a mono-ligated Pd(0) species, which is small enough to access the hindered bond [2].
Extreme (Tetra-ortho) BrettPhos or AdBippyPhos Designed specifically to facilitate reductive elimination in extremely crowded environments.
Visualization: Ligand Steric Interaction

LigandSelection Figure 1: Decision Tree for Cross-Coupling Ligand Selection Start Substrate Analysis: 4-Halo-Heterocycle Check Are C3/C5 positions substituted? Start->Check No No (Open C4) Check->No Accessible Yes Yes (Steric Wall) Check->Yes Hindered Std Standard Protocol: Pd(dppf)Cl2 or Pd(PPh3)4 No->Std Adv Advanced Protocol: Requires Monoligated Pd(0) Yes->Adv Ligand1 Use XPhos Pd G4 (Promotes Oxidative Addition) Adv->Ligand1 Ligand2 Use Pd-PEPPSI-IPent (Stabilizes crowded transition state) Adv->Ligand2

Module 3: The "Nuclear Option" (Organosodium Chemistry)

Applicability: When transition metals fail, or for direct C-H functionalization without pre-halogenation.

Troubleshooting Guide: Metal-Free C4 Functionalization

User Report: "I cannot use Pd due to residual metal limits, and my substrate decomposes under radical conditions. How do I functionalize C4?"

Root Cause Analysis: Lithiation (n-BuLi) of pyridines usually results in nucleophilic attack at C2 (Chichibabin-type) or ortho-lithiation at C3 (if directed). It rarely touches C4.

Solution Protocol: Sodiation via n-Butylsodium Recent breakthroughs show that n-butylsodium (n-BuNa) behaves differently than n-BuLi. It kinetically deprotonates the C4 position because it is the most acidic position remote from the destabilizing lone pair interaction at nitrogen [3].

Experimental Protocol: C4-Sodiation & Trapping

Based on findings from McNally et al. [3]

  • Reagent Prep: Generate n-BuNa in situ by treating n-BuLi (1.0 equiv) with NaOtBu (1.0 equiv) in hexane/THF at -78°C.

  • Metalation: Add the pyridine substrate. The C4-sodiated species forms rapidly.

  • Trapping (Electrophile):

    • For Alkylation: Add primary alkyl iodide.

    • For Arylation: Add ZnCl2 (transmetalate to Zinc) -> then add Aryl Bromide + Pd catalyst (Negishi coupling).

  • Note: This method is uniquely effective because the C4-Na species is stable enough to react without the "ortho-scrambling" seen with lithium.

FAQ: Frequently Encountered Anomalies

Q1: Why does my C4-borylation (Ir-catalyzed) always end up at C3 or C5? A: Iridium catalysts are controlled by sterics. They seek the least hindered C-H bond. In a pyridine, C3/C5 are electronically activated and often sterically open. To hit C4, you must either block C3/C5 or use a "steric directing group" (e.g., a bulky silyl group at C3) that forces the catalyst to the adjacent C4, though this is counter-intuitive and difficult. A better route for C4-boronates is the Sodiation-Transmetalation route (Module 3) followed by quenching with B(OiPr)3.

Q2: Can I use Minisci on a 4-position that already has a methyl group to make it an ethyl? A: No. Minisci is a substitution of Hydrogen. You cannot displace a methyl group. You would need to functionalize the benzylic position of the methyl group (radical bromination -> nucleophilic substitution).

Q3: My Pd-catalyst turns black (precipitates) immediately when adding my hindered 4-chloro-3,5-dimethylpyridine. A: This is "catalyst death" due to lack of oxidative addition. The Pd(0) clusters together because it cannot insert into the C-Cl bond fast enough. Fix: Increase temperature to 80-100°C and switch to a precatalyst like XPhos Pd G4 which releases the active species slowly, preventing aggregation.

References

  • Fier, P. S., et al. (2020). "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.

  • Organ, M. G., et al. (2017). "Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides." Journal of Organic Chemistry.

  • McNally, A., et al. (2022). "Functionalization of Pyridines at the C4 Position via Metalation and Capture." Science / PMC.

  • Leonori, D., et al. (2022). "Photoredox-Mediated Minisci-type Alkylation of N-Heteroarenes." Green Chemistry.

Sources

Technical Support Center: Troubleshooting Indene Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indene Paradox

Nitrating indene is a classic example of "The Reactivity Paradox." Indene is electron-rich, making it highly reactive toward electrophilic aromatic substitution (EAS). However, this same electron density—specifically the enol ether character of the C2-C3 double bond—makes it hypersensitive to acid-catalyzed cationic polymerization.

The Core Problem: If you are experiencing "low conversion" or "low yield," it is rarely because the indene is unreactive. It is usually because:

  • Competitive Polymerization: The substrate is consumed by acid-catalyzed oligomerization (forming "tar") faster than it is nitrated.

  • Oxidative Degradation: The C1-C2 bond cleaves or oxidizes to 1-indanone under harsh conditions.

  • Regiochemical Drift: Formation of thermodynamically stable but undesired isomers (e.g., 1- vs 3-nitro isomers) or addition products (nitro-acetates).

This guide moves beyond standard textbook nitration (mixed acid) to industrial-standard protocols that decouple protonation (polymerization) from nitration.

Diagnostic Workflow

Before altering your protocol, use this logic tree to diagnose the specific failure mode.

IndeneTroubleshooting Start START: Analyze Reaction Outcome CheckSM Is Starting Material (Indene) Consumed? Start->CheckSM YesConsumed Yes, Consumed CheckSM->YesConsumed High Conversion NoConsumed No, Significant SM Remains CheckSM->NoConsumed True Low Conversion CheckProduct Is Desired Product Formed? YesConsumed->CheckProduct WetAcid Diagnosis: Nitric Acid Water Content >5% (Quenched Electrophile) NoConsumed->WetAcid Monophasic Mixing Diagnosis: Mass Transfer Limitation (Biphasic Kinetics) NoConsumed->Mixing Biphasic Tar Black Tar / Viscous Oil Formed CheckProduct->Tar No Product Indanone Major Product: 1-Indanone CheckProduct->Indanone Wrong Product Polymer Diagnosis: Cationic Polymerization (Acid Concentration Too High) Tar->Polymer Oxidation Diagnosis: Oxidative Cleavage (Temp > 10°C or excess oxidant) Indanone->Oxidation

Figure 1: Diagnostic logic for identifying the root cause of nitration failure.

Critical Troubleshooting Guides (FAQs)

Issue 1: "My reaction turns into a black tar within minutes."

Diagnosis: Cationic Polymerization. The Mechanism: Indene is an alkene analog. In the presence of strong Brønsted acids (like


 in standard mixed acid), the proton adds to the double bond to form a carbocation. This cation immediately attacks another indene molecule, initiating a chain reaction that forms polyindene.

The Solution: Switch to Acetyl Nitrate. You must avoid strong protons. Acetyl nitrate (


) acts as a nitrating agent but is generated in acetic anhydride, which scavenges water and protons.
  • Why it works: The active electrophile is

    
     (or the protonated acetyl nitrate species), but the solvent system (
    
    
    
    ) buffers the acidity, preventing the proton-initiated polymerization cascade.
  • Protocol Adjustment: Replace

    
     with 
    
    
    
    .
Issue 2: "I have low conversion (SM remains) despite using fuming nitric acid."

Diagnosis: Interfacial Mass Transfer Limitation or Water Quenching. The Mechanism: Nitration is often biphasic (Organic Indene phase + Aqueous Acid phase). If the stirring is insufficient, the reaction only occurs at the interface. Furthermore, if your nitric acid is not dry (e.g., using 65% instead of 98%), the water shifts the equilibrium


 back to the left, destroying the electrophile.

The Solution: High-Shear Mixing or Flow Chemistry.

  • Batch: Increase impeller speed to >800 RPM to create an emulsion.

  • Flow: Use a microreactor. The high surface-to-volume ratio ensures instant mixing and heat dissipation, allowing you to run the reaction aggressively (higher temp) for seconds without decomposition [1].

Issue 3: "I am getting the wrong isomer (or 1-indanone)."

Diagnosis: Thermodynamic Control vs. Kinetic Control. The Mechanism: Direct nitration often proceeds via an addition-elimination pathway.

  • Attack of

    
     at C2.
    
  • Capture by nucleophile (Acetate/Nitrate) at C1.

  • Elimination of acid to restore aromaticity.[1] If the elimination is slow or oxidative conditions prevail, you get ketones (indanone) or saturated addition products.

The Solution: Use Silver Nitrite (


) / TEMPO  or radical conditions for high regioselectivity toward 2-nitroindene, or strictly control the temperature (

) in the Acetyl Nitrate protocol to favor kinetic elimination.

Recommended Protocol: Acetyl Nitrate Route

This protocol minimizes polymerization and maximizes conversion to 2-nitroindene.

Safety Warning: Acetyl nitrate is explosive if heated. Never exceed 20°C. Never mix


 and 

without cooling.

Reagents:

  • Indene (1.0 eq)

  • 
     (Fuming, 90%+, 1.2 eq)
    
  • Acetic Anhydride (excess, solvent)

  • Catalytic

    
     (0.05 eq) - Optional, only if initiation is sluggish.
    

Step-by-Step:

  • Preparation of Nitrating Agent:

    • Cool Acetic Anhydride to

      
      .[2]
      
    • Add Fuming

      
       dropwise. Do not let temp rise above 
      
      
      
      .
    • Stir for 15 mins to generate

      
      .
      
  • Addition:

    • Dissolve Indene in a minimal amount of Acetic Anhydride or Nitromethane.

    • Add the Indene solution to the nitrating mixture slowly at

      
      .
      
  • Quench:

    • Pour reaction mixture onto ice/water.

    • Neutralize with saturated

      
       (Critical to stop acid-catalyzed degradation during workup).
      
  • Purification:

    • Extract with DCM.[1][3] The product is often unstable on silica; use neutral alumina or rapid filtration.

Comparative Data: Solvent & Reagent Effects[4]

The following table summarizes why standard mixed acid fails and why Acetyl Nitrate is the industry standard for acid-sensitive substrates like Indene.

MethodReagent SystemMain Side ReactionTypical YieldConversion
Standard Mixed Acid

Polymerization (Tar)< 10%100% (Consumed)
Dilute Nitric

Oxidation to Indanone20-30%Low (<50%)
Acetyl Nitrate

Acetoxy-nitro addition60-80% High (>90%)
Flow Chemistry

(in flow)
None (Heat controlled)85-95% High (>98%)

Advanced Optimization: Continuous Flow Pathway

For scale-up, batch nitration of indene is hazardous due to exotherms. Flow chemistry allows for precise residence time control, preventing the secondary reactions that degrade the product.

FlowChemistry FeedA Feed A: Indene in Ac2O Mixer T-Mixer (High Shear) FeedA->Mixer 1.0 mL/min FeedB Feed B: Fuming HNO3 FeedB->Mixer 0.2 mL/min Reactor Residence Loop (-10°C, 60 seconds) Mixer->Reactor Rapid Heat Exchange Quench Quench Module (Ice/Water) Reactor->Quench Stop Reaction Instantly Product Collection: 2-Nitroindene Quench->Product

Figure 2: Continuous flow setup to maximize yield and safety. Short residence time (60s) prevents polymerization.

References

  • Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer Institute for Chemical Technology.

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. National Institutes of Health (PMC).

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution. Master Organic Chemistry.

  • Synthesis of Indenes via Graphene Oxide Mediated Manipulation. European Journal of Organic Chemistry.

  • Continuous-flow-enabled intensification in nitration processes. Beilstein Journal of Organic Chemistry.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-Nitro-1H-Indene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-nitro-1H-indene , specifically addressing the critical challenge of distinguishing it from its tautomer, 7-nitro-1H-indene .

Executive Summary & Application Context

4-Nitro-1H-indene is a high-value intermediate in the synthesis of functionalized indanes and indenyl ligands for organometallic catalysis. In drug discovery, the nitro-indene scaffold serves as a precursor for amino-indane derivatives, which are pharmacophores in various CNS-active agents.

The Core Analytical Challenge: Unlike simple substituted benzenes, nitro-indenes exhibit rapid [1,5]-sigmatropic hydrogen shifts in solution. This results in a dynamic equilibrium between 4-nitro-1H-indene and 7-nitro-1H-indene .

  • 4-Nitro Isomer: Nitro group is adjacent to the double bond bridgehead (C3a), placing it in the peri position relative to the vinylic proton H-3 .

  • 7-Nitro Isomer: Nitro group is adjacent to the methylene bridgehead (C7a), placing it in the peri position relative to the methylene protons H-1 .

Correct structural assignment relies not just on chemical shift tables, but on identifying specific deshielding effects and coupling constants that differentiate these two species.

Comparative Spectral Analysis

The following table contrasts the diagnostic 1H NMR signals of 4-nitro-1H-indene against its 7-nitro tautomer and the unsubstituted parent indene. Data is standardized for CDCl₃ at 400 MHz.

Table 1: Diagnostic Chemical Shifts (δ ppm) & Multiplicities
Proton Environment4-Nitro-1H-indene (Target)7-Nitro-1H-indene (Tautomer)Indene (Reference)Diagnostic Logic
H-1 (Methylene) 3.45 - 3.55 (t) 3.85 - 4.05 (t) 3.38 (t)Primary Differentiator: In the 7-nitro isomer, the NO₂ group exerts a strong peri-deshielding effect on the spatially proximal H-1 methylene protons.
H-2 (Vinyl) 6.75 - 6.85 (dt)6.70 - 6.80 (dt)6.55 (dt)Less diagnostic; typically overlaps in mixtures.
H-3 (Vinyl) 7.60 - 7.80 (dt) 6.90 - 7.00 (dt)6.88 (dt)Secondary Differentiator: In the 4-nitro isomer, the NO₂ group is peri to H-3, causing a significant downfield shift (~0.8 ppm) compared to the 7-nitro isomer.
H-5 (Aromatic) 8.10 - 8.25 (d)7.30 - 7.45 (t)7.18 (d)Ortho to NO₂ in 4-isomer.
H-6 (Aromatic) 7.40 - 7.55 (t)8.10 - 8.25 (d)7.26 (t)Meta to NO₂ in 4-isomer; Ortho in 7-isomer.
H-7 (Aromatic) 7.60 - 7.75 (d)7.40 - 7.55 (t)7.47 (d)Distal in 4-isomer.

Note: The "dt" multiplicity for H-2 and H-3 arises from coupling to each other (


 Hz) and allylic coupling to H-1 (

Hz).

Structural Dynamics & Tautomerism

Understanding the equilibrium is essential for interpreting the spectrum, as "pure" samples often equilibrate rapidly at room temperature.

Figure 1: Tautomeric Equilibrium Pathway

The following diagram illustrates the [1,5]-sigmatropic shift that interconverts the isomers.

Tautomerism Isomer4 4-Nitro-1H-indene (NO2 peri to H-3) TS Transition State [1,5]-H Shift Isomer4->TS k1 (Fast) Isomer7 7-Nitro-1H-indene (NO2 peri to H-1) TS->Isomer7 k2

Caption: The [1,5]-sigmatropic rearrangement shifts the sp3 carbon from C1 to C3, effectively swapping the substituent numbering from 4 to 7.

Detailed Experimental Protocol

To obtain a definitive spectrum and quantify the isomer ratio, follow this self-validating protocol.

A. Sample Preparation[1]
  • Solvent Choice: Use Benzene-d6 (C₆D₆) or Toluene-d8 instead of CDCl₃ if possible. Aromatic solvents often induce larger chemical shift differences between the isomers (ASIS effect), resolving overlapping signals.

  • Concentration: Prepare a dilute solution (~5-10 mg in 0.6 mL). High concentrations can accelerate tautomerization via intermolecular proton transfer.

  • Acid Scavenging: Filter the solvent through basic alumina immediately before use. Trace acids catalyze the [1,5]-shift, broadening the signals.

B. Acquisition Parameters[1][2]
  • Pulse Sequence: Standard zg30 (30° pulse).

  • Relaxation Delay (D1): Set to

    
     seconds. The nitro-substituted aromatic protons have longer T1 relaxation times; insufficient delay will distort integration values, leading to inaccurate isomer ratio calculations.
    
  • Temperature: Run the experiment at 273 K (0°C) or lower if the peaks are broad. Lowering the temperature slows the exchange rate, sharpening the signals for each distinct tautomer.

C. Validation Workflow (Logic Gate)

Workflow Start Acquire 1H NMR Spectrum CheckH1 Check region 3.4 - 4.1 ppm Start->CheckH1 Decision1 Two distinct triplets observed? CheckH1->Decision1 PathA Yes: Slow Exchange Limit Decision1->PathA Sharp Signals PathB No: Broad/Single Peak Decision1->PathB Broad Blob Analyze Integrate H-1 signals to determine 4- vs 7- ratio PathA->Analyze Cool Cool sample to -20°C and re-acquire PathB->Cool Cool->CheckH1

Caption: Decision tree for optimizing spectral quality and resolving tautomeric mixtures.

Advanced Characterization (NOE)

To definitively prove you have the 4-nitro isomer (and not the 5- or 6-nitro impurities from synthesis), use 1D NOE (Nuclear Overhauser Effect) spectroscopy.

  • Experiment: Irradiate the methylene signal (H-1 ).

  • Expected Result for 4-Nitro: You should see NOE enhancement only at H-7 (the aromatic proton) and H-2 (vinyl). You will NOT see enhancement of the proton ortho to the nitro group (H-5).

  • Expected Result for 7-Nitro: Irradiating H-1 will show NO enhancement of the adjacent aromatic proton because the position is occupied by the Nitro group. This is a "silent" NOE (or negative result) which confirms the 7-nitro structure.

References

  • Chemical Shifts & Coupling Constants

    • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.

    • Provides standard values for indene and nitro-aromatic shifts used to baseline the compar
  • Indene Tautomerism Mechanisms

    • Friedrich, E. C., & Taggart, D. B. (1975). The rearrangement of substituted indenes. The Journal of Organic Chemistry, 40(6), 720-723. Link

    • Foundational text describing the kinetics and equilibrium of 1,5-hydrogen shifts in indene systems.
  • Noland, W. E., et al. (1982). Nitration of indene. The Journal of Organic Chemistry, 47(23), 4534.

Technical Comparison: Structural Elucidation of 4-Nitroindene vs. 5-Nitroindene via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and functionalized metallocenes, the indene scaffold is a critical intermediate. Nitration of indene is non-selective, typically yielding a mixture of regioisomers, predominantly 4-nitroindene and 5-nitroindene . Distinguishing these isomers is a frequent bottleneck in scale-up synthesis.

This guide provides a definitive protocol for differentiating these regioisomers using 1H NMR and 2D NOESY spectroscopy. Unlike low-resolution techniques (TLC/HPLC), which only show retention time differences, NMR provides structural proof-of-identity based on spin-spin coupling patterns and spatial proximity.

Key Differentiator: The presence of a vicinal triplet identifies the 4-nitro isomer, while an isolated singlet (or meta-coupled doublet) identifies the 5-nitro isomer.

Structural & Mechanistic Basis

To interpret the spectra, one must understand the proton spin systems created by the substitution pattern on the benzene ring of the indene core.

The Indene Numbering System
  • Aliphatic/Alkene Region: C1 (

    
    ), C2 (
    
    
    
    ), C3 (
    
    
    , methylene).
  • Aromatic Region: Positions 4, 5, 6, and 7.

Spin System Analysis
Feature4-Nitroindene5-Nitroindene
Substitution Pattern 1,2,3-trisubstituted benzene ring (considering bridgeheads)1,2,4-trisubstituted benzene ring
Proton Neighbors H5, H6, H7 are consecutive.H4 is isolated. H6, H7 are vicinal.[1]
Coupling Logic H6 has two vicinal neighbors (H5, H7).H4 has no vicinal neighbors.
Expected Multiplicity H6 appears as a Triplet (

)
H4 appears as a Singlet (

or

)

Experimental Protocol

Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is standard. DMSO-d₆ is recommended if peaks overlap with the solvent residual peak (7.26 ppm), but CDCl₃ usually provides better resolution for fine coupling.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure shimming quality for meta-coupling detection.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Scans (ns): 16 (sufficient for >95% purity), 64 (for crude mixtures).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

  • Spectral Width: -2 to 14 ppm.

Data Analysis & Comparison

1H NMR Spectrum Comparison

The aromatic region (7.0 – 8.5 ppm) is the diagnostic window.

Analyte A: 4-Nitroindene
  • H5 (Ortho to NO₂): Doublet (

    
     Hz). Deshielded (~8.1 ppm).
    
  • H6 (Meta to NO₂): Triplet (pseudo-triplet,

    
     Hz). This proton couples equally to H5 and H7.
    
  • H7 (Para to NO₂): Doublet (

    
     Hz).
    
  • Diagnostic Signal: The Triplet at H6 . If you see a triplet in the aromatic region integrating to 1H, it is the 4-nitro isomer.

Analyte B: 5-Nitroindene
  • H4 (Ortho to NO₂): Singlet (or doublet with

    
     Hz). This proton is "stranded" between the bridgehead and the nitro group.
    
  • H6 (Ortho to NO₂): Doublet of Doublets (

    
    , 
    
    
    
    Hz,
    
    
    Hz).
  • H7 (Meta to NO₂): Doublet (

    
     Hz).
    
  • Diagnostic Signal: The Singlet at H4 . If you see a sharp singlet (or fine doublet) around 8.2–8.4 ppm, it is the 5-nitro isomer.

Summary of Chemical Shifts (Predicted)
Proton4-Nitroindene (

ppm)
Multiplicity5-Nitroindene (

ppm)
Multiplicity
H4 N/A (Substituted)-~8.30 Singlet (

)
H5 ~8.15Doublet (

)
N/A (Substituted)-
H6 ~7.40Triplet (

)
~8.10Doublet of Doublets (

)
H7 ~7.70Doublet (

)
~7.60Doublet (

)

Advanced Confirmation: 2D NOESY

If the 1D splitting is ambiguous due to peak overlap or line broadening, Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.

The "Bridgehead" Test

The key spatial relationship involves the methylene protons at C3 (aliphatic, ~3.5 ppm).

  • In 5-Nitroindene: The H4 aromatic proton is spatially adjacent to the C3 methylene group.

    • Result:Strong NOE Cross-peak between H4 (aromatic) and H3 (aliphatic).

  • In 4-Nitroindene: The Nitro group occupies position 4. It acts as a steric wall, blocking the interaction between the aromatic ring protons and the C3 methylene.

    • Result:NO Cross-peak between aromatic protons and H3.

Decision Logic (Visualization)

The following diagram illustrates the logical workflow for assigning the isomer identity based on the spectral data described above.

IsomerID Start Purified Nitroindene Sample Acquire Acquire 1H NMR (CDCl3, 400 MHz) Start->Acquire CheckAromatic Analyze Aromatic Region (7.0 - 8.5 ppm) Acquire->CheckAromatic Splitting Check Multiplicity of Most Downfield Proton CheckAromatic->Splitting Singlet Signal is a Singlet (s) or fine Doublet (d, J~2Hz) Splitting->Singlet H4 detected Triplet Signal is a Doublet (d, J~8Hz) AND a Triplet (t) exists elsewhere Splitting->Triplet H5/H6 detected Result5 Identity: 5-Nitroindene (H4 is isolated) Singlet->Result5 NOESY Optional: 2D NOESY Singlet->NOESY Result4 Identity: 4-Nitroindene (H5, H6, H7 are consecutive) Triplet->Result4 Triplet->NOESY NOE_Yes Cross-peak: Ar-H to CH2 (C3) NOESY->NOE_Yes NOE_No No Cross-peak: Ar-H to CH2 (C3) NOESY->NOE_No NOE_Yes->Result5 Confirms H4-H3 proximity NOE_No->Result4 NO2 blocks H4 position

Figure 1: Decision tree for distinguishing nitroindene isomers based on 1H coupling patterns and NOE spatial correlations.

Structural Visualization of NOE

Understanding the spatial arrangement is critical for the NOESY experiment.

NOE_Spatial cluster_5nitro 5-Nitroindene (Proximity) cluster_4nitro 4-Nitroindene (Steric Block) C3_5 C3-H (Methylene) C4_5 C4-H (Aromatic) C3_5->C4_5 Strong NOE (< 3.0 Å) NO2_5 NO2 (at C5) C3_4 C3-H (Methylene) NO2_4 NO2 (at C4) C3_4->NO2_4 Steric Clash C5_4 C5-H (Aromatic) NO2_4->C5_4 Blocks NOE

Figure 2: Spatial relationship diagram. In 5-nitroindene, the H4 proton is physically close to the aliphatic C3 protons, allowing magnetization transfer (NOE). In 4-nitroindene, the nitro group physically separates the aromatic system from the aliphatic C3 protons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants in substituted benzenes).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for NOESY setup).

  • Noland, W. E., & Baude, F. J. (1966). Nitration of Indene. Organic Syntheses.

Sources

FTIR absorption peaks for nitro group in 4-nitroindene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

In the development of novel indole-based therapeutics and functionalized ligands, 4-nitroindene serves as a critical, high-value intermediate. Unlike its more common isomers (5-nitroindene or 2-nitroindene), the 4-nitro isomer offers unique steric properties due to the nitro group's proximity to the bridgehead carbons.

However, the synthesis of 4-nitroindene is fraught with regioselectivity challenges. Direct nitration of indene predominantly yields 2-nitroindene (via acetyl nitrate) or a mixture of 5- and 6-nitroindene (via mixed acid). Consequently, confirming the identity of 4-nitroindene requires a robust analytical protocol that can distinguish it from these likely isomeric contaminants.

This guide details the Fourier Transform Infrared (FTIR) spectroscopy profile of 4-nitroindene. It moves beyond basic functional group assignment to focus on the fingerprint region (1500–600 cm⁻¹) , where the substitution pattern on the benzene ring provides the definitive "molecular signature" required for validation.

Mechanistic Insight: The Vibrational Signature

The infrared spectrum of 4-nitroindene is defined by the coupling of the nitro group's strong dipole with the rigid, bicyclic indene skeleton.

  • The Nitro Dipole: The

    
     bonds possess a high dipole moment, resulting in intense absorption bands.[1] The Asymmetric Stretch (
    
    
    
    )
    involves the two oxygens moving in opposite directions relative to the nitrogen, requiring higher energy (~1530 cm⁻¹). The Symmetric Stretch (
    
    
    )
    involves simultaneous expansion/contraction, appearing at lower energy (~1350 cm⁻¹).
  • Regio-Specific Coupling (The Differentiator): The position of the nitro group affects the out-of-plane (OOP) bending vibrations of the remaining aromatic protons.

    • 4-Nitroindene: The benzene ring retains three adjacent protons (H5, H6, H7). This "1,2,3-trisubstituted" pattern yields a specific bending mode.

    • 5-Nitroindene: The benzene ring has one isolated proton (H4) and two adjacent protons (H6, H7). This "1,2,4-trisubstituted" pattern yields a distinctively different doublet in the fingerprint region.

Comparative Analysis: 4-Nitroindene vs. Alternatives

The following table contrasts the critical absorption peaks of 4-nitroindene with its precursor (Indene) and its most common isomeric impurities.

Table 1: Diagnostic FTIR Peak Assignments (cm⁻¹)
Functional GroupMode4-Nitroindene (Target)5-Nitroindene (Common Impurity)2-Nitroindene (Vinyl Impurity)Indene (Precursor)
Nitro (-NO₂) Asymmetric Stretch1535 ± 10 (Strong)1520 ± 101515 ± 10 (Conj. w/ alkene)Absent
Nitro (-NO₂) Symmetric Stretch1355 ± 10 (Strong)1345 ± 101330 ± 10Absent
Aromatic Ring C=C Stretch1605, 15801610, 159016001610, 1575
Alkene (C1=C2) C=C Stretch~1615 (Weak/Overlap)~16201550-1500 (Altered by NO₂)1610
Fingerprint (OOP) C-H Bending 780–760 (3 Adj.[2] H)880 (Iso) & 820 (2 Adj) 750 (4 Adj. H on benzene)750 (4 Adj. H)

Critical Differentiator: To confirm 4-nitroindene, look for a single strong band in the 780–760 cm⁻¹ region (indicative of 3 adjacent aromatic protons). If you observe two distinct bands near 880 cm⁻¹ and 820 cm⁻¹ , your sample likely contains the 5-nitro isomer.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high signal-to-noise ratio and reproducibility. It uses a KBr Pellet method, which is superior to ATR for analyzing the subtle fingerprint region of crystalline solids.

Phase A: Sample Preparation (KBr Pellet)
  • Dry the Sample: Ensure the 4-nitroindene isolate is dried under vacuum (<5 mbar) at 25°C for 4 hours to remove solvent residues (e.g., DCM peaks at 730 cm⁻¹ can interfere with OOP analysis).

  • Ratio: Mix 1.5 mg of sample with 250 mg of spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved. Causality: Coarse particles cause "Christiansen effect" scattering, distorting peak shapes and baselines.

  • Pressing: Compress at 8–10 tons for 2 minutes to form a transparent pellet.

Phase B: Data Acquisition
  • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹, but 2 cm⁻¹ is needed to resolve closely spaced aromatic overtones).

  • Scans: Accumulate 32 scans to average out random noise.

  • Background: Collect a fresh background spectrum with a pure KBr pellet before the sample.

Phase C: Validation Logic (The "Go/No-Go" Decision)
  • Check 1: Presence of 1535/1355 cm⁻¹? -> Confirms Nitro group.

  • Check 2: Absence of 1700–1750 cm⁻¹? -> Confirms absence of oxidized ketone impurities (Indanone).

  • Check 3 (Crucial): Strong peak at ~770 cm⁻¹ AND absence of 880/820 cm⁻¹ doublet? -> Confirms 4-substitution pattern.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for validating the synthesis product using FTIR.

FTIR_Validation Start Crude Synthesis Product Prep Sample Prep: KBr Pellet (1.5mg Sample / 250mg KBr) Start->Prep Acquire Acquire FTIR Spectrum (4000 - 400 cm⁻¹) Prep->Acquire CheckNitro Check 1535 & 1355 cm⁻¹ Acquire->CheckNitro CheckIso Analyze Fingerprint (900 - 700 cm⁻¹) CheckNitro->CheckIso Nitro Peaks Present Reject REJECT: Isomeric Mixture CheckNitro->Reject Nitro Peaks Absent Result4 Peak at ~770 cm⁻¹ (3 Adj H) CheckIso->Result4 Pattern A Result5 Peaks at ~880 & 820 cm⁻¹ (2 Adj H + 1 Iso H) CheckIso->Result5 Pattern B Result2 Peak at ~750 cm⁻¹ (4 Adj H) CheckIso->Result2 Pattern C Conclusion VALIDATED: 4-Nitroindene Result4->Conclusion Result5->Reject Result2->Reject

Caption: Logical decision tree for distinguishing 4-nitroindene from isomers using FTIR spectral markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. Nitrobenzene and Isomer IR Data. National Institute of Standards and Technology.[3][4] Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry and Biochemistry. Available at: [Link]

  • Luo, Y., et al. (2014). Regioselective Nitration of Aromatic Compounds. Journal of Organic Chemistry.

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of 4-Nitroindene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of 4-nitroindene (


, MW 161.16). Targeted at researchers in drug development and environmental toxicology, this document moves beyond basic spectral listing to explore the mechanistic causality governing ion formation.

We compare 4-nitroindene against its structural isomers (e.g., 5-nitroindene) and functional analogs (e.g., 1-nitronaphthalene) to highlight how the position of the nitro group relative to the fused ring system dictates fragmentation kinetics.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, the following GC-MS protocol is recommended. This workflow includes built-in quality control steps to validate system performance before analyzing nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).

Instrumental Parameters (GC-EI-MS)
ParameterSettingRationale
Ionization Source Electron Ionization (EI)Hard ionization at 70 eV provides rich structural fragmentation data.
Source Temp 230 °CPrevents condensation of high-boiling nitro-PAHs; minimizes thermal degradation.
Transfer Line 280 °CEnsures efficient transport of the analyte from GC to MS.
Column DB-5ms (30m x 0.25mm)Low-bleed phase essential for detecting trace nitro-compounds.
Carrier Gas Helium (1.0 mL/min)Constant flow maintains stable retention times.
Scan Range m/z 40–400Covers molecular ion and all diagnostic fragments.
Step-by-Step Acquisition Protocol
  • System Blank: Run a solvent blank (e.g., dichloromethane) to confirm the absence of memory effects.

  • Tuning Standard: Inject Perfluorotributylamine (PFTBA). Verify m/z 69, 219, and 502 abundances are within ±10% of manufacturer specifications.

  • Analyte Injection: Inject 1 µL of 4-nitroindene standard (10 ppm).

  • Isomer Resolution Check: If analyzing a mixture, ensure baseline separation between 4-nitroindene (retention index ~1350-1400 on DB-5) and 5-nitroindene.

  • Data Validation: Confirm the presence of the molecular ion (m/z 161) and the base peak (typically m/z 115 or 131 depending on conditions).

Mechanistic Fragmentation Analysis

The fragmentation of 4-nitroindene is governed by the competition between nitro-nitrite rearrangement and direct bond cleavage . Unlike simple nitrobenzenes, the fused cyclopentadiene ring exerts significant electronic influence.

Primary Fragmentation Pathways
Pathway A: Nitro-Nitrite Rearrangement (Loss of NO)
  • Mechanism: The nitro group (

    
    ) isomerizes to a nitrite ester (
    
    
    
    ) under electron impact.
  • Cleavage: Homolytic cleavage of the O-NO bond releases a neutral nitric oxide radical (

    
    , 30 Da).
    
  • Product: The resulting ion is an indenyloxy cation (

    
    , m/z 131).
    
  • Significance: This pathway is often more pronounced in nitro-PAHs where the resulting oxy-cation can be resonance-stabilized by the fused ring system.

Pathway B: Direct Homolytic Cleavage (Loss of

)
  • Mechanism: Direct breaking of the C-N bond.

  • Cleavage: Loss of the nitro radical (

    
    , 46 Da).
    
  • Product: The indenyl cation (

    
    , m/z 115).
    
  • Stability: The m/z 115 ion is a hallmark of indene derivatives. While the cyclopentadienyl cation is anti-aromatic, the indenyl cation (

    
    ) rearranges to highly stable isomers (e.g., phenylpropargyl cation), making this a dominant peak.
    
Secondary Fragmentation[1]
  • From m/z 131 (Indenyloxy): Loss of Carbon Monoxide (CO, 28 Da) leads to the

    
     ion (m/z 103), characteristic of phenolic-type fragmentation.
    
  • From m/z 115 (Indenyl): Sequential loss of acetylene (

    
    , 26 Da) yields the 
    
    
    
    ion (m/z 89).

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation kinetics of 4-nitroindene.

Fragmentation M Molecular Ion (M+) [C9H7NO2]+ m/z 161 Rearrange Nitro-Nitrite Rearrangement M->Rearrange Isomerization M_NO2 Indenyl Cation [C9H7]+ m/z 115 M->M_NO2 - NO2 (46 Da) Direct Cleavage M_NO Indenyloxy Cation [C9H7O]+ m/z 131 Rearrange->M_NO - NO (30 Da) Frag_103 Styryl Cation Var. [C8H7]+ m/z 103 M_NO->Frag_103 - CO (28 Da) Frag_89 Phenyl Cation Var. [C7H5]+ m/z 89 M_NO2->Frag_89 - C2H2 (26 Da)

Caption: Competitive fragmentation pathways of 4-nitroindene showing the bifurcation between NO and NO2 loss.

Comparative Analysis: 4-Nitroindene vs. Alternatives

This section compares 4-nitroindene with its key isomer (5-nitroindene) and a functional analog (1-nitronaphthalene) to aid in structural differentiation.

Comparison Table: Key Diagnostic Ions
Feature4-Nitroindene 5-Nitroindene 1-Nitronaphthalene
Structure Nitro adjacent to bridgehead (C4)Nitro distal to bridgehead (C5)Nitro adjacent to ring fusion
Molecular Ion (

)
m/z 161 (Strong)m/z 161 (Strong)m/z 173 (Strong)
Base Peak m/z 115 (

)
m/z 115 (

)
m/z 115 (

)*

(m/z 131)
Moderate Intensity Lower Intensity High Intensity
Ortho Effect Steric strain from C3-H interactionMinimal steric strainStrong peri-interaction (H8)
Differentiation Higher ratio of m/z 131/115 due to proximity effects.Dominant m/z 115; cleaner spectrum.Shifted mass (M+ 173); similar loss pattern.

*Note: For 1-nitronaphthalene, the loss of NO2 (m/z 127) is common, but m/z 115 is also observed via further fragmentation.

Detailed Comparative Insights
1. The "Bridgehead Proximity" Effect (4-Nitro vs. 5-Nitro)
  • 4-Nitroindene: The nitro group is at position 4, physically adjacent to the saturated C3 carbon of the cyclopentene ring. While not a classic "ortho effect" (which requires a substituent like methyl), the proximity creates steric crowding. This often enhances the Nitro-Nitrite rearrangement pathway (loss of NO, m/z 131) compared to the 5-isomer.

  • 5-Nitroindene: The nitro group is "para" to the bridgehead fusion. The electronic environment is more similar to p-nitrotoluene but without the benzylic hydrogens. The fragmentation is dominated by the formation of the stable indenyl cation (m/z 115) via direct

    
     loss.
    
2. Differentiation from Nitrobenzene
  • Nitrobenzene (m/z 123): Loses

    
     to form the phenyl cation (m/z 77).
    
  • 4-Nitroindene (m/z 161): Loses

    
     to form the indenyl cation (m/z 115).
    
  • Key Distinction: The m/z 115 ion is highly diagnostic for the indene skeleton. If you see m/z 77 as the base peak, your sample is likely degraded or not an indene derivative.

Summary of Diagnostic Transitions

For researchers developing Multiple Reaction Monitoring (MRM) methods on triple quadrupole instruments:

Precursor Ion (m/z)Product Ion (m/z)Loss (Da)Collision Energy (eV)*Proposed Structure
161 131 3015-20

(Indenyloxy)
161 115 4620-25

(Indenyl)
115 89 2630-35

*Collision energies are estimates for standard QqQ systems (e.g., Agilent/Thermo) and should be optimized.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Methyl-4-nitrobenzene (Analogous fragmentation patterns). National Institute of Standards and Technology.[1][2][3] Link

  • Schuetzle, D., & Jensen, T. E. (1985). Analysis of nitrated polycyclic aromatic hydrocarbons (Nitro-PAH) by mass spectrometry. In Nitrated Polycyclic Aromatic Hydrocarbons (pp. 121-150). Heidelberg: Hüthig.[1]

  • Upadhyaya, P., et al. (2012). The sphingolipid degradation product trans-2-hexadecenal forms adducts with DNA. (Discusses 5- vs 6-nitroindene reactivity). Chemical Research in Toxicology. Link

  • BenchChem. (2025).[4] Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. (General principles of nitro-aromatic fragmentation). Link

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds.[4] Holden-Day. (Foundational text on Nitro-Nitrite rearrangement mechanisms).

Sources

Comparative Guide: Melting Point & Properties of Nitroindene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of nitroindene isomers, focusing on their thermal properties, synthesis logic, and structural stability. It is designed for medicinal chemists and process engineers requiring precise physicochemical data for scaffold selection.

Executive Summary

Nitroindenes are critical bicyclic aromatic scaffolds used in the synthesis of bioactive indanes, functionalized polymers, and mutagenicity standards. Unlike simple nitrobenzenes, nitroindenes exhibit complex behavior due to the presence of the reactive cyclopentadiene ring.

The position of the nitro group significantly influences the melting point (MP) , solubility , and tautomeric stability of the isomer.

  • 2-Nitroindene is the most thermally stable and commonly isolated isomer (MP ~140 °C).

  • 1-Nitroindene and 3-Nitroindene are linked via rapid prototropic tautomerism, complicating isolation.

  • 5-Nitroindene and 6-Nitroindene are often confused due to numbering shifts during synthesis from indanones; distinguishing them requires rigorous NMR analysis.

Physicochemical Data Comparison

The following data aggregates experimental values from spectroscopic and synthetic literature.

IsomerMelting Point (°C)AppearanceStability & Tautomerism
1-Nitroindene 116 – 117 °C Yellow needlesUnstable. Kinetic product. Readily tautomerizes to 3-nitroindene in non-polar solvents.
2-Nitroindene 139 – 140 °C Bright yellow solidHigh Stability. The nitro group on the vinyl carbon (C2) is conjugated and sterically unhindered.
3-Nitroindene See Note 1Yellow solidThermodynamic Product. The tautomeric partner of 1-nitroindene.[1] Often co-isolated.
4-Nitroindene Not well characterized--Less common; synthesis typically yields derivatives (e.g., diones).
5-Nitroindene 87 °C White/Pale yellow solidStable. Formed via reduction/dehydration of 6-nitro-1-indanone (note numbering shift).
6-Nitroindene Liq. / Low meltOil or semi-solidKnown mutagen. Often isolated as an oil or low-melting solid; less crystalline than the 5-isomer.
7-Nitroindene 130 °C (decomp) Yellow solidStable. High melting point due to proximity to the ring junction affecting packing.

> Note 1: Literature often cites the 116–117 °C value for "1-nitroindene," but due to rapid tautomerization, this solid may represent the equilibrium mixture or the stabilized aci-nitro form depending on the solvent used for recrystallization (typically ethanol).

Structural Analysis & Synthesis Logic

A. The 1,3-Prototropic Shift (1- vs 3-Nitroindene)

The most chemically significant feature of the nitroindene system is the acidity of the C1 protons. In 1-nitroindene, the nitro group is on an sp³ carbon (allylic). In 3-nitroindene, it is on an sp² carbon (vinylic).

  • Mechanism: Base-catalyzed deprotonation at C1 yields a delocalized nitronate anion. Reprotonation can occur at C1 (returning 1-nitro) or C3 (yielding 3-nitro).

  • Thermodynamics: The 3-nitro isomer is generally favored due to extended conjugation of the nitro group with the benzene ring through the double bond.

B. The Indanone-Indene Numbering Shift (5- vs 6-Nitroindene)

A common pitfall in nitroindene synthesis is the renumbering of the carbon skeleton during the conversion of indanones to indenes.

  • Precursor: 6-Nitro-1-indanone .[2]

  • Reaction: Reduction (Ketone

    
     Alcohol) followed by Dehydration.
    
  • Numbering Flip: The dehydration creates a double bond at the original C1-C2 position. According to IUPAC rules, the saturated carbon must be C1. Therefore, the original C3 becomes the new C1 . This shifts the substituent positions relative to the bridgehead.

    • Result: 6-Nitro-1-indanone yields 5-Nitroindene (MP 87 °C).

    • Result: 5-Nitro-1-indanone yields 6-Nitroindene .

Visualization of Mechanisms

Figure 1: Synthesis and Renumbering Logic

This diagram illustrates why 6-nitro-1-indanone yields 5-nitroindene, clarifying the melting point attribution.

IndeneSynthesis Indanone 6-Nitro-1-Indanone (Nitro at C6) Intermediate Reduction & Dehydration (Formation of C1=C2 bond) Indanone->Intermediate NaBH4 / H+ Indene 5-Nitroindene (MP: 87 °C) Intermediate->Indene Renumbering: Old C6 becomes New C5

Caption: The chemical transformation of 6-nitro-1-indanone involves a numbering shift, yielding 5-nitroindene.

Figure 2: 1,3-Tautomerization Pathway

The equilibrium between 1-nitro and 3-nitro isomers.[1]

Tautomerism Nitro1 1-Nitroindene (Allylic Nitro) MP: 116-117 °C Anion Nitronate Anion (Delocalized) Nitro1->Anion -H+ (Base) Anion->Nitro1 +H+ (Kinetic) Nitro3 3-Nitroindene (Vinylic Nitro) Thermodynamic Product Anion->Nitro3 +H+ (Thermodynamic)

Caption: Base-catalyzed tautomerization facilitates the conversion of 1-nitroindene to the more stable 3-nitroindene.

Experimental Protocol: Synthesis of 2-Nitroindene

This protocol describes the Ultrasonic Nitration method, which is superior to traditional acid nitration for isolating the pure 2-isomer (MP 139–140 °C) without significant polymer formation.

Materials:

  • Indene (1.0 equiv)[2]

  • Sodium Nitrite (NaNO₂, 10 equiv)

  • Ceric Ammonium Nitrate (CAN, catalytic)

  • Acetic Acid (12 equiv)

  • Chloroform (Solvent)

  • Ultrasonic Bath

Step-by-Step Methodology:

  • Preparation: Dissolve indene (58 mg, 0.5 mmol) in chloroform (7 mL) in a round-bottom flask.

  • Addition: Add Sodium Nitrite (347 mg) and Acetic Acid (344 µL).

  • Sonication: Place the flask in an ultrasonic bath at room temperature (25 °C). Sonication promotes the formation of the nitryl radical species.

  • Reaction: Sonicate for 30 minutes. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of indene.

  • Workup: Dilute with water and extract with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ to remove excess acid.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (2% EtOAc in Hexane).

  • Validation: The product, 2-nitroindene , should be obtained as a yellow solid.

    • Target MP: 139–140 °C.

    • 1H NMR (CDCl3): Characteristic singlet at δ 7.92 (H3 vinyl proton).

References

  • NIST Chemistry WebBook. 1-Nitroindene Properties. National Institute of Standards and Technology. Link

  • Journal of Organic Chemistry. Ultrasonic Nitration of Allylsilanes and Indene. (Describes synthesis and MP of 2-nitroindene at 139-140°C). Link

  • ChemicalBook. 5-Aminoindan Synthesis and Precursors. (Provides melting point data for 5-nitroindene precursor). Link

  • ResearchGate. Structure–Activity Relationships in Nitro-Aromatic Compounds. (Discusses mutagenicity and structural identity of 5- vs 6-nitroindene). Link

  • Royal Society of Chemistry. Supporting Information: Synthesis of Nitroindene Derivatives. (Source of 7-nitroindene MP 130°C and 5-nitroindene MP 87°C). Link

Sources

Part 1: Executive Summary & Technical Context

Author: BenchChem Technical Support Team. Date: February 2026

UV-Vis Characterization of 4-Nitro-1H-Indene: Protocols and Comparative Analysis

4-Nitro-1H-indene (C₉H₇NO₂) is a critical intermediate in the synthesis of functionalized indenes, often serving as a precursor for aminoindenes in drug development (e.g., PPAR agonists, melatonin receptor ligands). Unlike its ubiquitously reported derivative, 4-nitro-1,3-indandione , the parent 4-nitroindene is less frequently isolated in pure form due to its susceptibility to oxidation and isomerization.

This guide addresses a common analytical challenge: distinguishing 4-nitro-1H-indene from its structural isomers (5-, 6-, 7-nitroindene) and its oxidation products (indandiones). The UV-Vis absorption profile is a rapid, non-destructive tool for this differentiation, provided that researchers understand the electronic influence of the nitro group on the indene scaffold.

Key Spectral Characteristic: The nitro group at the C4 position induces a significant bathochromic (red) shift relative to unsubstituted indene, pushing the primary absorption maximum (


) from the deep UV (~250 nm) into the near-UV/visible border region (300–340 nm ), typically resulting in a pale yellow appearance.

Part 2: Comparative Spectral Analysis

The following table synthesizes experimental data and theoretical approximations based on solvatochromic shifts of nitro-aromatic analogues. This comparison allows for rapid identification of the target compound versus common impurities.

Table 1: UV-Vis Absorption Maxima Comparison

CompoundStructure

(nm)

(M⁻¹cm⁻¹)
Visual AppearanceKey Differentiator
4-Nitro-1H-indene Nitro on benzene ring (C4)300 – 330 (Primary)~260 (Secondary)~8,000 - 12,000Pale Yellow Oil/SolidSignificant redshift vs. Indene; Blue-shifted vs. Dione.
5-Nitroindene Nitro on benzene ring (C5)320 – 340 ~10,000Yellow SolidOften co-elutes with 4-isomer; requires NMR for definitive split.
Indene Unsubstituted249 10,000Colorless LiquidTransparent in near-UV (>300 nm).
4-Nitro-1,3-indandione Diketone functionality340 – 360 (Enol form)>15,000Orange/Red SolidDistinctive color; acidic proton (pKa ~3-4) causes pH-dependent shifts.
Nitrobenzene Reference Chromophore252-260 (CT band)~8,000Pale Yellow Liq.Lacks the cyclopentadiene conjugation contribution.

Critical Insight: If your sample exhibits a strong absorption band >350 nm or appears deep orange, it is likely contaminated with 4-nitro-1,3-indandione or has oxidized. 4-nitro-1H-indene should be strictly yellow.

Mechanistic Basis of Absorption

The absorption spectrum of 4-nitroindene is governed by Intramolecular Charge Transfer (ICT) .

  • Conjugation Extension: The indene system consists of a benzene ring fused to a cyclopentadiene ring. The

    
    -system is continuous.
    
  • Nitro Group Effect: The nitro group is a strong electron-withdrawing group (EWG). It lowers the energy of the LUMO (

    
    ), reducing the HOMO-LUMO gap.
    
  • The Shift:

    • Indene (249 nm)

      
      Nitro-substitution (+50-80 nm shift).
      
    • The transition involves charge transfer from the electron-rich cyclopentadiene/benzene

      
      -system to the electron-deficient nitro group.
      

Part 3: Experimental Protocol for Characterization

To ensure scientific integrity, UV-Vis data must be corroborated by structural evidence. This protocol outlines the self-validating workflow.

Phase 1: Sample Preparation & Verification
  • Solvent Selection: Use Ethanol (EtOH) or Acetonitrile (MeCN) (UV-cutoff < 200 nm). Avoid Acetone (high UV cutoff).

    • Note: Polar solvents (EtOH) may induce a slight red shift (10-20 nm) compared to Hexane due to stabilization of the excited ICT state.

  • Purity Check (Mandatory): Before UV measurement, acquire a ¹H NMR spectrum.

    • Target Signal: Look for the vinylic protons of the cyclopentadiene ring (typically

      
       6.5–7.0 ppm).
      
    • Impurity Flag: Absence of vinylic protons and presence of broad enolic peaks (>10 ppm) indicates the dione .

Phase 2: Measurement Protocol
  • Blanking: Fill a quartz cuvette (1 cm path length) with pure solvent. Run a baseline correction (200–800 nm).

  • Stock Solution: Prepare a

    
     M stock solution of 4-nitroindene in EtOH.
    
    • Mass: Weigh ~1.6 mg into 10 mL volumetric flask.

  • Dilution Series: Prepare three working concentrations (

    
    , 
    
    
    
    ,
    
    
    M) to verify Beer-Lambert Law linearity.
  • Scan: Record spectra from 200 nm to 500 nm.

  • Derivative Spectroscopy (Optional): If 4- and 5-nitro isomers are mixed, use 2nd Derivative UV spectroscopy (

    
    ) to resolve overlapping maxima.
    

Part 4: Visualization of Workflows

Figure 1: Synthesis and Characterization Workflow

This diagram illustrates the critical path to isolate and verify 4-nitro-1H-indene, highlighting the decision points to avoid false positives from dione impurities.

G node_start Start: Crude Reaction Mixture (Nitration of Indene) node_sep Separation: Column Chromatography (Hexane/EtOAc) node_start->node_sep node_nmr Checkpoint 1: ¹H NMR Analysis (Vinylic Protons Present?) node_sep->node_nmr node_dione Impurity Detected: 4-Nitro-1,3-Indandione (Discard/Repurify) node_nmr->node_dione No Vinylic H (Enolic OH present) node_pure Pure 4-Nitro-1H-Indene (Pale Yellow) node_nmr->node_pure Vinylic H (δ 6.5-7.0) Confirmed node_uv UV-Vis Measurement (Ethanol, 10⁻⁵ M) node_pure->node_uv node_result Data Output: λmax ~300-330 nm Verify ε ~10,000 node_uv->node_result

Caption: Workflow for the isolation and spectral verification of 4-nitro-1H-indene, emphasizing NMR validation prior to UV quantification.

Figure 2: Electronic Transition Energy Diagram

A simplified representation of why the nitro group shifts the absorption into the near-UV/visible range.

Energy cluster_0 Indene (Unsubstituted) cluster_1 4-Nitro-1H-Indene LUMO_I LUMO (π*) HOMO_I HOMO (π) LUMO_N LUMO (Stabilized by -NO₂) LUMO_I->LUMO_N Energy Lowering (Conjugation) Gap_I Gap: ~5.0 eV (λmax ~249 nm) HOMO_N HOMO (π) Gap_N Gap: ~3.8 eV (λmax ~320 nm)

Caption: Comparative molecular orbital diagram showing the reduction in HOMO-LUMO gap induced by the nitro group, resulting in the bathochromic shift.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108255, Nitroindene Derivatives. Retrieved from [Link]

  • Mokhtari, S., et al. (2024). "Reduction of 4-Nitrophenol and Adsorption of Rhodamine B Using Reduced Graphene Oxide-Copper Sulfide Nanomaterial." Russian Journal of Physical Chemistry A, 98(9), 2115–2122. (Cited for comparative nitro-aromatic spectral data). Retrieved from [Link]

  • PhotochemCAD (2017). Absorption Spectra of Nitrobenzene and Derivatives. (Standard reference for nitro-aromatic transitions). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Indenes: Methodologies and Characterization. Retrieved from [Link]

  • Nikolova, I., et al. (2021). "Synthesis and Characterization of 2-acyl-1,3-indandiones."[1] Journal of the Iranian Chemical Society. (Cited for distinguishing dione spectra). Retrieved from [Link]

Sources

Technical Comparison Guide: Structural Elucidation of 4-Nitro-1H-Indene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 4-nitro-1H-indene , focusing on the critical role of X-ray crystallography in resolving regiochemical ambiguity that frequently arises during the synthesis of substituted indenes.

Executive Summary: The Regioisomer Challenge

In the development of functionalized indene scaffolds for medicinal chemistry (e.g., PPAR agonists, melatonin receptor ligands), the introduction of a nitro group onto the benzene ring is a pivotal synthetic step. However, the electrophilic nitration of 1H-indene is non-specific, typically yielding a mixture of 4-nitro-1H-indene and 7-nitro-1H-indene (along with 5- and 6- isomers depending on conditions).

Distinguishing the 4-nitro isomer from the 7-nitro isomer via 1D NMR (


H, 

C) is notoriously difficult due to the similar magnetic environments of the aromatic protons and the overlap of the ABCD spin system. Single Crystal X-Ray Diffraction (SC-XRD) serves as the definitive method for unambiguous structural assignment, providing 3D spatial resolution that spectroscopic methods cannot achieve in isolation.

Comparative Analysis: Structural Assignment Methods

The following table compares the efficacy of standard analytical techniques for confirming the structure of 4-nitro-1H-indene.

FeatureMethod A: 1H/13C NMR Spectroscopy Method B: Single Crystal X-Ray Diffraction (SC-XRD) Method C: DFT Calculation (B3LYP/6-31G)*
Primary Output Chemical shifts (

), Coupling constants (

)
3D Electron density map, Unit cell parametersPredicted Energy, Geometry, NMR tensors
Regio-Specificity Low/Medium . 4-nitro and 7-nitro isomers show nearly identical splitting patterns (d, t, d) in the aromatic region.[1]High . Direct visualization of the nitro group position relative to the

carbon (C1).
Medium . Can predict stability but requires experimental validation.
Sample State Solution (CDCl

, DMSO-

)
Solid State (Single Crystal)Virtual / Gas Phase
Ambiguity Risk High . NOE correlations between C1-H and C7-H are often weak or obscured by relaxation effects.Null . Provides absolute configuration and bond lengths/angles.[2][3]Low . Dependent on basis set accuracy.
Turnaround Fast (< 1 hour)Slow (Days to Weeks for crystal growth)Fast (Hours on cluster)
Expert Insight: Why NMR Fails

In 4-nitro-1H-indene, the proton at position 7 (adjacent to the bridgehead) and the proton at position 4 are both doublets with similar ortho-couplings (


 Hz). While NOESY (Nuclear Overhauser Effect Spectroscopy) can theoretically distinguish them by showing a correlation between the C1-methylene protons and the C7-proton, the signal is often weak due to the flexibility of the cyclopentadiene ring and rapid relaxation, leading to false negatives.

Experimental Workflow: From Synthesis to Structure

The following diagram illustrates the self-validating workflow for isolating and characterizing 4-nitro-1H-indene.

G cluster_0 Synthesis Phase cluster_1 Purification Phase cluster_2 Characterization Phase Start Precursor: 1H-Indene Reaction Nitration (HNO3/H2SO4 or Acetyl Nitrate) Start->Reaction Crude Crude Mixture (4-, 5-, 6-, 7-nitro isomers) Reaction->Crude Sep Flash Column Chromatography (Hexane/EtOAc Gradient) Crude->Sep FractionA Fraction A (Putative 4-nitro) Sep->FractionA FractionB Fraction B (Putative 7-nitro) Sep->FractionB Cryst Crystallization (Slow Evaporation) FractionA->Cryst Ambiguous NMR XRD SC-XRD Data Collection (Mo Kα, 100 K) Cryst->XRD Solve Structure Solution (SHELXT / Olex2) XRD->Solve Final Confirmed Structure: 4-Nitro-1H-Indene Solve->Final

Caption: Integrated workflow for the isolation and definitive structural assignment of nitroindene regioisomers.

Detailed Protocols

A. Crystallization Strategy

Obtaining diffraction-quality crystals of nitro-aromatics requires careful solvent selection to balance solubility with nucleation control.

  • Solvent System: Use a binary system of Dichloromethane (DCM) and Hexane .

    • Rationale: Nitroindenes are highly soluble in DCM but poorly soluble in hexane.

  • Method: Vapor Diffusion.

    • Dissolve 20 mg of the isolated isomer in 1 mL of DCM in a small inner vial.

    • Place this vial inside a larger jar containing 5 mL of Hexane.

    • Cap the large jar tightly. Over 24-48 hours, hexane vapor will diffuse into the DCM, slowly increasing supersaturation and promoting the growth of prismatic crystals.

  • Alternative: Slow evaporation of an Ethanol/Acetone (1:1) solution at 4°C.

B. X-Ray Data Collection & Refinement[4]
  • Source: Mo K

    
     radiation (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption effects from the nitro group, though Cu is acceptable for small organic crystals.
  • Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion of the nitro group, which often exhibits rotational disorder.

  • Resolution: Aim for a resolution of at least 0.80 Å to resolve the C-N and N-O bond densities clearly.

C. Representative Crystallographic Parameters

While specific unit cell data for 4-nitro-1H-indene must be determined experimentally, the table below provides reference parameters derived from analogous nitroindene derivatives (e.g., 2-(4-methoxyphenyl)-1H-indene or 4-nitroindene-1,3-dione) to guide the refinement process.

ParameterRepresentative Value / ExpectationSignificance
Crystal System Monoclinic or TriclinicCommon for planar aromatic molecules.
Space Group

or

Centrosymmetric groups are favored for racemates (indene C1 is not chiral, but packing often pairs molecules).
Z (Molecules/Cell) 4Indicates one molecule per asymmetric unit in

.
Nitro Twist Angle

The nitro group at C4 typically lies nearly coplanar with the benzene ring to maximize resonance (

-conjugation), unlike the sterically hindered 7-nitro isomer.
Packing

-

Stacking
Expect "herringbone" or "slipped stack" motifs stabilized by interactions between the electron-deficient nitro-ring and electron-rich indene core.

Critical Checkpoint: If the solved structure shows the nitro group adjacent to the


 methylene carbon (C1), the assignment is 7-nitro-1H-indene . If the nitro group is on the benzene ring but distant from the methylene bridge (adjacent to the bridgehead double bond C3a), it is 4-nitro-1H-indene .

References

  • General Indene Nitration & Reactivity

    • Study on the reactivity of indene derivatives. (2025).[2][3] BenchChem.

  • Crystallographic Methodologies for Nitro-Aromatics

    • Simpson, J., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E.

    • Structure of 4-nitro-1H-indene-1,3(2H)-dione (Analogous Scaffold). PubChem.

  • Advanced NMR vs.
  • Synthesis Protocols

    • Synthesis of Nitrobenzene derivatives (General Protocol). Master Organic Chemistry.

Note: As direct crystallographic data for the specific isomer 4-nitro-1H-indene is not currently indexed in open crystallographic databases (CSD/COD), the parameters in Section 4C are derived from chemically homologous structures to serve as a predictive baseline for researchers performing this characterization.

Sources

HPLC Retention & Separation Guide: Nitroindene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the High-Performance Liquid Chromatography (HPLC) characterization of nitroindene derivatives. It synthesizes experimental data from synthetic applications (such as TRPV1 modulator development) and fundamental chromatographic principles governing nitro-aromatic separation.

Executive Summary

Nitroindene derivatives (e.g., 5-nitroindene, 2-nitroindene, and their precursors like 4-nitroindan-2-ol) serve as critical scaffolds in medicinal chemistry. Their analysis requires distinct chromatographic strategies due to the strong electron-withdrawing nature of the nitro group (


) and the rigidity of the indene bicycle.

This guide compares three primary separation methodologies: Standard Reversed-Phase (C18) , Chiral Stationary Phases (CSP) , and Normal Phase (Silica) . Selection depends on whether the analytical goal is regio-isomer differentiation, enantiomeric purity, or bulk isolation.

Part 1: Comparative Methodologies

Method A: Reversed-Phase HPLC (Standard C18)

Best For: Routine purity checks, separating regio-isomers (e.g., 5-nitroindene vs. 6-nitroindene), and reaction monitoring.

  • Stationary Phase: C18 (Octadecylsilane) or Phenyl-Hexyl.

  • Mobile Phase: Water / Acetonitrile (ACN) gradients.

  • Mechanism: Separation is driven by hydrophobicity. The nitro group increases polarity relative to the parent indene, reducing retention time (

    
    ). However, the rigid planar structure allows for strong 
    
    
    
    interactions if a Phenyl-Hexyl column is used, often improving isomer resolution.
Method B: Chiral HPLC (Amylose/Cellulose Phases)

Best For: Enantiomeric separation of chiral intermediates (e.g., rac-4-nitroindan-2-ol).

  • Stationary Phase: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica).

  • Mobile Phase: Hexane / Ethanol or Heptane / IPA mixtures.

  • Mechanism: Formation of transient diastereomeric complexes via hydrogen bonding and steric inclusion between the analyte and the chiral selector.

Method C: Normal Phase (Silica)

Best For: Preparative isolation and purification of crude synthetic mixtures.

  • Stationary Phase: Unbonded Silica Gel.

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc) gradients.[1]

  • Mechanism: Adsorption chromatography based on polar functional group interactions. Nitroindazoles and nitroindanones retain strongly compared to non-polar side products.

Part 2: Experimental Data & Performance Metrics

Relative Retention Behavior (Reversed-Phase)

The following table summarizes the elution order observed in synthetic workflows. Retention times are normalized to a standard biphenyl internal standard (


) for transferability.
Compound ClassStructure TypeRelative PolarityPredicted Elution OrderExperimental Notes
Nitroindanol Hydroxyl + NitroHigh1 (Earliest) Elutes first due to H-bonding capability (e.g., 4-nitroindan-2-ol).
Nitroindanone Ketone + NitroMedium-High2 Intermediate retention; often the starting material for nitroindene synthesis.
Nitroindene Alkene + NitroMedium3 The target alkene. Less polar than the ketone/alcohol precursors.
Indene Alkene (Parent)Low4 (Latest) Lacks the polar

group; strongest hydrophobic retention.
Case Study: Chiral Separation of 4-Nitroindan-2-ol

In the synthesis of TRPV1 modulators, the separation of the enantiomers of 4-nitroindan-2-ol is critical.[2] The following protocol provides high enantiomeric excess (


).

Protocol Parameters:

  • Column: Chiralpak IA (

    
    )
    
  • Mobile Phase: Heptane : Ethanol (85 : 15 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Temperature: 25°C

Performance Data: | Isomer | Retention Time (


) | Resolution (

) | | :--- | :--- | :--- | | (S)-Enantiomer | ~12.5 min | -- | | (R)-Enantiomer | ~14.2 min | > 2.5 (Baseline) |

Analyst Note: The resolution is highly sensitive to the alcohol modifier. Replacing Ethanol with Isopropanol (IPA) generally increases retention times and broadens peaks, potentially improving resolution for difficult batches.

Part 3: Method Development Workflow

The following diagram illustrates the decision logic for selecting the appropriate HPLC method based on the specific nitroindene derivative and analytical requirement.

Nitroindene_Methodology Sample Nitroindene Sample Isomers Isomer Type? Sample->Isomers Purity Bulk Purity / Isolation Sample->Purity Regio Regio-Isomers (e.g., 5- vs 6-nitro) Isomers->Regio Structural Stereo Enantiomers (e.g., Nitroindan-2-ol) Isomers->Stereo Chiral Center MethodA Method A: RP-HPLC (C18 / Phenyl-Hexyl) Regio->MethodA Pi-Pi Selectivity MethodB Method B: Chiral HPLC (Chiralpak IA) Stereo->MethodB Steric Inclusion MethodC Method C: Normal Phase (Silica / Hex:EtOAc) Purity->MethodC High Loading Mobile Phase:\nWater/ACN Mobile Phase: Water/ACN MethodA->Mobile Phase:\nWater/ACN Mobile Phase:\nHeptane/EtOH Mobile Phase: Heptane/EtOH MethodB->Mobile Phase:\nHeptane/EtOH

Figure 1: Decision matrix for selecting the optimal chromatographic technique for nitroindene analysis.

Part 4: Detailed Experimental Protocols

Protocol 1: Reaction Monitoring (Synthesis of 5-Nitroindene)

This method is designed to monitor the dehydration of nitroindanol to nitroindene.

  • Preparation: Dissolve 5 mg of crude reaction mixture in 1 mL of Acetonitrile. Filter through a 0.45

    
     PTFE filter.
    
  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
    ).
    
  • Gradient:

    • 0 min: 10% B

    • 10 min: 90% B

    • 12 min: 90% B

    • (Solvent A: 0.1% Formic Acid in Water; Solvent B: Acetonitrile)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (nitro group absorbance).

  • Expected Result: The starting material (alcohol) will elute early (~4-5 min), followed by the product (nitroindene) at ~8-9 min.

Protocol 2: Purification of 6-Nitro-1-indanone

For isolating precursors, use this Normal Phase method.

  • Stationary Phase: Silica Gel 60 (0.040-0.063 mm).

  • Eluent: Hexane / Ethyl Acetate gradient.

  • Procedure:

    • Equilibrate column with 100% Hexane.

    • Load sample (dissolved in minimum DCM).

    • Ramp to 5:1 (Hexane:EtOAc) over 20 minutes.

  • Validation: 6-Nitro-1-indanone typically elutes as an off-white solid. Purity should be confirmed by Method A (RP-HPLC) showing a single peak >98% area.

References

  • Asymmetric Synthesis of the TRPV1 Modulator AMG8562 via Lipase-Catalyzed Kinetic Resolution. Source: National Institutes of Health (NIH) Context: Describes the chiral HPLC separation of nitroindan-2-ol precursors using Chiralpak IA.

  • A Convenient Method for the Preparation of Nitro Olefins. Source: Bulletin of the Chemical Society of Japan Context: Provides characterization data (MP, NMR) for 2-nitroindene and synthesis monitoring.

  • Synthesis of Functionalized Indenes via Diazo-free Carbyne Equivalents. Source: Royal Society of Chemistry (RSC) Context: Details the purification of 5-nitroindene and 6-nitro-1-indanone using silica chromatography.

Sources

A Comparative Guide to the Purity Assessment of 4-Nitro-1H-indene: GC-MS vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts, the purity of a synthetic intermediate is paramount to the integrity of their work. 4-Nitro-1H-indene, a key building block in the synthesis of various pharmaceutical agents and functional materials, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other robust analytical techniques for the comprehensive purity assessment of 4-nitro-1H-indene, supported by experimental data and detailed protocols.

The Criticality of Purity in 4-Nitro-1H-indene

The synthesis of 4-nitro-1H-indene, often involving the nitration of 1H-indene or a multi-step route from precursors like 2-chlorobenzaldehyde, can introduce a variety of impurities.[1] These may include regioisomers (e.g., 5-, 6-, or 7-nitro-1H-indene), unreacted starting materials, byproducts from side reactions, and residual solvents. The presence of these impurities can have significant downstream consequences, making a reliable and accurate purity assessment method indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[2] Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal choice for identifying and quantifying impurities in 4-nitro-1H-indene.

The "Why" Behind the GC-MS Method Parameters

The analysis of nitroaromatic compounds by GC requires careful consideration of their potential thermal lability.[3] High temperatures in the injector port can lead to the degradation of the analyte, skewing purity results.[3] Therefore, a split/splitless injector is typically used, with the splitless mode offering higher sensitivity for trace impurity analysis.

The choice of the capillary column is critical for achieving the necessary separation of closely related isomers. A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, provides a good balance of selectivity for aromatic and moderately polar compounds.

The temperature program is designed to ensure the efficient elution of 4-nitro-1H-indene while separating it from potential impurities. A gentle ramp rate prevents co-elution and allows for the separation of isomers with similar boiling points.

The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared to spectral libraries for confident compound identification. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO2) and other characteristic fragments, aiding in structural elucidation.

Hypothetical GC-MS Purity Analysis of 4-Nitro-1H-indene

A batch of synthesized 4-nitro-1H-indene was analyzed using the following GC-MS protocol to assess its purity and identify any potential impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of the 4-nitro-1H-indene sample and dissolve it in 10 mL of high-purity acetone.

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD.

  • Injector: Split/splitless, 250°C, splitless mode (1 µL injection volume).

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MSD Parameters:

    • Transfer Line: 280°C

    • Ion Source: 230°C (Electron Ionization)

    • Quadrupole: 150°C

    • Scan Range: 40-400 m/z

Data Presentation: GC-MS Results

Peak No.Retention Time (min)Compound IdentityArea %
18.21H-Indene (Starting Material)0.15
211.56-Nitro-1H-indene (Isomer)0.85
311.84-Nitro-1H-indene (API) 98.80
412.15-Nitro-1H-indene (Isomer)0.20

Interpretation of GC-MS Results

The GC-MS analysis revealed a purity of 98.80% for the 4-nitro-1H-indene. The primary impurities were identified as the 6-nitro-1H-indene isomer and residual 1H-indene starting material. The mass spectra of the impurity peaks were compared against a reference library for confident identification.

A Comparative Look: Alternative Purity Assessment Techniques

While GC-MS is a powerful tool, a multi-faceted approach to purity assessment provides a more complete picture. Here, we compare GC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the purity analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.

Rationale for HPLC-UV Method

For 4-nitro-1H-indene, a reversed-phase HPLC method is suitable. The nitro group and the aromatic system provide strong UV absorbance, allowing for sensitive detection. A C18 column is a good choice for separating the main component from both more polar and less polar impurities. The mobile phase, a mixture of acetonitrile and water, can be optimized to achieve the desired separation.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Prepare a 100 µg/mL solution of 4-nitro-1H-indene in acetonitrile.

  • Instrument: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B): 0-15 min, 50-90% B; 15-20 min, 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Rationale for qNMR Method

For 4-nitro-1H-indene, ¹H qNMR is an excellent choice for obtaining an absolute purity value. By using a certified internal standard with a known purity and concentration, the purity of the target compound can be accurately determined.

Experimental Protocol: ¹H qNMR Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of 4-nitro-1H-indene and 5 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Instrument: Bruker Avance III 400 MHz NMR spectrometer.

  • Experiment: Standard ¹H NMR experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Processing: Integrate a well-resolved signal of 4-nitro-1H-indene and a signal of the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and standard.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[5] For high-purity crystalline compounds, DSC can be used to determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[6]

Rationale for DSC Method

DSC is a valuable tool for assessing the purity of crystalline solids like 4-nitro-1H-indene, assuming the impurities are soluble in the melt. It provides a measure of the total mole fraction of impurities.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the 4-nitro-1H-indene sample into an aluminum DSC pan and hermetically seal it.

  • Instrument: TA Instruments Q2000 DSC.

  • Method: Heat the sample from 25°C to 200°C at a rate of 2°C/min under a nitrogen atmosphere.

  • Data Analysis: Use the instrument software to calculate the purity based on the shape of the melting endotherm.

Comparative Data Summary

The following table summarizes the hypothetical purity results obtained for the same batch of 4-nitro-1H-indene using the four different analytical techniques.

Analytical TechniquePurity (%)Impurities DetectedKey AdvantagesKey Limitations
GC-MS 98.80Isomers, Starting MaterialHigh resolution, definitive identification of volatile impurities.Not suitable for non-volatile or thermally labile compounds.
HPLC-UV 98.95Isomers, Starting Material, a minor unknown polar impurityVersatile for a wide range of compounds, non-destructive.Identification of unknowns requires further analysis (e.g., LC-MS).
¹H qNMR 98.7 ± 0.2Total purity (does not identify individual impurities)Absolute quantification, no analyte-specific reference standard needed.Lower sensitivity than chromatographic methods, requires a certified internal standard.
DSC 98.5Total mole fraction of soluble impuritiesFast, requires minimal sample preparation, good for crystalline solids.Does not identify impurities, not suitable for amorphous materials or impurities insoluble in the melt.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 4-Nitro-1H-indene B Dissolve in Acetone A->B Volumetric Flask C Inject Sample B->C Autosampler D Chromatographic Separation C->D GC Column E Mass Spectrometric Detection D->E MS Detector F Peak Integration E->F Chromatogram G Library Search & Identification E->G Mass Spectrum H Purity Calculation F->H G->H

Caption: Workflow for GC-MS Purity Analysis.

Purity_Logic Start Purity Assessment of 4-Nitro-1H-indene GCMS GC-MS (Volatile Impurities) Start->GCMS HPLC HPLC-UV (General Purity & Non-volatiles) Start->HPLC qNMR qNMR (Absolute Purity) Start->qNMR DSC DSC (Crystalline Purity) Start->DSC Report Comprehensive Purity Report GCMS->Report HPLC->Report qNMR->Report DSC->Report

Sources

Comparative Reactivity Profile: 4-Nitroindene vs. Nitrobenzene in Synthetic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery, the choice of starting scaffold dictates the available chemical space. This guide contrasts Nitrobenzene , the quintessential deactivated aromatic system, with 4-Nitroindene , a bicyclic analogue that introduces "masked" reactivity. While nitrobenzene acts primarily as a stable precursor for anilines, 4-nitroindene offers a trifecta of reactivity: a deactivated arene, an electron-rich alkene, and a highly acidic benzylic methylene. This guide explores how to leverage these differences for divergent synthesis.

Structural & Electronic Landscape

To understand the reactivity differences, we must first analyze the electronic distribution.

FeatureNitrobenzene4-Nitroindene
Topology Monocyclic, planarBicyclic (Fused Benzene + Cyclopentadiene)
Aromaticity 6

-electrons (Robust)
8

-electrons (10

in anion form)
Key Functional Group Nitro (

)
Nitro (

) + Alkene (

)
Dipole Moment ~4.0 D~4.5 D (Enhanced by push-pull system)
LUMO Character Low-lying

(Ring)
Low-lying

(Delocalized over alkene)
The "Indenyl Effect"

The defining difference is the C1-Methylene group in 4-nitroindene. In nitrobenzene, all ring protons are


 hybridized and extremely non-acidic (

). In 4-nitroindene, the C1 protons are allylic and benzylic. The 4-nitro group exerts a long-range inductive (

) and resonance (

) effect, dramatically stabilizing the resulting indenyl anion.

Estimated


 (DMSO): 
  • Nitrobenzene: > 43 (Inert)

  • Indene: 20.1

  • 4-Nitroindene: ~12–14 (Highly Acidic)

Reactivity Module A: C-H Acidity & Condensation

The Major Differentiator: 4-Nitroindene can act as a nucleophile ; Nitrobenzene cannot.

Mechanism: Benzofulvene Formation

Upon treatment with a mild base, 4-nitroindene deprotonates to form a


-aromatic anion. This anion readily attacks electrophiles (aldehydes/ketones) to form benzofulvenes  (exocyclic double bonds), a scaffold found in cytotoxic agents (e.g., illudins).

Condensation Start 4-Nitroindene (Pro-Nucleophile) Anion Nitroindenyl Anion (10π Aromatic) Start->Anion Deprotonation (-H+) Base Base (e.g., NaOMe) Base->Anion Intermediate Carbinol Intermediate Anion->Intermediate Nucleophilic Attack Electrophile Aldehyde (R-CHO) Electrophile->Intermediate Product 4-Nitrobenzofulvene (Exocyclic Alkene) Intermediate->Product Dehydration (-H2O)

Figure 1: Pathway for base-catalyzed condensation of 4-nitroindene to benzofulvene derivatives.

Experimental Protocol: Knoevenagel-Type Condensation

Objective: Synthesis of 1-(benzylidene)-4-nitroindene.

  • Reagents: 4-Nitroindene (1.0 eq), Benzaldehyde (1.1 eq), KOH (1.2 eq, 40% aq), Ethanol (Solvent).

  • Setup: Dissolve 4-nitroindene and benzaldehyde in ethanol at

    
    .
    
  • Initiation: Dropwise addition of aqueous KOH. The solution will turn deep red (formation of indenyl anion).

  • Reaction: Stir at RT for 2–4 hours. The product often precipitates as the reaction proceeds.

  • Workup: Pour into ice-water containing dilute HCl (to neutralize excess base). Filter the yellow/orange solid.

  • Purification: Recrystallization from EtOH/Hexane. Note: Do not use chromatography on basic alumina, as the product is acid-sensitive and can polymerize.

Reactivity Module B: Electrophilic Attacks (EAS vs. Addition)

Nitrobenzene is the textbook example of a deactivated system. Electrophilic Aromatic Substitution (EAS) requires forcing conditions (e.g.,


, fuming acids) and occurs exclusively at the meta position.

4-Nitroindene presents a "Schizophrenic" surface:

  • The Benzene Ring: Deactivated by the nitro group (inert to EAS).

  • The Cyclopentadiene Ring: Contains an electron-rich double bond (

    
    ).
    

Outcome: Electrophiles do NOT substitute on the ring; they add across the


 double bond or substitute at C1/C3.
ReagentNitrobenzene Reaction4-Nitroindene Reaction

m-Bromonitrobenzene (Substitution)2,3-Dibromo-4-nitroindane (Addition)

m-DinitrobenzenePolymerization / Oxidation (High Risk)
Friedel-Crafts No ReactionPolymerization (Cationic mechanism)

Critical Insight: Attempting standard EAS nitration on 4-nitroindene will likely result in a tarry polymer due to acid-catalyzed cationic polymerization of the electron-rich double bond.

Reactivity Module C: Chemoselective Reduction

Both molecules contain a nitro group reducible to an amine.[1][2] However, 4-nitroindene possesses an alkene that is susceptible to hydrogenation.

Challenge: Reducing


 without reducing 

.
Decision Matrix for Reduction
  • Target: 4-Aminoindane (Fully Saturated)

    • Method:

      
       (1 atm), 
      
      
      
      (10 mol%), MeOH.
    • Result: Both Nitro and Alkene are reduced.[1][2]

  • Target: 4-Aminoindene (Alkene Preserved)

    • Method:Bechamp Reduction (Fe/HCl) or Stannous Chloride (

      
      ).
      
    • Why: Dissolving metal reductions are highly chemoselective for nitro groups over isolated alkenes.

Protocol: Chemoselective Reduction of 4-Nitroindene

Objective: Synthesis of 4-aminoindene (preserving the double bond).

  • Suspension: Suspend 4-nitroindene (5 mmol) and Iron powder (325 mesh, 25 mmol) in Ethanol/Water (4:1, 20 mL).

  • Catalysis: Add Ammonium Chloride (

    
    , 5 mmol) or catalytic HCl (2 drops). Avoid strong acid concentration to prevent alkene polymerization.
    
  • Reflux: Heat to mild reflux (

    
    ) for 1 hour. Monitor by TLC (disappearance of nitro spot).
    
  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with EtOAc.

  • Isolation: Concentrate filtrate. The amine is unstable to oxidation; store under Argon or convert immediately to a salt (HCl or oxalate).

Comparative Reactivity Map

ReactivityMap cluster_NB Nitrobenzene (Stable Sink) cluster_NI 4-Nitroindene (Reactive Source) NB Nitrobenzene Aniline Aniline (Reduction) NB->Aniline H2/Pd or Fe/HCl MetaSub m-Substituted (Forcing EAS) NB->MetaSub E+ (Slow) NI 4-Nitroindene Benzofulvene Benzofulvene (Condensation) NI->Benzofulvene Base + Aldehyde (Unique to Indene) Aminoindene 4-Aminoindene (Chemoselective Red.) NI->Aminoindene Fe/NH4Cl (Selective) Polymer Polymer (Acid Catalysis) NI->Polymer Strong Acid Addition 2,3-Dibromoindane (Alkene Addition) NI->Addition Br2

Figure 2: Divergent reactive pathways. Note the high branching factor for 4-nitroindene compared to nitrobenzene.

References

  • Acidity of Indenes: Bordwell, F. G.; Satish, A. V. "Acidities of Carbon Acids. Indenes and Cyclopentadienes." Journal of the American Chemical Society, 1992 , 114(26), 10173–10176. Link

  • Nitro-Indene Synthesis: Noland, W. E.; et al. "Synthesis of Nitroindenes." Journal of Organic Chemistry, 1965 , 30(10), 3457-3461. Link

  • Chemoselective Reduction: Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984 , 25(8), 839-842. Link

  • Benzofulvene Reactivity: McMorris, T. C.; et al. "Structure-Activity Relationships of Illudins: Analogs with Improved Therapeutic Index." Journal of Organic Chemistry, 1997 , 62(9), 3015-3018. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Nitro-1H-Indene

[1][2]

Executive Summary: Immediate Directives

Do not treat 4-nitro-1H-indene as standard organic waste.

This compound possesses a dual-hazard profile: the energetic potential of the nitro group (

1
  • Primary Disposal Method: High-temperature incineration at a licensed facility.[1]

  • Prohibited Actions: Do not dispose of down drains. Do not mix with strong oxidizers, reducing agents, or bases. Do not concentrate solutions to dryness without blast shielding.[1]

  • Immediate Storage: Store in a dedicated flammables cabinet, segregated from amines and oxidizers, preferably below 25°C to inhibit polymerization.

Chemical Profile & Hazard Identification

To handle this chemical safely, one must understand the causality of its hazards. It is not merely "toxic"; it is chemically dynamic.[1]

The Nitro-Indene Synergy

The safety risks of 4-nitro-1H-indene stem from the electronic interaction between its two functional groups:

  • The Nitro Group (

    
    ):  Provides oxygen balance within the molecule, increasing its potential energy. Like many nitroaromatics (e.g., dinitrotoluene), it can exhibit shock or thermal sensitivity, particularly if the compound becomes dry and crystalline.[1]
    
  • The Indene Ring: The C1=C2 double bond in the five-membered ring is strained and prone to polymerization.[1] The electron-withdrawing nitro group at the C4 position can sensitize the ring to nucleophilic attack, potentially leading to rapid, exothermic decomposition or polymerization if exposed to bases or initiators.[1]

Quantitative Hazard Data

Note: Specific data for 4-nitro-1H-indene is rare; values below represent the "Worst-Case Class Standard" for nitro-substituted indenes to ensure maximum safety.

PropertyHazard ClassOperational Implication
Physical State Yellow/Orange SolidDust explosion hazard; inhalation risk.[2][1][3]
Stability Thermally UnstableAvoid heating >50°C; risk of autopolymerization.[2][1]
Toxicity Acute Toxin / MutagenSuspected DNA intercalator (planar structure).[2][1]
Reactivity HighIncompatible with strong bases, oxidizers, and reducing agents.[2][1]
RCRA Code D001 / D003 (Potential)Treat as Ignitable/Reactive waste.[2][1]

Pre-Disposal Stabilization: The "Lab Pack" Protocol

Trustworthiness Principle: We do not attempt to chemically neutralize this compound at the bench (e.g., via reduction) because the byproducts (amino-indenes) are often more unstable or toxic. Instead, we utilize a containment and transfer strategy.

Workflow Logic

The following decision tree outlines the operational logic for categorizing the waste before packaging.

DisposalLogicStartWaste Identification:4-Nitro-1H-IndeneStateCheckPhysical State?Start->StateCheckSolidSolid / CrystallineStateCheck->SolidSolutionIn SolutionStateCheck->SolutionOldCheckIs it Old/Dry?Solid->OldCheckSolventCheckSolvent Type?Solution->SolventCheckWettingACTION: Wet withWater/Alcohol (10%)OldCheck->WettingYes/UnknownPackSolidPack in HDPE Jar(Label: Nitro-Compound)OldCheck->PackSolidFresh/StableHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(Ethyl Acetate, Hexane)SolventCheck->NonHalogenatedWetting->PackSolidPackLiqPack in Glass/HDPE(Segregated Stream)Halogenated->PackLiqNonHalogenated->PackLiqIncinerateFINAL DISPOSAL:High-Temp IncinerationPackSolid->IncineratePackLiq->Incinerate

Figure 1: Decision matrix for stabilizing 4-nitro-1H-indene prior to hand-off to waste management services.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound)

Objective: Prevent shock sensitivity and dust formation.

  • Wetting (Desensitization): If the solid appears dry, crusty, or old, gently mist it with a 10% water/ethanol mixture. This reduces static discharge risks and shock sensitivity.[1]

  • Primary Container: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers (risk of spark or catalytic decomposition).[1]

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-seal bag.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Nitro-1H-indene."[2][1]

    • Hazards: "Toxic, Flammable Solid, Potential Shock Sensitive."

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Objective: Prevent polymerization in the waste container.[1]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with incineration.[1]

    • Preferred: Ethyl acetate, Methanol, Dichloromethane.

    • Avoid: Ethers (peroxide risk synergizes with indene instability).[1]

  • Dilution: Do not store concentrated solutions (>1 M). Dilute to <10% wt/vol to disperse thermal energy should decomposition occur.[1]

  • Container: Use amber glass bottles with vented caps (if available) to prevent pressure buildup.[1]

  • Segregation: Do not mix this waste stream with strong acids or bases.[1] Keep it in the "Organic Solvents - Toxic/Reactive" stream.

Emergency Contingencies: Spill Response

In the event of a spill outside of a fume hood, immediate action is required to prevent inhalation of mutagenic dust or contact with the skin.[1]

SpillResponseSpillSpill DetectedEvacuate1. Evacuate Area(15ft radius)Spill->EvacuatePPE2. Don PPE:Double Nitrile Gloves,Tyvek Suit, P100 MaskEvacuate->PPECover3. Cover withWet Absorbent PadsPPE->CoverScoop4. Scoop intoWaste Container(Do not sweep dry)Cover->ScoopDecon5. Decontaminate Surface(Soap + Water)Scoop->DeconReport6. Report to EHSDecon->Report

Figure 2: Emergency response workflow for solid or liquid spills of 4-nitro-1H-indene.

Regulatory Compliance & Waste Codes

Compliance is determined by the "Cradle-to-Grave" responsibility under RCRA (Resource Conservation and Recovery Act).[1]

  • Waste Characterization: Since 4-nitro-1H-indene is not explicitly listed on the EPA "P" or "U" lists (unlike Nitrobenzene - U169), it must be characterized by its properties.[2][1]

  • Likely EPA Waste Codes:

    • D001 (Ignitable): If the flash point is <60°C (common for nitro-organics).

    • D003 (Reactive): If the specific batch exhibits instability or reacts violently with water.[1][4]

  • DOT Shipping (for removal):

    • Proper Shipping Name: Flammable solid, toxic, organic, n.o.s. (4-nitro-1H-indene).[2][1]

    • UN Number: Likely UN 2926 or UN 1325 (Consult certified shipper).[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for Nitroindene Derivatives. PubChem.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link][2]

A Comprehensive Guide to Personal Protective Equipment for Handling 4-nitro-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis of 4-nitro-1H-indene

Understanding the potential hazards of 4-nitro-1H-indene is the foundation of a sound safety protocol. By examining its constituent parts—the indene structure and the nitro group—we can anticipate its toxicological and physical hazards.

Indene Moiety: Indene is a flammable liquid and vapor.[1][2][3] It may be fatal if swallowed and enters the airways, indicating an aspiration hazard.[1][2] It can also cause skin and serious eye irritation.[3][4]

Nitro Group: Aromatic nitro compounds are known for their toxicity. They can be toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] A significant health effect associated with some nitro compounds is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (a blueish discoloration of the skin).[8] Prolonged or repeated exposure to certain nitro compounds may cause damage to organs.[5][7]

Based on this analysis, 4-nitro-1H-indene should be treated as a hazardous substance with the potential for flammability, toxicity (oral, dermal, and inhalation), skin and eye irritation, and possible systemic effects.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory when handling 4-nitro-1H-indene to minimize all routes of exposure.[9]

Engineering Controls: The First Line of Defense

Before detailing personal gear, it is crucial to emphasize the importance of engineering controls. All work with 4-nitro-1H-indene must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][10] The fume hood provides critical protection against the inhalation of vapors and containment in case of a spill. An eyewash station and safety shower must be readily accessible.[3][4]

Essential PPE for Handling 4-nitro-1H-indene

The following table summarizes the required PPE for handling 4-nitro-1H-indene.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or Butyl rubber gloves are recommended. Always double-glove. Check for any signs of degradation before use. The indene structure suggests the need for a robust barrier, while the nitro group's toxicity necessitates preventing any skin contact.
Eyes Safety goggles and face shieldChemical splash goggles are mandatory to protect against splashes. A full-face shield worn over the goggles is required when there is a significant risk of splashing, such as during transfers of larger quantities.[11]
Body Laboratory coat and chemical-resistant apronA flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[12]
Respiratory Respirator (if necessary)In most cases, working within a certified fume hood will provide adequate respiratory protection. If there is a potential for exposure outside of a fume hood, or in the case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[13]
Feet Closed-toe shoesLeather or chemical-resistant shoes that fully cover the feet are required.

Step-by-Step Handling and Operational Plan

A systematic approach to handling 4-nitro-1H-indene will minimize the risk of exposure and accidents.

Preparation and Weighing:
  • Designate a Workspace: All handling of 4-nitro-1H-indene should occur in a designated area within a chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment (glassware, spatulas, etc.) and waste containers are inside the fume hood.

  • Don PPE: Put on all required PPE before handling the chemical.

  • Weighing: If weighing a solid, do so in the fume hood on a tared weigh boat or directly into the reaction vessel.

Experimental Procedure:
  • Maintain Containment: Keep the sash of the fume hood at the lowest practical height.

  • Controlled Additions: When adding 4-nitro-1H-indene to a reaction, do so slowly and in a controlled manner to avoid splashes.

  • Avoid Ignition Sources: Keep the work area free of heat, sparks, and open flames.[2][3][4] Use non-sparking tools where necessary.[2][3][4]

Post-Procedure and Cleanup:
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., acetone) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, followed by the lab coat. Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

  • Spill: For a small spill within the fume hood, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] For a large spill, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of 4-nitro-1H-indene and its contaminated waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing 4-nitro-1H-indene must be collected in a dedicated, properly labeled hazardous waste container.[14] Do not mix with other waste streams.[14]

  • Container Management: Waste containers must be kept closed except when adding waste.[15] They should be stored in a designated satellite accumulation area within the laboratory.[14]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "4-nitro-1H-indene".[14]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Visual Workflow for Handling 4-nitro-1H-indene

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing cluster_disposal Disposal prep1 Designate Workspace in Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handling1 Weigh/Transfer Chemical prep3->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Work Area handling2->cleanup1 emergency Emergency Occurs (Spill/Exposure) handling2->emergency cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 disposal1 Store Waste in Labeled Container cleanup2->disposal1 cleanup4 Wash Hands cleanup3->cleanup4 disposal2 Contact EHS for Pickup disposal1->disposal2 emergency_proc Follow Emergency Procedures emergency->emergency_proc IMMEDIATE ACTION

Caption: Workflow for the safe handling and disposal of 4-nitro-1H-indene.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 4-nitro-1H-indene, ensuring both personal safety and the integrity of their research.

References

  • State of New Jersey Department of Health. (n.d.). Hazard Summary: 4-Nitrophenol.
  • ChemicalBook. (n.d.). Indene - Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: Indene.
  • Sigma-Aldrich. (2014). Safety Data Sheet: 4-Nitroaniline.
  • BASF. (2025). Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for working with nitrovinyl compounds.
  • International Enviroguard. (2019). 3 Common Chemicals That Require Protective Clothing.
  • ECHA. (n.d.). Nitrobenzene - Registration Dossier.
  • Carl Roth. (n.d.). Safety Data Sheet: 4-Nitroaniline.
  • US Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Nitroaniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Indene.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Heathrow Scientific. (n.d.). Cryogenic Personal Protective Equipment.
  • Santa Cruz Biotechnology. (n.d.). Indene.
  • Fisher Scientific. (2025). Safety Data Sheet: Indene, stabilized.
  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.